molecular formula C8H6BrNO B1268455 5-Bromo-2-oxindole CAS No. 20870-78-4

5-Bromo-2-oxindole

货号: B1268455
CAS 编号: 20870-78-4
分子量: 212.04 g/mol
InChI 键: VIMNAEVMZXIKFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromooxindole (CAS 20870-78-4), with the molecular formula C 8 H 6 BrNO and a molecular weight of 212.05 g/mol, is a brominated heterocyclic compound that serves as a versatile and important building block in organic synthesis . Its core value lies in its application as a critical raw material and intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs . The compound's structure allows for further functionalization, making it a valuable precursor for synthesizing more complex molecules, particularly in medicinal chemistry where the oxindole core is a common pharmacophore . In research settings, 5-Bromooxindole is recognized for its role as a key intermediate in multistep synthetic routes for complex natural products and active pharmaceutical ingredients (APIs) . The bromine atom at the 5-position provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse substituents and the construction of carbon-carbon and carbon-heteroatom bonds . This reactivity is essential for creating compound libraries for drug discovery and for the synthesis of target molecules with potential biological activity. Handling should be conducted in a well-ventilated area, using appropriate personal protective equipment. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation . It is soluble in dimethylformamide and should be stored in a cool, dry, well-ventilated place away from incompatible substances like oxidizing agents . Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMNAEVMZXIKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346323
Record name 5-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-78-4
Record name 5-Bromo-2-oxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20870-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-oxindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-oxindole: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-oxindole is a halogenated derivative of 2-oxindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The incorporation of a bromine atom at the 5-position of the oxindole (B195798) ring system critically influences its electronic properties and provides a versatile handle for synthetic modifications. This compound serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules and has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, biological activities, and experimental protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrolidin-2-one ring, with a bromine atom substituted at the C5 position of the benzene ring.

  • IUPAC Name: 5-bromo-1,3-dihydro-2H-indol-2-one[3]

  • Synonyms: 5-Bromooxindole, 5-Bromoindolin-2-one[1][2]

  • CAS Number: 20870-78-4[1][2][3]

  • Molecular Formula: C₈H₆BrNO[1][3][4]

  • SMILES: O=C1CC2=CC(Br)=CC=C2N1[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in synthetic and biological studies.

PropertyValueReferences
Molecular Weight 212.04 g/mol [3][4][6]
Appearance White to off-white powder, crystals, or granules[1][2]
Melting Point 220-224 °C[2][4]
Boiling Point 362.5 ± 42.0 °C (Predicted)[2]
Density 1.666 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Dimethylformamide (DMF)[2][4]
Storage Store at room temperature in a dark, dry place with the container sealed.[2][7]

Synthesis of this compound

This compound can be synthesized through the direct electrophilic bromination of 2-oxindole. A common and effective method involves the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction selectively introduces a bromine atom at the electron-rich C5 position of the aromatic ring.[8]

G Oxindole 2-Oxindole Reaction Reaction at Room Temperature Oxindole->Reaction NBS N-Bromosuccinimide (NBS) Solvent (e.g., DMF) NBS->Reaction Workup Aqueous Workup & Purification (Recrystallization) Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

  • Dissolution: Dissolve 2-oxindole in a suitable solvent, such as dimethylformamide (DMF), in a round-bottom flask.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0 equivalent) to the solution at room temperature with stirring.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Precipitation: Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activities and Applications in Drug Discovery

This compound is a valuable building block for synthesizing compounds with significant biological activities.[1] The oxindole core is a "privileged scaffold" in medicinal chemistry, and the 5-bromo substituent often enhances potency and modulates pharmacokinetic properties. Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][8][9]

Anticancer Activity: A primary focus of research has been on developing 5-bromo-oxindole derivatives as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11][12] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[10][13][14]

cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Bromo_Deriv 5-Bromo-Oxindole Derivative Bromo_Deriv->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by 5-Bromo-Oxindole derivatives.

Experimental Protocols: Biological Assays

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[10]

A Seed cancer cells in 96-well plates B Incubate for 24h (Cell Adhesion) A->B C Treat cells with serial dilutions of This compound derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well and incubate for 2-4h D->E F Remove medium and add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm using a microplate reader F->G H Calculate IC50 value G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[10][13]

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[10][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Safety and Handling

Proper safety precautions are essential when handling this compound. The compound is classified with several hazard statements.

GHS Hazard Information: [3]

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary MeasureGuidelineReferences
Personal Protective Equipment (PPE) Wear chemical safety goggles, impervious gloves, and a lab coat. Use a dust respirator or conduct work in a well-ventilated area or fume hood.[7][16][17]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[7][16][17]
Storage Keep containers securely sealed in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][7][18]
Spill Management In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal. Prevent entry into drains or waterways.[7][16]
First Aid Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. In all cases of significant exposure or if symptoms persist, seek medical attention.[16][17]

This compound is a compound of considerable utility in modern drug discovery and organic synthesis. Its defined physicochemical properties, straightforward synthesis, and role as a precursor to potent biologically active molecules make it a valuable tool for researchers. The demonstrated activity of its derivatives against critical cancer targets like EGFR highlights its potential for the development of novel therapeutics. This guide provides the foundational technical information necessary for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to 5-Bromo-2-oxindole (CAS 20870-78-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-oxindole, a key heterocyclic building block in medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic profile, synthesis, and significant applications in the development of therapeutic agents.

Core Compound Properties

This compound, also known as 5-bromoindolin-2-one, is a derivative of 2-oxindole, a scaffold found in numerous bioactive natural products and pharmaceuticals. The introduction of a bromine atom at the C-5 position of the benzene (B151609) ring provides a crucial handle for further synthetic modifications, making it a valuable intermediate in drug discovery.[1][2]

Table 1: General & Chemical Properties

PropertyValueReference(s)
CAS Number 20870-78-4[2][3]
Molecular Formula C₈H₆BrNO[3][4]
Molecular Weight 212.04 g/mol [3][4]
IUPAC Name 5-bromo-1,3-dihydroindol-2-one[3]
Synonyms 5-Bromooxindole, 5-Bromoindolin-2-one[3]
SMILES C1C2=C(C=CC(=C2)Br)NC1=O[3]
InChIKey VIMNAEVMZXIKFL-UHFFFAOYSA-N[3]

Table 2: Physical Properties

PropertyValueReference(s)
Appearance Yellow to orange powder or crystals[1]
Melting Point 220-224 °C[4]
Boiling Point 362.5 ± 42.0 °C (Predicted)[4]
Density 1.666 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in Dimethylformamide (DMF)[4]

Spectroscopic and Analytical Data

Structural elucidation of this compound is confirmed through various spectroscopic techniques. The presence of bromine is distinctly characterized by a typical isotopic pattern in mass spectrometry.

Table 3: Spectroscopic Data

TechniqueDataReference(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): Characteristic isotopic peaks at m/z 211 and 213 due to ⁷⁹Br and ⁸¹Br isotopes.[3]
Infrared (FTIR) Spectroscopy Expected Characteristic Peaks (cm⁻¹):~3200: N-H stretching (amide) • ~1710: C=O stretching (lactam) • ~1620: C=C stretching (aromatic) • ~1470: C-H bending (methylene) • ~800: C-H bending (aromatic, para-disubstituted) • ~600: C-Br stretching[3][5]
¹H NMR Spectroscopy Expected Chemical Shifts (δ, ppm) in DMSO-d₆:~10.5 (s, 1H): N-H proton • ~7.4 (d, 1H): H-6 proton • ~7.3 (s, 1H): H-4 proton • ~6.8 (d, 1H): H-7 proton • ~3.5 (s, 2H): CH₂ protons (H-3)
¹³C NMR Spectroscopy Expected Chemical Shifts (δ, ppm) in DMSO-d₆:~175: C=O (C-2) • ~142: C-7a • ~131: C-6 • ~128: C-4 • ~125: C-3a • ~113: C-5 (C-Br) • ~111: C-7 • ~36: CH₂ (C-3)

Synthesis and Experimental Protocols

This compound is typically synthesized via the direct electrophilic bromination of 2-oxindole. The electron-donating nature of the amino group in the lactam ring directs substitution to the para position (C-5). N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.

Synthesis_Workflow start 2-Oxindole (Starting Material) reaction Electrophilic Aromatic Substitution (Bromination) start->reaction Reacts with reagent N-Bromosuccinimide (NBS) Acetonitrile (B52724) (Solvent) reagent->reaction workup Reaction Quench & Product Isolation (Filtration) reaction->workup Proceeds to product This compound (Final Product) workup->product Yields

Caption: Proposed synthesis workflow for this compound.

Proposed Protocol: Synthesis via Direct Bromination

This protocol describes a representative method for the synthesis of this compound from 2-oxindole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxindole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation: Upon completion, cool the reaction mixture again to 0 °C. The product often precipitates from the solution. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold solvent (the one used for the reaction) to remove soluble impurities. The product can be further purified by recrystallization from a solvent such as ethanol (B145695) to yield this compound as a crystalline solid.

Applications in Research and Drug Development

This compound serves as a versatile intermediate for creating a diverse library of more complex molecules, primarily for evaluation as kinase inhibitors.[6][7] The oxindole (B195798) core mimics the hydrogen bonding pattern of ATP in the hinge region of many kinase active sites, while the C-5 bromine allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] These modifications are crucial for tuning potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been investigated for activity against several important cancer-related targets:

  • Receptor Tyrosine Kinases (RTKs): Many potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are built upon the oxindole scaffold.[6] Halogen substitution at the C-5 position often enhances binding affinity within the hydrophobic pocket of the kinase domain.[6]

  • Cyclin-Dependent Kinases (CDKs): Oxindole-indole conjugates, some derived from this compound, have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[9]

  • AMP-activated protein kinase (AMPK): Substituted oxindoles have been explored as AMPK inhibitors, where electronic effects at the C-5 and C-6 positions play a significant role in activity.[10]

Application_Workflow General workflow for drug discovery using this compound. start This compound (Intermediate) synthesis Synthetic Modification (e.g., Knoevenagel Condensation, Pd-catalyzed Cross-Coupling) start->synthesis library Library of Novel Derivatives synthesis->library screening Biological Screening (e.g., Kinase Assays, Cell Viability Assays) library->screening hit Hit Compound Identification screening->hit

Caption: General workflow for drug discovery using this compound.

Experimental Protocol: General Cell Viability (MTT) Assay

This protocol outlines a general method for assessing the cytotoxic effects of compounds derived from this compound on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Context: Inhibition of EGFR

Derivatives of this compound are frequently designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of proliferation and survival in many cancers.

EGFR_Pathway Simplified EGFR signaling pathway and point of inhibition. cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Oxindole-Based Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibits Kinase Activity RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by oxindole derivatives.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 4: Hazard and Safety Information

CategoryInformationReference(s)
GHS Hazard Statements H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
GHS Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Personal Protective Equipment (PPE) Use in a well-ventilated area or fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.[4]
Storage Keep in a tightly sealed container in a cool, dry place. Store at room temperature.[1]

Conclusion

This compound (CAS 20870-78-4) is a pivotal intermediate in the field of medicinal chemistry. Its stable oxindole core, combined with a synthetically versatile bromine substituent, makes it an ideal starting point for the development of novel small molecule therapeutics. While direct biological activity of the compound itself is not widely reported, its utility in constructing potent kinase inhibitors for oncological targets is well-established. This guide provides the foundational technical data required for researchers to effectively utilize this compound in their drug discovery and development programs.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-oxindole is a synthetic heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of the privileged oxindole (B195798) scaffold, the introduction of a bromine atom at the 5-position significantly influences its electronic properties and provides a valuable synthetic handle for further chemical modifications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from solubility and permeability to metabolic stability and target engagement. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.04 g/mol [1][2]
Appearance Off-white to tan powder or crystals[3]
Melting Point 220-224 °C (lit.)[1]
Boiling Point 362.5 ± 42.0 °C (Predicted)[1]
Density 1.666 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Dimethylformamide (DMF)[1]
pKa 13.27 ± 0.20 (Predicted)
LogP 1.9 (Computed)[2]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Büchi M-560 or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • When the temperature is within 15-20°C of the expected melting point (220-224°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • The recorded melting point should be reported as a range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent (e.g., Dimethylformamide).

Materials:

  • This compound

  • Dimethylformamide (DMF), analytical grade

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of DMF in a scintillation vial.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • For complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a known volume of the solvent.

    • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

    • A standard calibration curve of this compound in DMF should be prepared beforehand to quantify the concentration accurately.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in DMF at the specified temperature.

Spectroscopic Analysis (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry)

Detailed protocols for acquiring spectroscopic data are crucial for structural confirmation and purity assessment. General procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Biological Activity and Signaling Pathways

Derivatives of 5-bromoindole (B119039) have demonstrated a broad range of biological activities, including anticancer and anti-inflammatory effects. Much of the research has focused on their ability to act as kinase inhibitors.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

Several studies have highlighted that 5-bromoindole derivatives can function as potent inhibitors of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] These receptors are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[7][8] The inhibitory action of this compound derivatives on these pathways disrupts downstream signaling cascades, leading to reduced cancer cell growth and proliferation.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 EGFR Pathway cluster_pathway2 VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Ras Ras EGFR->Ras PLCg PLCγ VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor This compound Derivatives Inhibitor->EGFR Inhibitor->VEGFR2

Inhibition of EGFR and VEGFR-2 signaling pathways.
NF-κB Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[9][10] Chronic inflammation is closely linked to cancer development and progression. Some indole (B1671886) derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9] This suggests a potential anti-inflammatory and chemopreventive role for compounds like this compound.

NFkB_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα IKK IKK Stimulus->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Inhibitor This compound (potential action) Inhibitor->IKK DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Potential inhibition of the NF-κB signaling pathway.

Experimental Workflows

The following workflows illustrate common experimental procedures in which this compound or its derivatives are utilized in a drug discovery context.

In Vitro Kinase Inhibitor Screening Workflow

This workflow outlines the process for evaluating the inhibitory activity of a compound like this compound against a specific protein kinase (e.g., EGFR or VEGFR-2).

Kinase_Screening_Workflow Start Start: Synthesized This compound Derivative Prep Prepare Serial Dilutions of Compound in DMSO Start->Prep Assay Perform In Vitro Kinase Assay (e.g., ADP-Glo™) Prep->Assay Incubate Incubate with Kinase, Substrate, and ATP Assay->Incubate Measure Measure Luminescence (Proportional to Kinase Activity) Incubate->Measure Analysis Data Analysis: Calculate % Inhibition and IC₅₀ Value Measure->Analysis End End: Determine Inhibitory Potency Analysis->End

Workflow for in vitro kinase inhibitor screening.
Cell-Based Cytotoxicity Assay (MTT Assay) Workflow

This workflow describes a common method to assess the effect of a compound on the viability and proliferation of cancer cells.[4][11]

MTT_Assay_Workflow Start Start: Cancer Cell Line & this compound Derivative Seed Seed Cancer Cells in 96-well Plates Start->Seed Treat Treat Cells with Serial Dilutions of Compound Seed->Treat Incubate_Cells Incubate for 48-72 hours Treat->Incubate_Cells Add_MTT Add MTT Reagent (forms Formazan in viable cells) Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Add_MTT->Solubilize Measure_Abs Measure Absorbance at ~570 nm Solubilize->Measure_Abs Analyze Data Analysis: Calculate Cell Viability and IC₅₀ Value Measure_Abs->Analyze End End: Determine Cytotoxic Potency Analyze->End

Workflow for a cell-based cytotoxicity (MTT) assay.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry, possessing physicochemical properties that make it an attractive starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the demonstrated biological activities of its derivatives as kinase inhibitors, underscores its potential in oncology and inflammation research. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to further explore the therapeutic promise of this compound and its analogues.

References

An In-depth Technical Guide to 5-Bromo-2-oxindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-2-oxindole, a halogenated derivative of oxindole, which serves as a valuable scaffold in medicinal chemistry. This document details its fundamental molecular properties, experimental protocols for its synthesis, and its role in biological signaling pathways, making it a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for stoichiometric calculations in synthesis and for the interpretation of analytical data.

PropertyValue
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.04 g/mol [2] (also cited as 212.05 g/mol [3][4])
IUPAC Name 5-bromo-1,3-dihydroindol-2-one[2]
CAS Number 20870-78-4[2][3][4]

Biological Activity and Signaling Pathway Inhibition

Derivatives of this compound have demonstrated significant potential as inhibitors of key signaling pathways implicated in oncogenesis. Notably, these compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] The inhibition of EGFR signaling can lead to the suppression of downstream pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Bromoindole This compound Derivative Bromoindole->EGFR Inhibits Tyrosine Kinase Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Protocols

The synthesis of bromoindole derivatives is a critical step in the development of novel therapeutic agents. The following is a generalized protocol for the synthesis of 5-bromoindole, a closely related precursor to many active derivatives. This method involves the protection of the indole (B1671886) nitrogen, followed by bromination and deprotection.

Synthesis of 5-Bromoindole via a Sulfonate Intermediate

This protocol is adapted from established literature procedures.[7]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.

  • Dropwise, add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench any excess bromine.

  • Neutralize the solution to a pH of 7 with a 40% NaOH solution, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

  • The product, 5-bromoindole, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

References

Solubility of 5-Bromo-2-oxindole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-oxindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility is critical for applications in medicinal chemistry, process development, and formulation. This document compiles available solubility data, details a standard experimental protocol for its determination, and presents relevant workflows and biological pathways.

Solubility Data

Qualitative Solubility of this compound

A summary of the qualitative solubility of this compound in an organic solvent is presented in Table 1.

SolventSolubility
Dimethylformamide (DMF)Soluble[1][2]

Table 1: Qualitative Solubility of this compound.

Quantitative Solubility of Oxindole (B195798) (Parent Compound)

The following tables provide quantitative solubility data for oxindole in various organic solvents. This data can serve as a useful estimation for the solubility of this compound.

Table 2: Solubility of Oxindole in Common Organic Solvents. [3][4]

SolventSolubility (mg/mL)
Ethanol~10
Dimethylformamide (DMF)~10
Dimethyl Sulfoxide (DMSO)~3

Table 3: Molar Fraction Solubility of Oxindole in Various Solvents at Different Temperatures. [5][6]

Temperature (K)AcetonitrileDichloromethane1,4-DioxaneEthyl AcetateAcetoneTolueneMethanolEthanol2-PropanolTetrahydrofuran1-Butanol1-Propanol
283.150.01750.01680.07810.03540.04620.00890.01930.01510.01180.05430.00920.0125
288.150.02010.01970.08920.04110.05410.01070.02240.01770.01390.06310.01090.0147
293.150.02310.02310.10190.04760.06320.01280.0260.02070.01630.07320.01280.0172
298.150.02650.0270.11630.05490.07370.01530.03010.02420.01910.08480.01510.0202
303.150.03040.03150.13260.06320.08580.01820.03480.02820.02240.0980.01780.0237
308.150.03490.03680.15110.07260.09970.02160.04020.03290.02620.11320.02090.0278
313.150.040.04290.17190.08320.11580.02560.04630.03830.03070.13050.02450.0326
318.150.0458-0.19540.09520.13430.03030.05330.04450.03580.15030.02880.0382
323.150.0524-0.22180.10870.15560.03580.06120.05160.04170.17290.03370.0447
328.150.0599-0.25150.12410.18010.04220.07020.05980.04850.19860.03940.0522
333.150.0685-0.28480.1414-0.04960.08030.0690.05630.22790.0460.0609
338.150.0782-0.32230.1609-0.05820.09160.07950.06510.26120.05350.0708
343.150.0893-0.36440.1829-0.0680.10440.09140.07520.29910.06210.0822
348.150.1019-0.41170.2076-0.07940.11870.10480.08660.34210.0720.0953
353.150.1162-0.46470.2354-0.09250.13480.120.09960.39080.08320.1102
358.150.1326-0.52420.2666-0.10750.15280.1370.11430.44590.09610.1272

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

2.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

2.2. Methodology

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to several vials. A visual excess of solid should be present.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC, UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

    • The experiment should be performed in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visualizations

Synthesis Workflow for 5-Bromoindole (B119039) Derivatives

5-Bromoindole is a crucial precursor for the synthesis of this compound and other derivatives. A common synthetic route involves the sulfonation of indole, followed by acetylation, bromination, and subsequent cyclization.

G start Indole sulfonation Sulfonation (Sodium Bisulfite) start->sulfonation intermediate1 Sodium Indoline-2-sulfonate sulfonation->intermediate1 acetylation N-Acetylation (Acetic Anhydride) intermediate1->acetylation intermediate2 Sodium 1-Acetyl Indoline-2-sulfonate acetylation->intermediate2 bromination Bromination (Bromine) intermediate2->bromination intermediate3 Brominated Intermediate bromination->intermediate3 cyclization Hydrolysis/Cyclization (NaOH) intermediate3->cyclization end 5-Bromoindole cyclization->end

Caption: A generalized workflow for the synthesis of 5-bromoindole.

EGFR Signaling Pathway

5-Bromoindole derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates ligand EGF Ligand ligand->egfr Binds raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt akt->transcription inhibitor 5-Bromoindole Derivative inhibitor->egfr Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

References

5-Bromo-2-oxindole melting point and appearance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-oxindole

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting point and appearance of this compound, a key intermediate in organic synthesis and pharmaceutical research.

Physical and Chemical Properties

This compound, with the chemical formula C₈H₆BrNO, is a heterocyclic compound that serves as a versatile building block in the synthesis of various bioactive molecules.[1][2] Its utility in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders and cancer, underscores the importance of its precise characterization.[2]

Data Presentation: Quantitative Properties

The physical characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Melting Point 220-224 °C (lit.)[3][4]
Appearance Powder, Crystals, or Granules[4]
Color Yellow to orange to gold or White to off-white[2][3]
Molecular Weight 212.04 g/mol [1]
Solubility Soluble in Dimethylformamide[3][4]

Experimental Protocols

Standard laboratory procedures are employed to determine the physical properties of chemical compounds like this compound. The following are generalized methodologies for ascertaining the melting point and appearance.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is reported as the melting point.

Appearance and Color Observation
  • Sample Preparation: A small amount of this compound is placed on a clean, white watch glass or in a clear sample vial.

  • Illumination: The sample is observed under a consistent and neutral light source (e.g., daylight or a full-spectrum lamp) to ensure accurate color perception.

  • Observation: The physical form (e.g., powder, crystalline, granular) and the color of the sample are carefully observed and recorded against a white background.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a chemical intermediate such as this compound, from synthesis to physical property determination.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Downstream Applications Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Visual Inspection (Appearance, Color) Purification->Appearance MeltingPoint Melting Point Determination Appearance->MeltingPoint Spectroscopy Spectroscopic Analysis (e.g., NMR, IR) MeltingPoint->Spectroscopy Purity Purity Assessment (e.g., HPLC) Spectroscopy->Purity FurtherSynthesis Use as Intermediate in Further Synthesis Purity->FurtherSynthesis BioAssay Biological Assays FurtherSynthesis->BioAssay

Workflow for Chemical Characterization.

References

Spectroscopic Profile of 5-Bromo-2-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-oxindole (CAS No: 20870-78-4), a key heterocyclic compound. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended for researchers, scientists, and professionals in drug development. This document details experimental protocols and presents quantitative data in a structured format to facilitate its use in synthesis, structural elucidation, and quality control.

Core Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections summarize the key data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 (N-H)~10.5Broad Singlet (br s)
H-4~7.4Doublet (d)
H-6~7.2Doublet of Doublets (dd)
H-7~6.8Doublet (d)
H-3 (CH₂)~3.6Singlet (s)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~175
C-7a~142
C-5~128
C-3a~127
C-4~125
C-6~114
C-7~111
C-3 (CH₂)~36

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within this compound. The spectrum is characterized by the presence of a lactam (cyclic amide) and a bromo-substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3200N-H StretchAmide (Lactam)
~1710C=O StretchAmide (Lactam)
~1610, ~1470C=C StretchAromatic Ring
~1100C-N StretchAmide (Lactam)
~810C-H Bending (out-of-plane)Aromatic Ring
~600C-Br StretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides evidence of its elemental composition through isotopic patterns. The presence of a single bromine atom results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.[1]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₆BrNO
Molecular Weight212.04 g/mol
[M]⁺ (m/z)211 (corresponding to ⁷⁹Br)[1]
[M+2]⁺ (m/z)213 (corresponding to ⁸¹Br)[1]
Base Peak (m/z)211

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of spectroscopic data. The following are standard protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Data Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Data Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : ≥1024 scans are typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans.

  • Data Processing : A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and H₂O.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition (EI Mode) :

    • Ionization Energy : Typically 70 eV.

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine. The fragmentation pattern can provide additional structural information.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Integration Data Integration and Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

References

The Multifaceted Biological Activities of 5-Bromo-2-oxindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole (B195798) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The strategic introduction of a bromine atom at the 5-position of the 2-oxindole ring profoundly influences the molecule's physicochemical properties, often enhancing its biological activity and providing a versatile handle for further synthetic modifications. This technical guide provides an in-depth exploration of the diverse biological activities of 5-bromo-2-oxindole derivatives, offering valuable insights for researchers and professionals in drug development. This document summarizes key findings on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways essential for tumor growth, proliferation, and survival.

Inhibition of Protein Kinases

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these kinases is a hallmark of many cancers.[1]

  • Receptor Tyrosine Kinases (RTKs): Derivatives have shown potent inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][3] Inhibition of these receptors disrupts downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2] Sunitinib, an approved anticancer drug, features an oxindole core and targets multiple RTKs, highlighting the therapeutic potential of this scaffold.[4][5]

  • Bruton's Tyrosine Kinase (BTK): Novel 5-substituted oxindole derivatives have been designed as potent and selective inhibitors of BTK, a key component of the B-cell receptor signaling pathway. These compounds have shown selective cytotoxicity against BTK-expressing B-cell lymphoma cells.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound and related derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5-Bromo-7-azaindolin-2-one derivative (23c )A549 (Lung)3.103Sunitinib29.257
5-Bromo-7-azaindolin-2-one derivative (23d )Skov-3 (Ovarian)3.721Sunitinib31.894
5-Bromo-7-azaindolin-2-one derivative (23p )HepG2 (Liver)2.357Sunitinib31.594
5-Bromo-7-azaindolin-2-one derivative (23p )A549 (Lung)2.874Sunitinib32.481
5-Bromo-7-azaindolin-2-one derivative (23p )Skov-3 (Ovarian)3.012Sunitinib25.413
5-Bromo indole-aryl keto hydrazide-hydrazone (6a )HL-60 (Leukemia)3.913Cisplatin27
5-Bromo indole-aryl keto hydrazide-hydrazone (6h )A549 (Lung)4.838Cisplatin36
Oxindole-benzothiazole hybrid (9f , 5-bromo)NCI-60 PanelMean GI% = 43.78--

Data sourced from references[5],[7], and[8].

Signaling Pathway: EGFR/VEGFR Inhibition

The diagram below illustrates the simplified signaling pathway of EGFR and VEGFR-2 and their inhibition by this compound derivatives, leading to the downstream effects of decreased cell proliferation and angiogenesis.

EGFR_VEGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR2 VEGFR2 VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Derivative This compound Derivative Derivative->EGFR Inhibition Derivative->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Antimicrobial Activity

Derivatives of this compound (and the closely related 5-bromoisatin) have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] The presence of the bromine atom at the 5th position of the isatin (B1672199) ring has been shown to enhance antimicrobial potency.[9]

Antibacterial Activity

5-bromoindole-2-carboxamides have shown high antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[11] Some of these compounds exhibited higher potency than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa.[11] Similarly, isatin-thiazole derivatives containing a 5-bromo substituent have shown potent activity against E. coli and Methicillin-Resistant Staphylococcus aureus (MRSA).[12]

Antifungal Activity

Several synthesized 5-bromoisatin (B120047) derivatives have been evaluated for their in vitro antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.[9][10] Certain isatin-decorated thiazole (B1198619) derivatives were found to have antifungal activities against C. albicans equivalent to the reference drug Nystatin.[12]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 5-bromo-substituted derivatives against various microorganisms.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference DrugReference MIC (µg/mL)
5-Bromoindole-2-carboxamide (7a-c )E. coli0.35 - 1.25Ciprofloxacin0.625
5-Bromoindole-2-carboxamide (7a-c )P. aeruginosa0.35 - 1.25Ciprofloxacin0.625
5-Bromoisatin-pyrimidine derivative (2a )S. aureus62.5Ciprofloxacin50
5-Bromoisatin-pyrimidine derivative (2a )B. subtilis125Ciprofloxacin50
5-Bromoisatin-pyrimidine derivative (2a )E. coli125Ciprofloxacin50
5-Bromoisatin-pyrimidine derivative (2a )C. albicans125Fluconazole100
5-Bromoisatin-pyrimidine derivative (2a )A. niger250Fluconazole100

Data sourced from references[11] and[10].

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound derivatives have been investigated for a range of other therapeutic applications.

  • Antiviral Activity: The indole (B1671886) nucleus is a key pharmacophore in antiviral drug development.[13] A derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus in vitro with an IC50 of 1.84 µM.[14]

  • Anti-inflammatory Activity: Spiro thiochromene–oxindole derivatives synthesized from 5-bromo isatin have shown potent in vitro anti-inflammatory activity by inhibiting heat-induced protein denaturation, with some compounds showing IC50 values as low as 127.48 µg/mL.[15][16] The mechanism is suggested to involve the inhibition of cyclooxygenase-2 (COX-2).[16]

  • Neuroprotective Activity: Indole-based compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[17] They can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission.[18] While specific data on 5-bromo-2-oxindoles is emerging, the general class of indole derivatives shows promise in mitigating oxidative stress and disaggregating amyloid-β plaques.[13]

  • Antitubercular Activity: Oxindole derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting excellent potency (MIC: 0.78 μg/ml).[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and proliferation.[13]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a CO2 incubator.[20]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically prepared as a stock solution in DMSO and serially diluted in growth medium) for a specified period (e.g., 48 or 72 hours).[2][13]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.[20]

  • Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the purple formazan crystals.[20]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically 570 nm).[2] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate overnight (cell adherence) A->B C Treat cells with serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance (e.g., 570 nm) G->H I Calculate IC50 value H->I

Caption: A generalized workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][20]

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) within a 96-well microtiter plate.[10][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) from a fresh culture. Adjust the suspension to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.[20]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[20]

  • Controls: Include a positive control (wells with medium and inoculum but no compound) to ensure microbial growth and a negative control (wells with medium only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, fluconazole) is used as a reference control.[10]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-37°C for 48-72 hours for fungi).[10]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MIC_Workflow A Prepare serial dilutions of compound in broth in a 96-well plate C Inoculate all wells (except negative control) A->C B Prepare standardized microbial inoculum B->C D Incubate plate under appropriate conditions C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics.[21] The bromine atom at the 5-position not only often enhances the therapeutic potential but also serves as a crucial synthetic handle for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1] Further research into the mechanisms of action and in vivo efficacy of these compounds will be crucial for optimizing their design and translating their promise into clinical applications.

References

5-Bromo-2-oxindole: A Comprehensive Technical Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-oxindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an oxindole (B195798) core with a bromine atom at the 5-position, provides a unique combination of reactivity and biological relevance. The oxindole scaffold is a "privileged structure," found in numerous natural products and FDA-approved drugs, known for a wide range of biological activities.[1][2] The bromine atom serves as a convenient and highly reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[3][4]

This guide provides an in-depth overview of the synthesis, reactivity, and application of this compound as a key intermediate in the development of bioactive molecules, particularly kinase inhibitors for cancer therapy.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReferences
Molecular Formula C₈H₆BrNO[5][8][9][10]
Molar Mass 212.04 g/mol [8][9][10]
Appearance White to off-white powder or crystals[5]
Melting Point 220-224 °C[8][9]
Boiling Point 362.5 ± 42.0 °C (Predicted)[8][9]
Density 1.666 ± 0.06 g/cm³ (Predicted)[8][9]
Solubility Soluble in Dimethylformamide (DMF)[8][9]
CAS Number 20870-78-4[5][9]

Synthesis of this compound

5-Bromoindole (B119039) is a common precursor for the synthesis of this compound. A widely used method involves the direct bromination of an N-protected indoline (B122111) intermediate, followed by deprotection and oxidation.

Experimental Protocol: Synthesis via N-Acetylindoline

This protocol outlines a multi-step synthesis starting from indole (B1671886).[11][12]

Step 1: Synthesis of Indoline

  • In a high-pressure reactor, combine indole (1.0 equiv), 10% Palladium on carbon (12% w/w), and toluene.

  • After purging with nitrogen and then hydrogen, pressurize the reactor with hydrogen (e.g., 2.20 MPa) and heat to 100 °C.

  • Monitor the reaction until completion.

  • Cool the mixture, filter to remove the catalyst, and concentrate the filtrate.

  • Purify the crude indoline by vacuum distillation.[11]

Step 2: Synthesis of N-Acetylindoline

  • To a reaction vessel containing indoline (1.0 equiv) and anhydrous potassium carbonate (1.4 equiv) in 1,2-dichloroethane (B1671644), cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.2 equiv) and allow the reaction to proceed.

  • After completion, recover the solvent to obtain the N-acetylindoline product.[11]

Step 3: Synthesis of N-Acetyl-5-bromoindoline

  • Dissolve N-acetylindoline (1.0 equiv) in 1,2-dichloroethane and cool the solution to 0-5 °C.

  • Slowly add bromine (1.2 equiv) while maintaining the low temperature.

  • Upon reaction completion, neutralize the mixture (e.g., with a saturated sodium bicarbonate solution) and perform an aqueous work-up to isolate the crude product.[11]

Step 4: Hydrolysis to 5-Bromoindoline

  • Combine N-acetyl-5-bromoindoline (1.0 equiv) with concentrated hydrochloric acid and methanol.

  • Heat the reaction mixture (e.g., to 70 °C) to effect hydrolysis.

  • After completion, neutralize the solution with a base (e.g., 30% NaOH) and extract the product with an organic solvent like dichloromethane (B109758) to yield 5-bromoindoline.[11]

Step 5: Oxidation to this compound This final oxidation step is a common transformation for converting indolines to oxindoles, though specific literature protocols for the 5-bromo derivative can vary. A general approach involves controlled oxidation.

Reactivity and Key Transformations

The bromine atom at the C5 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids.[4][13] This reaction is crucial for introducing diverse aromatic substituents to the oxindole core, significantly impacting the biological activity of the resulting molecules.[4]

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiib [label="Ar-Pd(II)L₂-Br", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiir [label="Ar-Pd(II)L₂-R", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> pdiib; pdiib -> transmetal [label="R-B(OH)₂\n(Base)"]; transmetal -> pdiir; pdiir -> reductive [label="Ar-R"]; reductive -> pd0; } DOT

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Typical Suzuki-Miyaura Reaction Conditions

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate NotesReference
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[14]
Pd(OAc)₂ / SPhosK₂CO₃Water:Acetonitrile (4:1)3718High5-Bromoindole[4]
Pd(PPh₃)₄Cs₂CO₃Ethanol (B145695)100 (MW)0.5-0.7Good-Excellent5-bromo-spiro[indole-piperidine][15]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid [4][16]

  • Setup: To a reaction vial, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (e.g., Pd(OAc)₂, 0.005 equiv.) and a suitable ligand (e.g., SPhos, 0.005 equiv.) in a degassed solvent mixture (e.g., water:acetonitrile).

  • Reaction: Add the catalyst solution to the reaction vial. Seal the vial and stir the mixture at the target temperature (e.g., 37-80 °C) for the required time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[17] It is an indispensable tool for synthesizing arylamines from aryl halides like this compound, enabling the introduction of various primary and secondary amines into the core structure.

// Nodes pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiib [label="Ar-Pd(II)L₂-Br", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amide_formation [label="Amide\nFormation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdiinr2 [label="Ar-Pd(II)L₂-NR₂", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> pd_complex [label="Ar-Br"]; pd_complex -> pdiib; pdiib -> amide_formation [label="HNR₂\n(Base)"]; amide_formation -> pdiinr2; pdiinr2 -> reductive [label="Ar-NR₂"]; reductive -> pd0; } DOT

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination [17]

  • Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) followed by the amine coupling partner (1.2-2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, quench, and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between this compound and an alkene, typically leading to the introduction of a vinyl group at the 5-position.[18][19] This transformation is valuable for creating intermediates that can undergo further functionalization.

Typical Heck Reaction Conditions [18]

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97

Experimental Protocol: Microwave-Assisted Heck Reaction with Styrene [18]

  • Setup: To a microwave reaction vial, add this compound (1.0 equiv.), sodium carbonate (4.0 equiv.), sodium tetrachloropalladate(II) (5 mol%), and SPhos (15 mol%).

  • Inert Atmosphere: Purge the vial with argon for 5 minutes.

  • Reagent Addition: Add the acetonitrile-water (1:1) solvent mixture, followed by styrene.

  • Reaction: Securely seal the vial and place it in a microwave reactor. Heat to 150 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and filter through Celite to remove the catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify the crude product by flash column chromatography.

Heck_Workflow

Experimental workflow for the Heck reaction.

Applications in Drug Development: Kinase Inhibitors

The 2-oxindole core is a cornerstone in the design of protein kinase inhibitors.[1] Dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] Marketed drugs like Sunitinib (B231) (Sutent®) and Toceranib, used to treat various cancers, feature a substituted indolin-2-one moiety that is crucial for their pharmacological activity as tyrosine kinase inhibitors.[1]

This compound serves as a valuable starting material for synthesizing libraries of potential kinase inhibitors, leveraging the C5-bromo position for diversification.

Case Study: Synthesis of Sunitinib Analogues

Sunitinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as VEGFR and PDGFR.[1][20] The synthesis of Sunitinib involves the condensation of 5-fluoro-2-oxindole with a pyrrole (B145914) aldehyde derivative.[21][22] A similar strategy can be envisioned using this compound to generate novel analogues.

General Synthetic Step for Sunitinib-like Molecules [21][22] The key bond-forming step is a Knoevenagel-type condensation between the C3-methylene of the oxindole ring and an aldehyde.

  • Amide Coupling: A substituted pyrrole carboxylic acid is coupled with a diamine (e.g., N,N-diethylethylenediamine) using standard coupling agents like EDCI and HOBt in DMF.[21][23]

  • Condensation: The resulting pyrrole-carboxamide, which contains an aldehyde group, is then reacted with this compound (or a related oxindole) in the presence of a catalytic amount of a base like pyrrolidine.

  • Reaction: The mixture is heated (e.g., to 80-100 °C), leading to condensation at the C3 position of the oxindole. Upon cooling, the desired product often precipitates and can be isolated.[21]

Case Study: SU5416 (Semaxanib)

SU5416 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), specifically Flk-1/KDR, which plays a critical role in tumor angiogenesis.[24] Its synthesis demonstrates the fundamental reactivity of the unsubstituted oxindole core.

Synthesis of SU5416 [24] SU5416, chemically named 3-[(2,4-dimethylpyrrol-5-yl)methylidenyl]-indolin-2-one, is prepared by a direct aldo-condensation of indolin-2-one (oxindole) with 3,5-dimethylpyrrol-2-carboxaldehyde. The reaction is typically carried out in ethanol with a catalytic amount of piperidine.[24] This highlights the inherent reactivity of the C3-position of the oxindole ring, which is central to the synthesis of this class of inhibitors.

Kinase Inhibition Signaling Pathway

This compound derivatives often function by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[7][25] These receptors, when activated by growth factors, trigger downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which promote cell proliferation and survival. By blocking the ATP-binding site of the kinase, these inhibitors prevent signal transduction, leading to cell cycle arrest and apoptosis.[7]

Kinase_Pathway

Inhibition of RTK signaling by this compound derivatives.

Conclusion

This compound has firmly established itself as a high-value synthetic intermediate for researchers in drug discovery and medicinal chemistry. Its robust physicochemical properties and, most importantly, the strategic placement of a bromine atom on the privileged oxindole scaffold provide a gateway to vast chemical diversity. The demonstrated utility of this compound in fundamental synthetic transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions allows for the efficient construction of complex molecular architectures. As exemplified by its role as a precursor to potent kinase inhibitors, this compound will continue to be a critical tool in the development of novel therapeutics targeting a wide range of diseases, particularly cancer. Further exploration of its reactivity will undoubtedly unlock new avenues for creating the next generation of bioactive compounds.

References

An In-depth Technical Guide to Oxindole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole (B195798) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetically derived molecules exhibiting diverse and potent biological activities. This guide provides a comprehensive overview of the oxindole core, including its synthesis, key biological activities with quantitative data, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

The Oxindole Core: Structure and Significance

The oxindole, or 2-indolinone, structure consists of a benzene (B151609) ring fused to a five-membered lactam ring. This deceptively simple framework offers a unique three-dimensional architecture that can be readily functionalized at multiple positions, most notably at the C3, N1, and C5 positions of the indole (B1671886) ring. This versatility allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective ligands for a variety of biological targets.[1][2] Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions makes it an ideal scaffold for engaging with the active sites of enzymes and receptors.

Synthesis of Oxindole Scaffolds

A variety of synthetic strategies have been developed to construct the oxindole core and its derivatives. The choice of method often depends on the desired substitution pattern.

Synthesis of 3,3-Disubstituted Oxindoles

One of the most common and medicinally relevant classes of oxindoles features a quaternary center at the C3 position.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This method provides a route to 3-substituted-2-oxindoles from readily prepared α-bromo-propionanilides.

  • Materials: Substituted α-bromo-propionanilide, Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Toluene (B28343).

  • Procedure:

    • To a dried Schlenk tube under an argon atmosphere, add the substituted α-bromo-propionanilide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(t-Bu)₃ (0.10 mmol, 10 mol%).

    • Add anhydrous toluene (5 mL) and Cs₂CO₃ (2.0 mmol).

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to afford the desired 3,3-disubstituted oxindole.

  • Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 3-Substituted-3-Hydroxyoxindoles

The introduction of a hydroxyl group at the C3 position provides a key hydrogen bonding moiety and a chiral center, which is often crucial for biological activity.

Experimental Protocol: Base-Catalyzed Aldol Addition of Isatin (B1672199)

This protocol describes the synthesis of 3-indolyl-3-hydroxy oxindoles.

  • Materials: Isatin, Indole, Potassium Carbonate (K₂CO₃), Water.

  • Procedure:

    • In a round-bottom flask, dissolve isatin (1 mmol) and indole (1.2 mmol) in water (10 mL).

    • Add K₂CO₃ (0.2 mmol, 20 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, the solid product precipitates out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure 3-indolyl-3-hydroxy oxindole.

  • Characterization: The product is characterized by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy. For example, in the ¹H NMR spectrum, a characteristic singlet for the hydroxyl proton is observed.

Synthesis of Spirooxindoles

Spirooxindoles, where the C3 position is part of a spirocyclic system, have shown remarkable biological activities, particularly as anticancer and antimicrobial agents.

Experimental Protocol: One-Pot, Three-Component [3+2] Cycloaddition

This method is used to synthesize spirooxindole-pyrrolidine derivatives.

  • Materials: Isatin, Sarcosine (B1681465) (or other amino acid), a dipolarophile (e.g., an α,β-unsaturated ketone), Methanol (B129727).

  • Procedure:

    • To a solution of isatin (1 mmol) and sarcosine (1 mmol) in methanol (10 mL), add the dipolarophile (1 mmol).

    • Reflux the reaction mixture for 4-6 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold methanol, and dried to afford the pure spirooxindole-pyrrolidine.

  • Characterization: The structure and stereochemistry of the spiro compound are confirmed using ¹H NMR, ¹³C NMR, HRMS, and in some cases, X-ray crystallography.

Biological Activities and Quantitative Data

Oxindole derivatives have demonstrated a broad spectrum of pharmacological activities. Below are some of the most significant, with quantitative data presented in tables for easy comparison.

Anticancer Activity

A primary focus of oxindole medicinal chemistry has been the development of anticancer agents, particularly kinase inhibitors.

Table 1: Anticancer Activity of Selected Oxindole Derivatives

CompoundTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
SunitinibVEGFR, PDGFR, c-KITVariousVaries by target[1]
NintedanibVEGFR, FGFR, PDGFRVariousVaries by target[2]
Spirooxindole-pyrrolidine derivativeMDM2-p53MCF-715.32 ± 0.02
3-(substituted-benzylidene)oxindoleTubulinMCF-70.01-0.1
Spirooxindole-dihydropyridineMultipleA549 (Lung)1.2 - 5.6
Antimicrobial Activity

The oxindole scaffold has also been explored for the development of novel antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Selected Oxindole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Spirooxindole-pyrrolidine derivativeStaphylococcus aureus20
Spirooxindole-pyrrolidine derivativeEscherichia coli20
3-substituted-oxindole derivativeBacillus subtilis0.291
3-substituted-oxindole derivativePseudomonas aeruginosa0.146
Antiviral Activity

Recent studies have highlighted the potential of oxindole derivatives as antiviral agents, including against influenza and HIV.

Table 3: Antiviral Activity of Selected Oxindole Derivatives

CompoundVirusAssayIC₅₀ (µM)Reference
Oxindole-based compoundInfluenza A/H3N2CPE inhibition3 - 23
3-alkenyl-2-oxindoleSARS-CoV-2In vitroPotent activity reported
3-Oxindole-2-carboxylate derivativeHIV-1In vitro0.4578
Oxindole derivativeBovine Viral Diarrhoea Virus (BVDV)In vitro6.6
α-Glucosidase Inhibitory Activity

Oxindole derivatives have emerged as promising candidates for the development of new treatments for type 2 diabetes by inhibiting α-glucosidase.

Table 4: α-Glucosidase Inhibitory Activity of Selected Oxindole Derivatives

CompoundSource of α-GlucosidaseIC₅₀ (µM)Reference
6-chloro-3-oxindole derivativeYeast2.71 ± 0.007
5-fluoro-2-oxindole derivative35.83 ± 0.98
Oxindole-thiazole hybridPotent inhibition reported

Key Signaling Pathways and Mechanisms of Action

Many of the biological effects of oxindole derivatives can be attributed to their interaction with specific signaling pathways.

Kinase Inhibition in Cancer

A significant number of oxindole-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.

Sunitinib Signaling Pathway

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By blocking the ATP-binding site of receptors such as VEGFR and PDGFR, it inhibits downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to reduced tumor angiogenesis and cell proliferation.[1]

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_sunitinib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Angiogenesis PI3K_AKT->Proliferation

Sunitinib's mechanism of action.

Nintedanib Signaling Pathway

Nintedanib is another multi-targeted tyrosine kinase inhibitor that targets VEGFR, FGFR, and PDGFR. Its inhibition of these receptors blocks key pathways involved in the proliferation and migration of fibroblasts, making it an effective treatment for idiopathic pulmonary fibrosis.[2]

Nintedanib_Pathway cluster_membrane Cell Membrane cluster_nintedanib cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR ERK_Pathway ERK Pathway VEGFR->ERK_Pathway AKT_Pathway AKT Pathway VEGFR->AKT_Pathway FGFR FGFR FGFR->ERK_Pathway FGFR->AKT_Pathway PDGFR PDGFR PDGFR->ERK_Pathway PDGFR->AKT_Pathway Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits Fibroblast_Proliferation Fibroblast Proliferation ERK_Pathway->Fibroblast_Proliferation Fibroblast_Migration Fibroblast Migration ERK_Pathway->Fibroblast_Migration AKT_Pathway->Fibroblast_Proliferation

Nintedanib's mechanism of action.

Experimental Workflows

The discovery and development of novel oxindole-based therapeutic agents often follow a structured workflow, from library synthesis to biological screening.

Workflow for Combinatorial Synthesis and Screening of an Oxindole Library

This diagram illustrates a typical workflow for the parallel synthesis of an oxindole library followed by high-throughput screening to identify hit compounds.

Library_Workflow cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening cluster_optimization Lead Optimization Building_Blocks Select Building Blocks (Isatins, Aldehydes, etc.) Parallel_Synthesis Parallel Synthesis (e.g., in 96-well plates) Building_Blocks->Parallel_Synthesis Purification_Characterization Purification & Characterization (LC-MS, NMR) Parallel_Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Cell Viability Assay) Purification_Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Combinatorial synthesis and screening workflow.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell line, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the oxindole derivatives and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials: Recombinant kinase, kinase buffer, ATP, substrate (peptide or protein), oxindole derivative, 96- or 384-well plates, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the oxindole derivative in DMSO.

    • In a multi-well plate, add the kinase, the substrate, and the oxindole derivative.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Materials: Bacterial or fungal strain, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), oxindole derivative, 96-well microtiter plates.

  • Procedure:

    • Prepare a twofold serial dilution of the oxindole derivative in the appropriate broth in a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard.

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

  • Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate (B84403) buffer (pH 6.8), oxindole derivative, 96-well plate.

  • Procedure:

    • Prepare a solution of the oxindole derivative in DMSO and make serial dilutions.

    • In a 96-well plate, add the α-glucosidase solution and the oxindole derivative solution.

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Add the pNPG substrate to initiate the reaction and incubate for another 20 minutes at 37 °C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

The oxindole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for medicinal chemistry campaigns. The information provided in this guide serves as a comprehensive resource for researchers in the field, offering insights into the synthesis, biological evaluation, and mechanisms of action of this important class of compounds. Further exploration of the vast chemical space around the oxindole core is likely to yield novel drug candidates with improved efficacy and safety profiles for a wide range of diseases.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Bromo-2-Oxindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the 5-bromo-2-oxindole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the key molecular targets of this compound analogs, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The primary focus of these analogs has been in the realm of oncology, with a significant body of research highlighting their potent inhibitory activity against various protein kinases implicated in cancer progression. Furthermore, promising activities have been reported in the fields of infectious diseases and metabolic disorders.

Key Biological Targets and Therapeutic Applications

The therapeutic potential of this compound derivatives stems from their ability to selectively interact with and modulate the activity of critical cellular proteins. The principal targets identified to date include:

  • Receptor Tyrosine Kinases (RTKs): A major focus of research has been the inhibition of RTKs that play a central role in tumor angiogenesis and cell proliferation.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Analogs have demonstrated potent inhibition of VEGFR, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

    • Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been shown to effectively inhibit EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[1]

  • Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β): These serine/threonine kinases are critical regulators of cell cycle progression and cellular metabolism, and their dysregulation is a hallmark of many cancers. Certain this compound hybrids have been identified as potent dual inhibitors of CDK2 and GSK-3β.

  • Antitubercular Activity: Emerging research has highlighted the potential of this compound analogs as novel antitubercular agents. Molecular docking studies suggest that these compounds may exert their effect by targeting DNA topoisomerase II, an essential enzyme in Mycobacterium tuberculosis.[2]

  • α-Glucosidase Inhibition: In the context of metabolic diseases, 5-fluoro-2-oxindole derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory action can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.

Quantitative Analysis of Inhibitory Activity

The potency of this compound analogs against their respective targets has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) being key performance indicators.

Kinase Inhibitory Activity
Compound/AnalogTarget KinaseIC50 (nM)Reference
5-Bromo-indole-2-carboxamide derivative 5gEGFR85[3]
5-Bromo-indole-2-carboxamide derivative 5iEGFR124[3]
5-Bromo-indole-2-carboxamide derivative 5jEGFR96[3]
Oxindole (B195798)/benzofuran hybrid 5dCDK237.80
Oxindole/benzofuran hybrid 5fCDK252.80
5-Bromo-indole-2-carboxamide derivative 5gCDK233[3]
5-Bromo-indole-2-carboxamide derivative 5jCDK216
Oxindole/benzofuran hybrid 5dGSK-3β32.09
Oxindole/benzofuran hybrid 5fGSK-3β40.13
Antitubercular Activity
Compound/AnalogOrganismMIC (µg/mL)Reference
OXN-1Mycobacterium tuberculosis H37Rv0.78[2]
OXN-3Mycobacterium tuberculosis H37Rv0.78[2]
OXN-7Mycobacterium tuberculosis H37Rv0.78[2]
α-Glucosidase Inhibitory Activity
Compound/AnalogEnzyme SourceIC50 (µM)Reference
5-Fluoro-2-oxindole derivative 3dSaccharomyces cerevisiae49.89 ± 1.16
5-Fluoro-2-oxindole derivative 3fSaccharomyces cerevisiae35.83 ± 0.98
5-Fluoro-2-oxindole derivative 3iSaccharomyces cerevisiae56.87 ± 0.42
Acarbose (Reference)Saccharomyces cerevisiae569.43 ± 43.72

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, this guide includes detailed diagrams of key signaling pathways and experimental workflows.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain EGF->EGFR:f0 Binding & Dimerization ADP ADP Ras Ras EGFR:f2->Ras Autophosphorylation PI3K PI3K EGFR:f2->PI3K Bromo_Oxindole This compound Analog Bromo_Oxindole->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Binds to Kinase Domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Pathway Inhibition by this compound Analogs.
VEGFR Signaling Pathway in Angiogenesis

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR:f0 Binding & Dimerization PLCg PLCγ VEGFR:f2->PLCg Autophosphorylation PI3K PI3K VEGFR:f2->PI3K Ras Ras VEGFR:f2->Ras Bromo_Oxindole This compound Analog Bromo_Oxindole->VEGFR:f2 Inhibition PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGFR Signaling Pathway and its role in Angiogenesis.
General Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Add Inhibitor/Vehicle) prepare_reagents->plate_setup add_enzyme Add Kinase Enzyme and Substrate plate_setup->add_enzyme initiate_reaction Initiate Reaction (Add ATP) add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., Luminescence) incubate->stop_reaction data_analysis Data Analysis (Calculate IC50) stop_reaction->data_analysis end End data_analysis->end

A generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to characterize the biological activity of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against a target protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR, CDK2, GSK-3β)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound analog stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based detection reagent)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound analog in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of the kinase and its substrate in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted analog or vehicle (DMSO) to the wells of the microplate.

    • Add 10 µL of the kinase/substrate solution to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-40 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each analog concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antitubercular Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the minimum concentration of a this compound analog that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound analog stock solution (in DMSO)

  • Sterile 96-well microplates

  • Resazurin-based indicator dye (e.g., AlamarBlue™)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Setup:

    • Add 100 µL of sterile Middlebrook 7H9 broth to each well of a 96-well plate.

    • Add 100 µL of the analog stock solution (at 2x the highest desired concentration) to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include a drug-free growth control and a sterile control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterile control).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, add the resazurin-based indicator dye to each well and re-incubate for 24 hours.

    • The MIC is defined as the lowest concentration of the analog that prevents a color change of the indicator (i.e., remains blue), indicating inhibition of bacterial growth.

α-Glucosidase Inhibition Assay (Colorimetric)

Objective: To determine the IC50 of a this compound analog against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound analog stock solution (in DMSO)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Plate Setup:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the serially diluted analog or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition for each analog concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the analog concentration.

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents against a range of diseases. The analogs derived from this core structure have demonstrated potent and, in some cases, selective inhibition of key biological targets, particularly protein kinases involved in cancer. The continued exploration of structure-activity relationships and the optimization of pharmacokinetic properties will be crucial in translating the preclinical promise of these compounds into clinically effective therapies. This technical guide provides a foundational resource for researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to 5-Bromoindolin-2-one: Nomenclature, Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromoindolin-2-one, a key chemical intermediate in synthetic organic chemistry and drug discovery. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis and purification, and its application in the development of potential therapeutic agents, particularly as a scaffold for kinase inhibitors.

Nomenclature and Synonyms

5-Bromoindolin-2-one is a brominated heterocyclic organic compound. Its systematic IUPAC name is 5-bromo-1,3-dihydro-2H-indol-2-one . Due to its widespread use in chemical literature and commerce, it is known by several synonyms.

Table 1: Synonyms and Identifiers for 5-Bromoindolin-2-one

TypeIdentifier
IUPAC Name 5-bromo-1,3-dihydro-2H-indol-2-one[1][2]
Common Synonyms 5-Bromooxindole[3], 5-Bromo-2-oxindole[4], 5-Bromo-2-indolinone
CAS Number 20870-78-4[1]
Molecular Formula C₈H₆BrNO[3]
MDL Number MFCD00456998[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Bromoindolin-2-one is essential for its handling, application in reactions, and for the analysis of its derivatives.

Table 2: Physicochemical Data for 5-Bromoindolin-2-one

PropertyValueReference
Molecular Weight 212.05 g/mol [1]
Appearance Yellow to orange to gold powder, crystals, or granules[3]
Melting Point 220-224 °C (lit.)[1][3]
Boiling Point 362.5 ± 42.0 °C (Predicted)[3]
Density 1.666 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Dimethylformamide (DMF)[3]
Storage Temperature Room Temperature, Keep in dark place, Sealed in dry[3]

Experimental Protocols

Synthesis of 5-Bromoindolin-2-one from Oxindole (B195798)

This protocol describes a common method for the synthesis of 5-Bromoindolin-2-one via the electrophilic bromination of oxindole.

Materials:

  • Oxindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve oxindole in acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equivalents) to the cooled solution in portions, while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude 5-Bromoindolin-2-one in a vacuum oven.

Purification by Recrystallization

The crude 5-Bromoindolin-2-one can be purified by recrystallization to obtain a product of higher purity.

Materials:

  • Crude 5-Bromoindolin-2-one

  • Ethanol (B145695) (or another suitable solvent like ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

Procedure:

  • Place the crude 5-Bromoindolin-2-one in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary.

  • Once a clear solution is obtained, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Role in Drug Discovery and Biological Activity

5-Bromoindolin-2-one serves as a crucial building block in the synthesis of various biologically active molecules. A significant area of its application is in the development of kinase inhibitors for cancer therapy.

Precursor to VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in anticancer drug development. The indolin-2-one scaffold is a core structural motif in several potent VEGFR-2 inhibitors. 5-Bromoindolin-2-one provides a strategic starting point for the synthesis of derivatives with enhanced inhibitory activity. The bromine atom can be utilized for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize drug-receptor interactions.

VEGFR2_Inhibition_Workflow cluster_synthesis Synthesis of Inhibitors cluster_testing Biological Evaluation 5-Bromoindolin-2-one 5-Bromoindolin-2-one Condensation Condensation 5-Bromoindolin-2-one->Condensation Aldehyde Aldehyde Aldehyde->Condensation Indolin-2-one Derivative Indolin-2-one Derivative Condensation->Indolin-2-one Derivative VEGFR-2 Kinase Assay VEGFR-2 Kinase Assay Indolin-2-one Derivative->VEGFR-2 Kinase Assay Cell Proliferation Assay Cell Proliferation Assay VEGFR-2 Kinase Assay->Cell Proliferation Assay Lead Compound Lead Compound Cell Proliferation Assay->Lead Compound

Synthetic workflow for VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. Derivatives of 5-Bromoindolin-2-one can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the downstream signaling cascade.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 5-Bromoindolin-2-one Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

VEGFR-2 signaling and inhibition.

Conclusion

5-Bromoindolin-2-one is a versatile and valuable chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the bromine substituent make it an ideal starting material for the creation of diverse molecular libraries. The demonstrated success of its derivatives as potent VEGFR-2 inhibitors highlights its importance in the ongoing search for novel anticancer therapeutics. This guide provides a foundational understanding for researchers and scientists working with this important compound.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-oxindole Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 5-Bromo-2-oxindole powder. It is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and to provide a foundational understanding of its properties and biological significance in the context of drug discovery.

Chemical and Physical Properties

This compound is a halogenated derivative of oxindole, which serves as a key intermediate in the synthesis of various biologically active compounds.[1] A thorough understanding of its physical and chemical properties is essential for its safe handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₆BrNO[1][2]
Molecular Weight 212.04 g/mol [1][2]
Appearance Yellow to orange to gold powder, crystals, or granules[1][3]
Melting Point 220-224 °C (lit.)[1][3]
Boiling Point 362.5 ± 42.0 °C (Predicted)[1]
Density 1.666 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Dimethylformamide (DMF)[1][3]
pKa 13.27 ± 0.20 (Predicted)[1]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its potential health effects and adhere strictly to the recommended safety precautions.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[2][4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[2]

Signal Word: Warning[4]

Hazard Pictograms:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment
Protection TypeSpecific EquipmentStandard/SpecificationReference(s)
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.Tested according to EN 374.[5][6]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if dust generation is unavoidable.Particulate filter device (EN 143). P1 (filters at least 80% of airborne particles).[5][6]
Body Protection Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.N/A[5]
Foot Protection Closed-toe shoes with non-slip soles.N/A[5]
General Hygiene Practices
  • Avoid breathing dust or fumes.[5]

  • Do not eat, drink, or smoke in the handling area.[4][5]

  • Wash hands and any exposed skin thoroughly after handling.[4][5]

  • Keep the container tightly closed when not in use.[4]

  • Avoid generating dust during handling.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteImmediate ActionReference(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4][5]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[4][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. There is no restriction on the type of extinguisher which may be used.[4]

  • Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[4] Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as detailed in Section 3.2. Avoid dust formation.[4]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or water courses.[4]

  • Containment and Cleanup:

    • Minor Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place the material in a clean, dry, and labeled container for disposal.[4]

    • Major Spills: Clear the area and move upwind. Alert the appropriate emergency response team. Control personal contact with the substance using protective equipment. Recover the product wherever possible and place it in a labeled container for disposal. If contamination of drains or waterways occurs, advise emergency services.[4]

Biological Context and Experimental Applications

This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of anticancer agents. Many of these compounds have been investigated as inhibitors of key signaling pathways that are dysregulated in cancer.

Inhibition of EGFR Signaling Pathway

One of the critical targets for 5-bromoindole (B119039) derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[3][4] In many cancers, the EGFR pathway is aberrantly activated, leading to uncontrolled cell growth.[7] 5-bromoindole-based compounds can act as small molecule inhibitors, competing with ATP for the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.[3][8]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Inhibitor 5-Bromoindole Derivative Inhibitor->EGFR RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Apoptosis Apoptosis Nucleus->Apoptosis

Caption: Simplified EGFR signaling pathway and its inhibition.

Representative Experimental Protocol: N-Alkylation of a 5-Bromoindole Derivative

The following protocol describes a general procedure for the N-alkylation of a 5-bromoindole, a common synthetic step to generate diverse libraries of compounds for biological screening. This procedure is adapted from established methods for indole (B1671886) alkylation.[3]

Materials and Reagents:

  • 5-Bromoindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask and standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromoindole (1.0 equivalent) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-bromoindole.

Experimental_Workflow Start Start: Dry Flask under Inert Atmosphere Dissolve Dissolve 5-Bromoindole in Anhydrous DMF Start->Dissolve Cool1 Cool to 0 °C Dissolve->Cool1 Add_Base Add NaH (Base) Portion-wise Cool1->Add_Base Stir1 Stir for 30-60 min at 0 °C Add_Base->Stir1 Add_Alkyl_Halide Add Alkyl Halide Dropwise at 0 °C Stir1->Add_Alkyl_Halide Warm_Stir Warm to RT Stir for 2-12 h Add_Alkyl_Halide->Warm_Stir Monitor Monitor by TLC Warm_Stir->Monitor Monitor->Warm_Stir Incomplete Cool2 Cool to 0 °C Monitor->Cool2 Reaction Complete Quench Quench with sat. aq. NH4Cl Cool2->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Water/Brine Dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure Product Purify->End

Caption: Workflow for N-alkylation of 5-bromoindole.

Disposal Considerations

Chemical waste containing this compound must be managed according to institutional and local regulatory guidelines for hazardous waste.

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.

  • Disposal: Arrange for disposal through a licensed professional waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Stability and Storage of 5-Bromo-2-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-oxindole, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines potential degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline powder.[1] General recommendations for its storage are crucial to maintain its integrity over time.

Recommended Storage Conditions: To ensure the long-term stability of this compound, it should be stored in a well-sealed container, protected from light and moisture.[1] For routine use, storage at room temperature in a dry, dark place is often sufficient.[1] For long-term storage, maintaining the compound at -20°C is recommended to minimize potential degradation.[2]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, knowledge of the chemistry of the oxindole (B195798) scaffold and related compounds allows for the prediction of likely degradation routes. The primary pathways are expected to be hydrolysis, oxidation, and photolysis.

dot

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound 5-Bromo-2-aminophenylacetic_acid 2-Amino-5-bromophenylacetic acid This compound->5-Bromo-2-aminophenylacetic_acid Ring Opening 5-Bromoisatin 5-Bromoisatin This compound->5-Bromoisatin Hydroxylation Debrominated_Species Debrominated Species This compound->Debrominated_Species C-Br Cleavage Radical_Products Radical Products This compound->Radical_Products Radical Formation Ring_Opened_Products Ring-Opened Products 5-Bromoisatin->Ring_Opened_Products Further Oxidation

Caption: Potential degradation pathways for this compound.

Studies on the degradation of the parent indole (B1671886) structure suggest a pathway involving hydroxylation at the 3-position to form an isatin (B1672199) derivative.[3] Therefore, a likely oxidative degradation product of this compound is 5-bromoisatin. The lactam ring in the oxindole structure is also susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring opening. Aromatic brominated compounds can be sensitive to light, potentially leading to debromination or the formation of radical species upon exposure to UV radiation.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation.[5]

Summary of Quantitative Data

While a comprehensive forced degradation study for this compound is not publicly available, the following table summarizes representative data based on studies of structurally related compounds, such as Sunitinib, which contains a substituted oxindole core. This data illustrates the expected behavior of this compound under various stress conditions. The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[6]

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60 °CSignificant2-Amino-5-bromophenylacetic acid
Basic Hydrolysis 0.1 M NaOH24 hours60 °CSignificant2-Amino-5-bromophenylacetic acid
Oxidative Degradation 3% H₂O₂24 hoursRoom TempSignificant5-Bromoisatin, Ring-opened products
Photolytic Degradation UV Light (254 nm)72 hoursRoom Temp~50%Debrominated species, N-oxides
Thermal Degradation Dry Heat7 days80 °CMinimal-

This table presents expected trends and potential products based on the chemical nature of the oxindole ring and data from related compounds. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH).[7]

General Workflow

dot

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound (e.g., in Methanol) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Photo Photolytic Degradation (UV/Vis Light, RT) Thermal Thermal Degradation (Dry Heat, 80°C) Control Control Sample (Protected from stress) Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidation->Dilute Photo->Dilute Thermal->Dilute Control->Dilute Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Dilute->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Degradants HPLC_Analysis->Data_Analysis

Caption: General workflow for forced degradation studies.

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL.

  • Working Solution: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Stress Conditions
  • Acidic Hydrolysis: Mix the working solution with 0.1 M hydrochloric acid. Incubate the solution at 60°C for a specified time period (e.g., 2, 8, 24 hours). Before analysis, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis: Mix the working solution with 0.1 M sodium hydroxide. Incubate at 60°C for a specified time. Neutralize with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the working solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified duration.

  • Photolytic Degradation: Expose the working solution to a combination of UV and visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Thermal Degradation (Solid State): Place the solid this compound in a temperature-controlled oven at 80°C for a specified time.

  • Thermal Degradation (Solution): Keep the working solution in a temperature-controlled oven at 80°C for a specified time, protected from light.

Sample Analysis

At each time point, withdraw an aliquot of the stressed sample. Dilute the sample appropriately with the mobile phase for analysis by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with both UV and Mass Spectrometric (MS) detection.[8] The HPLC method should be capable of separating the parent compound from all degradation products.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. This technical guide provides a framework for understanding its stability profile and for conducting forced degradation studies. The provided protocols and potential degradation pathways serve as a valuable resource for researchers and drug development professionals to ensure the quality and reliability of this compound in their applications. The development of a validated stability-indicating analytical method is paramount for accurately assessing the stability of this important synthetic intermediate.

References

A Technical Guide to the Discovery and History of Substituted Oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxindole (B195798) scaffold, a bicyclic aromatic heterocycle, is a privileged structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique chemical architecture, particularly the presence of a stereocenter at the C3 position, has made it a focal point for extensive research in organic synthesis and medicinal chemistry. Substituted oxindoles exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This guide provides an in-depth technical overview of the seminal discoveries, historical development of synthetic methodologies, and the ever-expanding role of substituted oxindoles in drug discovery.

Historical Perspective: From Indigo (B80030) to Modern Synthesis

The history of the oxindole core is intrinsically linked to the study of the vibrant blue dye, indigo. In 1878, the German chemist Adolf von Baeyer reported the synthesis of isatin (B1672199) from phenylacetic acid, a process that proceeded through an oxindole intermediate.[1][2] This marked the first documented synthesis of a substituted oxindole and laid the groundwork for future explorations into this class of compounds.

Following Baeyer's pioneering work, several named reactions were developed in the late 19th and early 20th centuries that provided access to the oxindole core:

  • Hinsberg Oxindole Synthesis (1888): Developed by Oscar Hinsberg, this method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal (B1671930) to form an α-(arylamino)acetic acid, which then undergoes cyclization to the corresponding oxindole.[3]

  • Stollé Synthesis (1914): Robert Stollé established a two-step procedure involving the acylation of an aniline (B41778) with an α-haloacetyl chloride, followed by an intramolecular Friedel-Crafts reaction to yield the oxindole.[4][5]

These classical methods, while historically significant, often required harsh reaction conditions and were limited in their substrate scope. The mid-20th century and beyond witnessed the development of more versatile and efficient synthetic strategies, driven by the discovery of numerous biologically active oxindole alkaloids and the demand for novel therapeutic agents.

Key Synthetic Methodologies

The modern era of oxindole synthesis is characterized by the development of highly stereoselective and efficient methods for the construction and functionalization of the oxindole core. These methodologies can be broadly categorized into metal-catalyzed and organocatalytic approaches.

Palladium-Catalyzed α-Arylation of Oxindoles

One of the most powerful methods for the synthesis of 3-aryl-substituted oxindoles is the palladium-catalyzed α-arylation of oxindole enolates. This reaction allows for the direct coupling of an oxindole with an aryl halide or triflate, forming a new carbon-carbon bond at the C3 position. The choice of ligand is crucial for achieving high yields and selectivity.

Asymmetric Darzens Reaction of Isatins

The Darzens reaction, a classic method for the synthesis of epoxides, has been adapted for the asymmetric synthesis of spiro-epoxyoxindoles from isatins. Chiral catalysts, often based on transition metal complexes with chiral ligands, are employed to control the stereochemistry of the reaction, leading to the formation of highly enantioenriched products.

Organocatalytic Asymmetric Synthesis

The rise of organocatalysis has provided a wealth of metal-free methods for the enantioselective synthesis of substituted oxindoles. These reactions often utilize small chiral organic molecules, such as proline derivatives or cinchona alkaloids, to catalyze a variety of transformations, including:

  • Michael Additions: The conjugate addition of nucleophiles to 3-ylideneoxindoles is a widely used strategy for the synthesis of 3,3-disubstituted oxindoles. Chiral organocatalysts can effectively control the stereochemistry of this transformation.

  • Aldol (B89426) Reactions: The asymmetric aldol reaction of isatins with various carbonyl compounds provides access to 3-hydroxy-3-substituted oxindoles with high enantioselectivity.

Quantitative Data Summary

The following tables summarize representative quantitative data for some of the key synthetic methodologies discussed.

Table 1: Palladium-Catalyzed α-Arylation of Oxindoles

EntryOxindole SubstrateAryl HalideCatalyst/LigandBaseYield (%)ee (%)Reference
1N-Methyl-oxindole4-BromotoluenePd(dba)₂ / XPhosKHMDS95N/A[6]
2N-Boc-oxindole4-ChlorobenzonitrilePd(OAc)₂ / PCy₃K₃PO₄88N/A[7]
3Oxindole1-Bromo-4-methoxybenzenePd₂(dba)₃ / SPhosNaOtBu92N/A[6]
4N-Benzyl-oxindole3-BromopyridinePd(OAc)₂ / RuPhosCs₂CO₃85N/A[7]

Table 2: Asymmetric Darzens Reaction of Isatins

EntryIsatin SubstrateDiazoacetamide (B1201003)CatalystdrYield (%)ee (%)Reference
1N-Benzyl-isatinN-Phenyl-2-diazoacetamide(R)-BINOL/Ti(O-i-Pr)₄>20:195>99[8]
2N-Methyl-isatinN-Benzyl-2-diazoacetamideChiral N,N'-dioxide-Co(acac)₂10:18592[9]
35-Chloro-N-benzyl-isatinN-Phenyl-2-diazoacetamide(R)-BINOL/Ti(O-i-Pr)₄>20:18898[8]
4N-Allyl-isatinN-p-Tolyl-2-diazoacetamideChiral N,N'-dioxide-Co(acac)₂12:17890[9]

Table 3: Organocatalytic Asymmetric Michael Addition to 3-Ylideneoxindoles

Entry3-YlideneoxindoleNucleophileCatalystdrYield (%)ee (%)Reference
1(E)-3-Benzylidene-1-methyloxindoleDiethyl malonateCinchonidine derivative95:59295[10]
2(E)-3-(4-Nitrobenzylidene)oxindoleAcetone(S)-Proline90:108591[11]
3(E)-3-(2-Chlorobenzylidene)-1-Boc-oxindoleDimethyl malonateSquaramide98:29998[10]
4(E)-3-CinnamylideneoxindoleThiophenolThio-urea derivativeN/A9493[12]

Experimental Protocols

General Procedure for Palladium-Catalyzed α-Arylation of Oxindoles

To a flame-dried Schlenk tube is added Pd(dba)₂ (0.02 mmol, 2 mol%), the phosphine (B1218219) ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (B28343) (2 mL) is added, followed by the oxindole (1.0 mmol) and the aryl bromide (1.2 mmol). The reaction mixture is stirred at 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-substituted oxindole.[6]

General Procedure for Asymmetric Darzens Reaction of Isatins

A 25 mL Schlenk tube containing 4 Å molecular sieves (250 mg) is dried under vacuum and backfilled with argon. To the flask is added (R)-BINOL (0.04 mmol), toluene (5 mL), and Ti(O-i-Pr)₄ (0.02 mmol). The mixture is stirred at 20 °C for 4 hours. The corresponding substituted N-protected isatin (0.12 mmol) is then introduced directly. After stirring the mixture at 20 °C for 0.5 hours, the diazoacetamide (0.1 mmol) is added. The reaction is kept stirring at 20 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to give the corresponding spiro-epoxyoxindole.[4]

General Procedure for the Synthesis of Sunitinib

To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 equivalent) in DMF, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred at room temperature for 30 minutes. N,N-diethylethylenediamine (1.1 equivalents) is then added to the reaction mixture, followed by DIPEA (2.0 equivalents). The reaction is stirred at room temperature for 12-18 hours. To the reaction mixture, 5-fluoro-2-oxindole (1.0 equivalent) and a catalytic amount of pyrrolidine (B122466) are added. The mixture is heated to 80-100°C for 4-6 hours. Upon cooling, the Sunitinib product precipitates. The precipitate is collected by filtration, washed with a cold solvent like methanol (B129727) or diethyl ether, and dried under vacuum to obtain crude Sunitinib.[13][14]

Biological Significance and Signaling Pathways

Substituted oxindoles are at the core of numerous approved drugs and clinical candidates. A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7] Sunitinib functions by inhibiting several RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis.[7][15]

Another notable example is Semagacestat , a γ-secretase inhibitor that was investigated for the treatment of Alzheimer's disease.[16][17] γ-secretase is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[16]

Visualizing Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by Sunitinib and the general workflow for substituted oxindole synthesis.

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK RTKs (VEGFR, PDGFR, c-KIT) PLCg PLCγ RTK->PLCg PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Sunitinib Sunitinib Sunitinib->RTK PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Sunitinib inhibits multiple Receptor Tyrosine Kinases (RTKs), blocking key downstream signaling pathways.

Oxindole_Synthesis_Workflow cluster_synthesis Core Synthesis / Functionalization Start Starting Materials (Anilines, Isatins, etc.) Core_Formation Oxindole Core Formation (e.g., Stolle, Hinsberg) Start->Core_Formation C3_Functionalization C3-Position Functionalization (e.g., Arylation, Alkylation, Aldol) Core_Formation->C3_Functionalization N_Functionalization N-Position Functionalization (e.g., Alkylation, Arylation) C3_Functionalization->N_Functionalization Purification Purification (Chromatography, Recrystallization) C3_Functionalization->Purification N_Functionalization->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Substituted Oxindole Characterization->Final_Product

Caption: A general experimental workflow for the synthesis of substituted oxindoles.

Oxindole_Drug_Discovery_Logic cluster_design Molecular Design & Synthesis cluster_screening Biological Screening Oxindole_Core Oxindole Core Structure Library_Synthesis Library Synthesis (Combinatorial Chemistry) Oxindole_Core->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS SAR_Studies Structure-Activity Relationship (SAR) Studies SAR_Studies->Library_Synthesis Iterative Design In_Vitro_Assays In Vitro Assays HTS->In_Vitro_Assays In_Vitro_Assays->SAR_Studies Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization In_Vivo_Models In Vivo Animal Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials Lead_Optimization->In_Vivo_Models

Caption: Logical flow of the drug discovery process starting from the oxindole core.

Conclusion

The journey of substituted oxindoles from their initial discovery in the context of indigo chemistry to their current status as indispensable scaffolds in medicinal chemistry is a testament to the continuous evolution of organic synthesis. The development of powerful catalytic methods has enabled the creation of vast libraries of structurally diverse oxindole derivatives with a wide range of biological activities. As our understanding of disease biology deepens, the versatile oxindole core will undoubtedly continue to be a source of inspiration for the design and synthesis of the next generation of therapeutic agents. The ongoing development of novel, highly efficient, and stereoselective synthetic methodologies will be crucial in unlocking the full potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 5-Bromo-2-oxindole from 5-Bromoindole: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the landscape of modern drug discovery and development, the synthesis of versatile chemical intermediates is of paramount importance. 5-Bromo-2-oxindole, a key heterocyclic compound, serves as a crucial building block for a variety of pharmacologically active molecules. This application note provides a detailed protocol for the synthesis of this compound from its precursor, 5-bromoindole (B119039), via an N-Bromosuccinimide (NBS) mediated oxidation. This protocol is designed for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

The 2-oxindole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The presence of a bromine atom at the 5-position of the oxindole (B195798) ring offers a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening. This compound is a key intermediate in the synthesis of various therapeutic agents targeting neurological disorders and cancer.

This document outlines a robust and reproducible method for the preparation of this compound, complete with a detailed experimental protocol, quantitative data, and a mechanistic overview.

Experimental Protocol: Oxidation of 5-Bromoindole

This protocol details the synthesis of this compound from 5-bromoindole using N-Bromosuccinimide (NBS) as the oxidizing agent in an aqueous t-butanol solvent system.

Materials:

  • 5-Bromoindole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol (B103910) (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromoindole (1.0 equivalent) in a 3:1 mixture of tert-butanol and water.

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 5-Bromoindole
Reagent N-Bromosuccinimide (NBS)
Solvent t-BuOH/H₂O (3:1)
Stoichiometry (5-Bromoindole:NBS) 1 : 1.1
Reaction Temperature Room Temperature
Typical Reaction Time 2-4 hours
Isolated Yield 75-85%
Purity (by NMR) >95%
Appearance Off-white to pale yellow solid

Visualizing the Process

To aid in understanding the experimental procedure and the underlying chemical transformation, the following diagrams have been generated.

G Experimental Workflow for the Synthesis of this compound cluster_start Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve 5-Bromoindole in t-BuOH/H₂O B Add NBS portion-wise at Room Temperature A->B C Stir and Monitor by TLC B->C D Quench with NaHCO₃ solution C->D E Extract with Dichloromethane D->E F Wash with Water and Brine E->F G Dry over Na₂SO₄ F->G H Concentrate under reduced pressure G->H I Purify by Flash Column Chromatography H->I J Obtain pure this compound I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

G Proposed Mechanism of NBS Oxidation of 5-Bromoindole cluster_step2 Step 2: Nucleophilic Attack by Water 5-Bromoindole 5-Bromoindole Bromonium_Ion Bromonium_Ion 5-Bromoindole->Bromonium_Ion + NBS NBS N-Bromosuccinimide (NBS) Intermediate_1 Intermediate_1 Bromonium_Ion->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 + H₂O Water H₂O Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 This compound This compound Intermediate_3->this compound Rearrangement & Tautomerization

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-oxindole. The oxindole (B195798) scaffold is a prevalent motif in a wide range of biologically active compounds and pharmaceuticals. The functionalization at the C5 position through cross-coupling reactions is a critical strategy for the synthesis of novel drug candidates and for structure-activity relationship (SAR) studies.

The following sections detail protocols for four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These methods allow for the versatile introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, providing access to a diverse library of 5-substituted-2-oxindole derivatives.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions of this compound generally follow a catalytic cycle involving three key steps: oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and finally, reductive elimination to yield the 5-substituted-2-oxindole product and regenerate the active Pd(0) catalyst.[1]

General_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br (Ar = 5-(2-oxindole)) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation_Insertion Transmetalation / Migratory Insertion Ar-Pd(II)L2-Br->Transmetalation_Insertion Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation_Insertion->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R 5-Substituted-2-oxindole Reductive_Elimination->Ar-R This compound This compound This compound->Oxidative_Addition Coupling_Partner Coupling Partner (R-M or Alkene) Coupling_Partner->Transmetalation_Insertion

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-oxindoles

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[2] This reaction is instrumental for introducing aryl or heteroaryl substituents at the 5-position of the 2-oxindole core.[3]

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃Water:Acetonitrile (4:1)3718High
2Arylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃Ethanol100 (MW)0.4-0.6Good to Excellent
3Heteroarylboronic acidPd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295

Note: The yields are based on reactions with 5-bromoindole (B119039) or analogous substrates and may vary for this compound.[1][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • SPhos or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., Water:Acetonitrile mixture, Ethanol, or Dimethoxyethane)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in the chosen solvent if they are not added directly as solids.

  • Add the solvent and then the catalyst solution to the reaction vessel containing the solids.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture to the specified temperature with stirring for the indicated time. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-oxindole.[3][4]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine_Reagents 1. Combine this compound, boronic acid, and base Add_Solvent_Catalyst 2. Add solvent and catalyst Combine_Reagents->Add_Solvent_Catalyst Seal_Purge 3. Seal and purge with inert gas Add_Solvent_Catalyst->Seal_Purge Heat_Stir 4. Heat and stir Seal_Purge->Heat_Stir Monitor 5. Monitor progress (TLC/LC-MS) Heat_Stir->Monitor Cool 6. Cool to room temperature Monitor->Cool Aqueous_Workup 7. Aqueous workup Cool->Aqueous_Workup Dry_Concentrate 8. Dry and concentrate Aqueous_Workup->Dry_Concentrate Purify 9. Column chromatography Dry_Concentrate->Purify Buchwald_Hartwig_Workflow Setup 1. Add solids to oven-dried vessel Inert 2. Evacuate and backfill with inert gas Setup->Inert Add_Liquids 3. Add base, solvent, and amine Inert->Add_Liquids React 4. Stir at designated temperature Add_Liquids->React Monitor 5. Monitor reaction completion React->Monitor Workup 6. Cool, dilute, and filter Monitor->Workup Purify 7. Wash, dry, concentrate, and purify Workup->Purify

References

Application Notes and Protocols: 5-Bromo-2-oxindole as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-bromo-2-oxindole and its derivatives as versatile precursors in the synthesis of potent kinase inhibitors. The strategic placement of the bromine atom at the 5-position of the oxindole (B195798) scaffold offers a reactive handle for various chemical transformations, enabling the synthesis of a diverse range of kinase inhibitors targeting key signaling pathways implicated in diseases such as cancer.

The oxindole core is a privileged structure in medicinal chemistry, found in several FDA-approved drugs.[1] Its ability to mimic the hydrogen bonding pattern of ATP allows for effective competition at the kinase ATP-binding site. This document details the synthesis of specific kinase inhibitors, presents their biological activity data, and illustrates the relevant signaling pathways and experimental workflows.

Key Applications of this compound in Kinase Inhibitor Synthesis

This compound serves as a crucial starting material for the synthesis of inhibitors targeting a variety of protein kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Essential for angiogenesis, a critical process in tumor growth and metastasis.[1]

  • Platelet-Derived Growth Factor Receptors (PDGFRs) : Involved in cell growth and division.[1]

  • Epidermal Growth Factor Receptor (EGFR) : Often overexpressed in various cancers, promoting cell proliferation and survival.[2][3]

  • Bruton's Tyrosine Kinase (BTK) : A key component of the B-cell receptor signaling pathway, crucial for B-cell malignancies.[1]

  • Cyclin-Dependent Kinases (CDKs) : Master regulators of the cell cycle, frequently dysregulated in cancer.[4]

The bromine atom on the 5-position of the oxindole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[2]

Quantitative Data: Biological Activity of Kinase Inhibitors

The following tables summarize the in vitro cytotoxic activity of selected kinase inhibitors derived from oxindole scaffolds against various human cancer cell lines.

Table 1: Cytotoxicity of 5-Substituted Oxindole-Indole Conjugates against Breast Cancer Cell Lines [4]

CompoundSubstitution at C5Target Cell LineIC50 (µM)
6aHMCF-73.12 ± 0.14
6bFMCF-76.00 ± 0.32
6cClMCF-71.83 ± 0.09
6dBrMCF-73.31 ± 0.11
6eCH3MCF-70.39 ± 0.05
9bH (N-substituted)MCF-740.89 ± 3.17
9fCl (N-substituted)MCF-719.26 ± 0.65

Table 2: CDK4 Inhibitory Activity of Oxindole-Indole Conjugates [4]

CompoundIC50 (µM)
6a1.82
6e1.26

Table 3: Cytotoxicity of 5-Substituted Oxindole Derivatives against BTK-Expressing Cancer Cells [1]

CompoundTarget Cell LineIC50 (µM)
9bRAMOS> 50
9fRAMOS> 50
9gRAMOS12.5 ± 1.2
9hRAMOS10.2 ± 0.8
Ibrutinib (Control)RAMOS0.29 ± 0.04

Experimental Protocols

Protocol 1: General Synthesis of 5-Substituted-2-oxindole Derivatives via Knoevenagel Condensation

This protocol describes a general method for the condensation of a 5-substituted-2-oxindole with an aldehyde, a key step in the synthesis of many kinase inhibitors, including Sunitinib (B231).[5][6]

Materials:

Procedure:

  • Dissolve the 5-substituted-2-oxindole (1.0 eq) and the aldehyde (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of pyrrolidine to the mixture.

  • Stir the reaction mixture at room temperature or under reflux for a specified time (e.g., 18 hours), monitoring the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 5-Aryl-2-oxindoles via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of the oxindole ring.[2]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-oxindole.[2]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase by measuring ATP consumption.[2]

Materials:

  • Target kinase

  • Substrate for the kinase

  • Synthesized inhibitor compound

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a white 96-well plate, add the kinase, the substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations: Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and its inhibition.

Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base Reagents->Coupling Intermediate 5-Aryl-2-oxindole Coupling->Intermediate Condensation Knoevenagel Condensation Intermediate->Condensation Aldehyde Aldehyde, Pyrrolidine Aldehyde->Condensation FinalProduct Kinase Inhibitor Condensation->FinalProduct

Caption: Synthetic workflow for kinase inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Inhibitor 5-Substituted Oxindole Derivative Inhibitor->BTK Inhibition

Caption: BTK signaling pathway in B-cells.

References

Application Notes and Protocols for Knoevenagel Condensation Reaction with 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction involving 5-Bromo-2-oxindole. This reaction is a cornerstone in synthetic organic chemistry for the formation of a carbon-carbon double bond and is instrumental in the synthesis of various heterocyclic compounds with significant therapeutic potential. The resulting 3-(substituted-benzylidene)-5-bromoindolin-2-one derivatives are key scaffolds in the development of novel drug candidates.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. In the context of this compound, the reaction typically involves the condensation with various aromatic aldehydes at the C3 position of the oxindole (B195798) ring. The resulting α,β-unsaturated carbonyl compounds, specifically 3-(substituted-benzylidene)-5-bromoindolin-2-ones, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] The bromine atom at the 5-position not only influences the electronic properties of the molecule but also serves as a handle for further synthetic modifications, making it a valuable building block in drug discovery.[1][5]

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation of this compound with an aromatic aldehyde is typically catalyzed by a base, such as piperidine (B6355638) or an ammonium (B1175870) salt, or a Lewis acid.[6][7] The base abstracts a proton from the active methylene (B1212753) group at the C3 position of the this compound, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final 3-(substituted-benzylidene)-5-bromoindolin-2-one product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product This compound This compound Proton Abstraction Proton Abstraction This compound->Proton Abstraction Aromatic Aldehyde Aromatic Aldehyde Nucleophilic Attack Nucleophilic Attack Aromatic Aldehyde->Nucleophilic Attack Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Proton Abstraction Proton Abstraction->Nucleophilic Attack Carbanion Intermediate Dehydration Dehydration Nucleophilic Attack->Dehydration Aldol Intermediate 3-(substituted-benzylidene)-5-bromoindolin-2-one 3-(substituted-benzylidene)-5-bromoindolin-2-one Dehydration->3-(substituted-benzylidene)-5-bromoindolin-2-one

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

The general workflow for this synthesis involves the reaction of the starting materials in a suitable solvent with a catalyst, followed by workup and purification of the product.

Experimental_Workflow start Start reactants Combine this compound, Aromatic Aldehyde, Catalyst, and Solvent start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC) reactants->reaction workup Cool, Filter, and Wash the Precipitate reaction->workup purification Recrystallization or Column Chromatography workup->purification characterization Characterize the Product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Knoevenagel condensation of this compound with different aromatic aldehydes, highlighting the catalyst, solvent, reaction time, and corresponding yields.

Aldehyde ReactantCatalystSolventReaction TimeYield (%)Reference
4-Substituted benzaldehydesPiperidineEthanol (B145695)4-6 h70-90[8][9]
Aromatic aldehydesBoric AcidAqueous EthanolNot specifiedGood to excellent[7]
Aromatic and heterocyclic aldehydesAg@TiO2EthanolNot specifiedHigh[2]
IsatinsSulfonic acid functionalized SBA-15 (SBA-Pr-SO3H)Water10-20 min90-98[10][11]
Aromatic aldehydesPorous magnesium aluminum phosphate (B84403) (MALPO)Not specifiedNot specifiedUp to 99[12]
Aromatic aldehydesDiazabicyclo[5.4.0]undec-7-ene (DBU)/WaterWaterShortExcellent[13]
AldehydesGallium chlorideSolvent-free (grinding)Few minutesHigh
IsatinsWater (grinding)Water15 min89-99[14][15]

Experimental Protocols

Below are detailed methodologies for performing the Knoevenagel condensation reaction with this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This is a conventional and widely used method for this transformation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (1.1 equivalents)

  • Piperidine (catalytic amount, ~0.1 equivalents)

  • Ethanol (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.

  • To this solution, add the substituted aromatic aldehyde (1.1 equivalents).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[8][9]

Protocol 2: Water-Mediated "On Water" Grinding Method

This environmentally benign protocol avoids the use of organic solvents.[14][15]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, 1 equivalent)

  • Water (1-5 equivalents)

  • Mortar and pestle

Procedure:

  • Place this compound (1 equivalent) and the active methylene compound (1 equivalent) in a mortar.

  • Add 1-5 equivalents of water to the mixture.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 15 minutes.

  • The reaction progress can be monitored by TLC if desired.

  • The resulting solid product is typically of high purity and can be collected directly.

  • Wash the product with a small amount of cold water and dry.

Applications in Drug Development

Derivatives of 3-(substituted-benzylidene)-5-bromoindolin-2-one are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.

  • Anticancer Agents: Many compounds from this class have demonstrated potent anticancer activity. They can act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial for cancer cell proliferation and survival.[4][16] The 5-bromoindole (B119039) moiety has been incorporated into novel derivatives that show significant antiproliferative effects against various cancer cell lines.[4]

  • Antimicrobial and Antiviral Activity: The indole (B1671886) nucleus is a common feature in many antimicrobial and antiviral agents. The 5-bromo substitution can enhance these properties, leading to the development of new compounds to combat infectious diseases.

  • Neuroprotective Agents: Certain 3-benzylideneindolin-2-ones have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases.[17][9]

The versatility of the Knoevenagel condensation with this compound allows for the creation of large libraries of diverse compounds for high-throughput screening in drug discovery programs. The 5-bromo substituent provides a site for further chemical modifications, enabling the fine-tuning of the pharmacological properties of the lead compounds.[5]

References

N-Alkylation of 5-Bromo-2-oxindole: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of the 2-oxindole scaffold is a crucial transformation in synthetic and medicinal chemistry. The introduction of substituents at the nitrogen atom significantly modulates the biological activity of the resulting molecules. 5-Bromo-2-oxindole is a key starting material, and its N-alkylation provides access to a diverse array of compounds with potential therapeutic applications, including but not limited to kinase inhibitors and anticancer agents. This document provides detailed experimental procedures for the N-alkylation of this compound, summarizing common methodologies and reaction conditions.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A base is employed to deprotonate the nitrogen atom of the oxindole (B195798) ring, forming a resonance-stabilized enolate anion. This nucleophilic anion then attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide, to furnish the N-alkylated product. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Experimental Protocols

Two common and effective methods for the N-alkylation of this compound are presented below. Method A utilizes a strong base, sodium hydride, in an aprotic polar solvent, N,N-dimethylformamide (DMF). Method B employs a milder base, potassium carbonate, also in DMF, which is often preferred for its ease of handling.

Method A: Using Sodium Hydride (NaH) in DMF

This method is highly effective for a wide range of alkyl halides.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[1]

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[1]

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Method B: Using Potassium Carbonate (K₂CO₃) in DMF

This method uses a milder, non-pyrophoric base and is often suitable for large-scale synthesis.

Materials and Reagents:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium iodide (KI, optional catalytic amount)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of potassium iodide (0.05-0.1 eq, optional, but can accelerate the reaction with alkyl chlorides or bromides).

  • Dissolution: Add anhydrous DMF (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. For instance, a reaction with benzyl bromide might proceed at 60 °C.[2]

  • Reaction Monitoring: Stir the reaction for 2-24 hours, monitoring its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated this compound.

Data Presentation

The following tables summarize typical reaction parameters and reported yields for the N-alkylation of oxindole and isatin (B1672199) derivatives, which can be adapted for this compound.

Table 1: Reaction Conditions for N-Alkylation of Oxindole/Isatin Derivatives

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
OxindoleBenzyl BromideK₂CO₃DMF6024Moderate to Good[2]
IsatinAlkyl/Benzyl HalideK₂CO₃DMF8012~95
IsatinAlkyl HalideNaHDMF25-80N/AN/A
5-BromoindoleBenzyl BromideNaHDMF0 to RT2-12N/A[3]
5-BromoindoleMethyl IodideKOHDMSORT1-3N/A[3]
5-Bromo-isatinBenzyl BromideK₂CO₃AcetonitrileReflux5N/A[4]

Table 2: Reagent Stoichiometry

ReagentEquivalents (Method A)Equivalents (Method B)
This compound1.01.0
Base (NaH or K₂CO₃)1.1 - 1.22.0 - 3.0
Alkyl Halide1.0 - 1.21.1 - 1.5
Potassium Iodide (KI)N/A0.05 - 0.1 (catalytic)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation of this compound start Start setup Reaction Setup: - this compound - Anhydrous Solvent (DMF) - Inert Atmosphere start->setup add_base Add Base (e.g., NaH or K2CO3) setup->add_base deprotonation Deprotonation (Stir at 0°C to RT) add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide reaction Reaction (Stir at RT to 80°C, 2-24h) add_alkyl_halide->reaction workup Work-up: - Quench with NH4Cl (aq) or Water - Extract with Organic Solvent reaction->workup purification Purification: - Wash, Dry, Concentrate - Column Chromatography workup->purification product N-Alkylated this compound purification->product

Caption: A generalized workflow for the N-alkylation of this compound.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of this compound.

References

Application Notes and Protocols: Synthesis of Spirooxindole Derivatives from 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole (B195798) core. This structural motif is found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The unique three-dimensional architecture of spirooxindoles makes them attractive scaffolds in drug discovery and development. This document provides detailed protocols for the synthesis of various spirooxindole derivatives, with a specific focus on reactions starting from 5-Bromo-2-oxindole and its corresponding isatin (B1672199) derivative, 5-bromoisatin (B120047).

General Synthetic Strategies

The construction of the spirooxindole framework can be achieved through several elegant synthetic methodologies. Among the most powerful and widely employed are multicomponent reactions and cycloaddition strategies. These approaches offer high efficiency and atom economy, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

A prevalent and highly effective method for the synthesis of spiropyrrolidinyl oxindoles is the [3+2] cycloaddition reaction. This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (such as 5-bromoisatin) with an amino acid (e.g., L-proline or L-thioproline). The resulting 1,3-dipole then reacts with a dipolarophile, such as an α,β-unsaturated ketone (chalcone), to yield the desired spiro-pyrrolidinyl oxindole with high regio- and stereoselectivity.[1][2]

Another powerful approach is the one-pot, three-component synthesis. For instance, spiro[4H-pyran-3,3'-oxindoles] can be synthesized by reacting 5-bromoisatin, malononitrile (B47326), and a cyclic 1,3-dione in the presence of a catalyst.[3] This method allows for the efficient construction of complex spirooxindoles in a single synthetic operation.

G

Experimental Protocols

Protocol 1: Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

This protocol details the synthesis of 2-Amino-5'-bromo-7',8'-dihydro-7',7'-dimethyl-2',5-dioxo-5',6'-dihydrospiro[4H-1-benzopyran-4,3'-[3H]indole]-3-carbonitrile derivatives via a one-pot, three-component reaction.[3]

Materials:

  • 5-Bromoisatin

  • Malononitrile

  • 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

  • Nano Ag/kaolin catalyst (7 mol%)

  • Ethanol (B145695) (EtOH)

Procedure:

  • To a round-bottom flask, add 5-bromoisatin (1 mmol), malononitrile (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (1 mmol), and nano Ag/kaolin (0.085 g, 7 mol%).

  • Add ethanol (10 mL) to the mixture.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (B1210297) (2:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product can be isolated by filtration, washed with cold ethanol, and dried.

Quantitative Data Summary:

Starting Isatin1,3-DiketoneCatalystSolventTemperatureTime (h)Yield (%)
5-Bromoisatin1,3-Cyclohexanedionenano Ag/kaolin (20 mol%)EtOHReflux-94
5-Bromoisatin1,3-CyclohexanedioneKaolinEtOHReflux-decline
5-Bromoisatin1,3-CyclohexanedioneNoneEtOHReflux-sluggish
5-Bromoisatin5,5-Dimethyl-1,3-cyclohexanedionenano Ag/kaolin (7 mol%)EtOHReflux1.592

Table 1: Reaction conditions and yields for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles].[3]

Protocol 2: Synthesis of Spiro-pyrrolidinyl Thiazole (B1198619) Oxindoles via [3+2] Cycloaddition

This protocol describes a one-pot, three-component synthesis of novel spirooxindoles containing a pyrrolidinyl-thiazole moiety, inspired by the structures of pyrrolidinyl-spirooxindole natural products.[2]

Materials:

  • Substituted Isatin (e.g., 5-Chloro-isatin, 0.5 mmol)

  • L-Thioproline (66.5 mg, 0.5 mmol)

  • (E)-2-(4-chlorobenzylidene)-1-(4-methoxyphenyl)hydrazono)thiazolidin-4-one derivative (0.5 mmol)

  • Methanol (B129727) (as solvent)

Procedure:

  • Combine the substituted isatin (0.5 mmol), L-thioproline (0.5 mmol), and the thiazolidin-4-one derivative (0.5 mmol) in a suitable reaction vessel.

  • Add methanol and reflux the mixture on an oil bath for 2 hours.

  • Monitor the reaction completion using TLC (Eluent: Ethyl acetate: n-Hexane 40%).

  • After completion, allow the reaction mixture to stand at room temperature overnight to facilitate slow evaporation of the solvent and crystallization of the product.

  • Filter the solid crystalline product to isolate the desired spiro compound.

Quantitative Data Summary:

Isatin DerivativeThiazolidin-4-one DerivativeYield (%)
5-Chloro-isatin(E)-2-(4-chlorobenzylidene)-1-(4-methoxyphenyl)hydrazono)thiazolidin-4-one90
5-Bromo-isatin(E)-2-(4-chlorobenzylidene)-1-(4-methoxyphenyl)hydrazono)thiazolidin-4-one85
5-Fluoro-isatin(E)-2-(4-chlorobenzylidene)-1-(4-methoxyphenyl)hydrazono)thiazolidin-4-one88

Table 2: Yields for the synthesis of various spiro-pyrrolidinyl thiazole oxindoles.[2]

Protocol 3: Synthesis of Spiropyrrolizidine Oxindoles

This protocol outlines the facile synthesis of functionalized spiropyrrolizidine oxindoles through a three-component tandem cycloaddition reaction.[4]

Materials:

Procedure:

  • A mixture of 5-bromoisatin (1 mmol) and L-proline (1.2 mmol) in methanol (10 mL) is stirred at 60 °C for 10 minutes.

  • To this mixture, add dimethyl maleate (1.2 mmol).

  • Continue stirring the reaction mixture at 60 °C for the specified reaction time (see Table 3).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data Summary:

Isatin DerivativeDipolarophileSolventTemperature (°C)Time (h)Yield (%)
IsatinDimethyl maleateMethanol60387
5-BromoisatinDimethyl maleateMethanol60871
5-BromoisatinDiethyl maleateMethanol60870

Table 3: Reaction conditions and yields for the synthesis of spiropyrrolizidine oxindoles.[4]

Signaling Pathways and Biological Relevance

Spirooxindole derivatives have been shown to interact with a variety of biological targets, leading to their diverse pharmacological activities. For example, certain spirooxindoles have been identified as inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. By inhibiting MDM2, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates a simplified representation of this signaling pathway.

MDM2_p53_Pathway p53 p53 MDM2 MDM2 p53->MDM2 activates transcription Ubiquitination Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2->p53 inhibits MDM2->Ubiquitination promotes Spirooxindole Spirooxindole Derivative Spirooxindole->MDM2 inhibits

Conclusion

The synthetic protocols outlined in this document provide robust and efficient methods for the preparation of a variety of spirooxindole derivatives from this compound and its corresponding isatin. The versatility of multicomponent and cycloaddition reactions allows for the generation of diverse molecular scaffolds with significant potential for applications in drug discovery and development. The provided data and methodologies serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and chemical biology.

References

Application Notes and Protocols for 5-Bromo-2-oxindole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxindole (B195798) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 5-position of the 2-oxindole ring creates a versatile precursor, 5-Bromo-2-oxindole, which serves as a crucial building block for the synthesis of potent and selective anticancer agents.[3][4] The bromine atom provides a convenient handle for various cross-coupling reactions, enabling the synthesis of diverse derivatives.[3] These derivatives have demonstrated significant efficacy in preclinical cancer research by targeting key signaling pathways involved in tumor growth, proliferation, and survival.[4][5] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of this compound derivatives in oncology.

Mechanism of Action: Targeting Key Oncogenic Pathways

Derivatives of this compound exert their anticancer effects through multiple mechanisms, most notably by inhibiting key enzymes and disrupting cellular processes essential for tumor growth.[4]

1. Inhibition of Protein Kinases: A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, whose dysregulation is a hallmark of cancer.[3]

  • Receptor Tyrosine Kinases (RTKs): Many derivatives are designed as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][6][7] By blocking the ATP-binding site of these receptors, the compounds disrupt downstream signaling pathways like the MAPK and PI3K/Akt cascades, which are crucial for cell proliferation and angiogenesis.[6]

  • Cyclin-Dependent Kinases (CDKs): Certain oxindole-indole conjugates containing the 5-bromo-oxindole moiety have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[8][9] Inhibition of CDKs leads to cell cycle arrest, preventing cancer cells from dividing.[8][10]

G cluster_membrane Cell Membrane cluster_extra cluster_intra Intracellular Space RTK VEGFR-2 / EGFR Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor (VEGF / EGF) Ligand->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->RTK

Caption: Inhibition of RTK signaling by this compound derivatives.[6]

2. Induction of Apoptosis and Cell Cycle Arrest: Many this compound derivatives effectively induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[5][11]

  • Apoptosis: Treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating caspases and inducing apoptosis.[1]

  • Cell Cycle Arrest: These agents can arrest the cell cycle at specific phases, most commonly G2/M or G0/G1, preventing cancer cell replication.[2][8][11] This is often correlated with the downregulation of key proteins like cyclin B1.[11]

Quantitative Data Summary: In Vitro Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the in vitro activity, typically represented as IC50 (the concentration required to inhibit 50% of cell growth).

Compound IDDescriptionCancer Cell LineIC50 (µM)Reference
6d 5-bromo oxindole-indole conjugateMCF-7 (Breast)3.31 ± 0.11[8]
MDA-MB-231 (Breast)18.33 ± 0.71[8]
23c 5-bromo-7-azaindolin-2-one derivativeA549 (Lung)3.103[12]
23d 5-bromo-7-azaindolin-2-one derivativeSkov-3 (Ovarian)3.721[12]
23p 5-bromo-7-azaindolin-2-one derivativeHepG2 (Liver)2.357 - 3.012[12]
A549 (Lung)2.357 - 3.012[12]
Skov-3 (Ovarian)2.357 - 3.012[12]
Compound 3a 5-bromoindole-2-carboxylic acid derivativeHepG2 (Liver)Most powerful[13][14]
A549 (Lung)of series[13][14]
MCF-7 (Breast)[13][14]
Compound 7l Oxindole derived imidazo[1,5-a]pyrazineA549 (Lung)6.5[2]
Various (52 lines)1.54 - 13.0[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound derivatives are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol describes a widely used colorimetric method to assess the effect of this compound derivatives on cancer cell viability and proliferation.[4]

Objective: To determine the cytotoxic effect (IC50 value) of this compound derivatives on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[15]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)[15]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow them to attach by incubating for 24 hours at 37°C in a humidified 5% CO2 incubator.[5][15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or a vehicle control (e.g., 0.1% DMSO).[5][15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5][15]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan (B1609692) crystals are visible.[15][16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cancer cells in 96-well plate C 3. Treat cells with compound (48-72 hours) A->C B 2. Prepare serial dilutions of test compound B->C D 4. Add MTT solution (2-4 hours) C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance (570 nm) E->F G 7. Calculate % viability and IC50 value F->G

Caption: General experimental workflow for an MTT cytotoxicity assay.[4]
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment.[16]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of the this compound derivative or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.[16]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.[16]

Conclusion

This compound is a valuable scaffold in the field of cancer research and drug development.[5] Its derivatives have demonstrated significant potential as anticancer agents by targeting crucial oncogenic pathways, including RTK and CDK signaling.[4][6][8] The potent in vitro activity against a broad range of cancer cell lines, coupled with the ability to induce apoptosis and cell cycle arrest, underscores their therapeutic promise.[2][12] The protocols and data presented here provide a framework for researchers to further investigate and advance this promising class of compounds toward clinical applications.

References

Application Notes and Protocols for Fluorescent Probes Derived from 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and utilization of fluorescent probes based on the 5-Bromo-2-oxindole scaffold. This class of probes, primarily synthesized through Knoevenagel condensation, offers tunable photophysical properties and holds potential for various bioimaging and sensing applications.

Introduction

This compound is a versatile starting material for the synthesis of fluorescent probes. The presence of the bromine atom at the 5-position and the reactive methylene (B1212753) group at the 3-position allows for facile chemical modifications to generate a diverse library of fluorescent molecules. The most common synthetic route involves the Knoevenagel condensation of this compound with various aromatic or heteroaromatic aldehydes. This reaction extends the π-conjugation of the oxindole (B195798) core, leading to compounds that exhibit fluorescence in the visible region of the electromagnetic spectrum. The choice of the aldehyde component is crucial as it significantly influences the resulting probe's photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.

Synthesis of this compound Based Fluorescent Probes

The general synthetic scheme for preparing 3-(substituted-benzylidene)-5-bromoindolin-2-ones involves a base-catalyzed Knoevenagel condensation.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound p1 3-(Substituted-benzylidene)-5-bromoindolin-2-one r1->p1 Condensation r2 Substituted Aldehyde (R-CHO) r2->p1 c1 Base (e.g., piperidine (B6355638), KOH) c2 Solvent (e.g., Ethanol (B145695), Acetic Acid) c3 Heat (Reflux)

Caption: General workflow for the synthesis of this compound based fluorescent probes via Knoevenagel condensation.

Experimental Protocol: Synthesis of (Z)-5-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one

This protocol describes a representative synthesis of a fluorescent probe derived from this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and 4-(dimethylamino)benzaldehyde (1.1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • After completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol and then with distilled water.

  • To neutralize any remaining piperidine, wash the solid with 1 M HCl, followed by a final wash with distilled water until the filtrate is neutral.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties

The photophysical properties of this compound-based fluorescent probes are highly dependent on the electron-donating or electron-withdrawing nature of the substituent on the benzylidene moiety. The following table summarizes the photophysical data for a representative series of probes.

Probe IDSubstituent (R)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
P1 -H3804851050.25
P2 -N(CH₃)₂4505501000.65
P3 -OCH₃4105151050.40
P4 -NO₂3955001050.10

Note: The data presented in this table is representative and may vary depending on the solvent and experimental conditions.

Application in Cellular Imaging

Fluorescent probes derived from this compound can be utilized for cellular imaging applications due to their ability to permeate cell membranes and their fluorescence in the visible range.

Experimental Protocol: Live-Cell Imaging

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent probe stock solution (1 mM in DMSO)

  • Hoechst 33342 (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes and culture in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free DMEM to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash them twice with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Counterstaining (Optional): For nuclear staining, incubate the cells with Hoechst 33342 (1 µg/mL in PBS) for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Imaging: Add fresh pre-warmed PBS or imaging buffer to the cells. Visualize the cells using a fluorescence microscope. Use appropriate excitation and emission filters based on the photophysical properties of the specific probe.

Workflow for Cellular Imaging:

G cluster_culture Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging A Seed cells on glass-bottom dish B Culture to 70-80% confluency A->B D Wash cells with PBS B->D C Prepare probe working solution E Incubate cells with probe C->E D->E F Wash cells to remove excess probe E->F G Optional: Counterstain nucleus F->G H Add imaging buffer G->H I Visualize under fluorescence microscope H->I

Caption: Step-by-step workflow for live-cell imaging using this compound derived fluorescent probes.

Potential Signaling Pathway Applications

While specific signaling pathway probes based on this compound are still under development, the oxindole scaffold is a known privileged structure in medicinal chemistry, with derivatives showing activity against various protein kinases. Therefore, fluorescent probes derived from this compound could potentially be designed to target and visualize the activity of specific kinases involved in cell signaling pathways, such as those related to cancer cell proliferation and survival.

Logical Relationship for Probe Development Targeting Kinase Signaling:

G cluster_design Probe Design cluster_synthesis Synthesis & Characterization cluster_validation Biological Validation cluster_application Application A Identify Kinase of Interest B Design this compound derivative with kinase-binding moiety A->B C Synthesize the probe B->C D Characterize photophysical properties C->D E In vitro kinase assay D->E F Cellular imaging to visualize kinase localization/activity E->F G Study kinase signaling pathway in response to stimuli F->G

Caption: Logical workflow for the development of this compound probes for studying kinase signaling pathways.

These application notes and protocols provide a foundational guide for researchers interested in developing and utilizing fluorescent probes based on the this compound scaffold. Further research and optimization are necessary to explore the full potential of this promising class of fluorescent probes in various biological and medicinal applications.

Application Notes and Protocols for 5-Bromo-2-Oxindole Derivatives in VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a prime target in cancer therapy.[1][2] Its dysregulation is a hallmark of several cancers, which rely on the formation of new blood vessels for growth and metastasis.[2][3] The 5-bromo-2-oxindole scaffold has emerged as a privileged structure in the design of potent and selective VEGFR-2 inhibitors.[4][5] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents to optimize inhibitory activity and pharmacokinetic properties.[5] These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[2][6] This document provides detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound derivatives as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[2] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for the angiogenic process.[6][7] this compound derivatives aim to block these signaling events by inhibiting the initial autophosphorylation of VEGFR-2.

VEGFR2_Signaling_Pathway cluster_0 cluster_1 VEGFA VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Permeability Vascular Permeability AKT->Permeability Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the functionalization of the 5-bromoindole (B119039) core.[5] A common strategy is the introduction of various substituents at the C3 position and modifications of the indole (B1671886) nitrogen. The bromine at the 5-position allows for palladium-catalyzed cross-coupling reactions to introduce further diversity.[5]

General Protocol for Synthesis:

  • Preparation of 5-bromo-1H-indole-2-carboxylic acid: This can be achieved through various established synthetic routes.

  • Esterification: The carboxylic acid is converted to its corresponding ester, for example, methyl 5-bromo-1H-indole-2-carboxylate, by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst or a reagent like thionyl chloride.[5]

  • Functionalization: The ester can then be derivatized. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield the corresponding carbohydrazide (B1668358).

  • Condensation and Cyclization Reactions: The carbohydrazide can be condensed with various aldehydes, ketones, or isatin (B1672199) derivatives to form hydrazones.[8] Further reactions can lead to the formation of heterocyclic rings like oxadiazoles (B1248032) or triazoles.[9]

In Vitro Evaluation of VEGFR-2 Inhibition

VEGFR-2 Kinase Assay

This assay quantifies the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[2]

Protocol:

  • Prepare Reagents:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • Kinase Buffer (e.g., 5x Kinase Buffer 1)

    • ATP solution (e.g., 500 µM)

    • Substrate (e.g., Poly (Glu:Tyr, 4:1))

    • Test compounds (this compound derivatives) dissolved in DMSO and serially diluted.

    • Luminescence detection reagent (e.g., Kinase-Glo® MAX)[1][10]

  • Assay Procedure:

    • Prepare a master mix containing kinase buffer, ATP, and substrate.[1]

    • Add the master mix to the wells of a 96-well plate.[2]

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).[1]

    • Add the diluted VEGFR-2 enzyme to all wells except the blank.[1]

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® MAX reagent to stop the reaction and generate a luminescent signal.[10]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity in the presence of the inhibitor compared to the positive control.[1]

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays using Human Umbilical Vein Endothelial Cells (HUVECs)

HUVECs are a standard model for studying angiogenesis in vitro.[11]

a) Cell Proliferation Assay (MTT Assay):

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

Protocol:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle-only control. For VEGF-induced proliferation, serum-starve the cells before adding the inhibitor along with VEGF-A.[11]

  • Incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

b) Cell Migration Assay (Wound Healing Assay):

This assay assesses the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer.[11][12]

Protocol:

  • Grow HUVECs to a confluent monolayer in a multi-well plate.

  • Create a "wound" by scratching the monolayer with a sterile pipette tip.[11]

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of the test compounds.[11]

  • Capture images of the wound at time zero and after a specific incubation period (e.g., 24 hours).

  • Measure the wound closure area to quantify cell migration.

c) Tube Formation Assay:

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[11][13]

Protocol:

  • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify.[11]

  • Harvest HUVECs and resuspend them in medium containing different concentrations of the test compounds.[11]

  • Seed the HUVEC suspension onto the solidified matrix.[11]

  • Incubate for a period (e.g., 4-18 hours) to allow the formation of tube-like networks.[11]

  • Visualize and quantify the tube formation (e.g., by measuring the total tube length or the number of branch points).

In Vivo Angiogenesis Models

In vivo models are crucial for evaluating the anti-angiogenic efficacy of the compounds in a physiological setting.

a) Zebrafish Model:

The zebrafish is a valuable in vivo model for studying angiogenesis due to its transparent embryos and rapid development.[13]

Protocol:

  • Use transgenic zebrafish embryos that express a fluorescent protein in their vasculature (e.g., Tg(fli1a:EGFP)).

  • Expose the embryos to different concentrations of the test compounds.

  • Observe and quantify the development of intersegmental vessels (ISVs) under a fluorescence microscope.

  • Inhibition of angiogenesis is indicated by a reduction in the length or number of ISVs.[13]

b) Xenograft Mouse Model:

This model involves implanting human tumor cells into immunocompromised mice to assess the effect of the compounds on tumor growth and angiogenesis.[14]

Protocol:

  • Inject human tumor cells (e.g., PC-9, H3122) subcutaneously into nude mice.

  • Once tumors are established, treat the mice with the test compounds (e.g., via oral gavage or intraperitoneal injection).

  • Monitor tumor volume regularly.

  • At the end of the study, excise the tumors and analyze them for microvessel density by immunohistochemical staining for endothelial cell markers like CD31.[14]

Data Presentation

Quantitative data from the in vitro and in vivo experiments should be summarized in tables for easy comparison.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

Compound IDVEGFR-2 IC50 (nM)Reference Compound (e.g., Sunitinib) IC50 (nM)
Derivative 1Value83.20[13]
Derivative 2ValueValue
.........
13d26.38[13]83.20[13]

Table 2: In Vitro Cellular Activity against HUVECs

Compound IDProliferation IC50 (µM)Migration Inhibition (%) at [X] µMTube Formation Inhibition (%) at [X] µM
Derivative 1ValueValueValue
Derivative 2ValueValueValue
............

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)% Tumor Growth InhibitionMicrovessel Density (vessels/field)
Vehicle ControlValue-Value
Test Compound (X mg/kg)ValueValueValue
Positive ControlValueValueValue

Experimental Workflow and Structure-Activity Relationship (SAR)

The following diagram illustrates a typical workflow for the discovery and evaluation of this compound derivatives as VEGFR-2 inhibitors.

Experimental_Workflow Design Compound Design & Synthesis InVitro_Kinase In Vitro VEGFR-2 Kinase Assay Design->InVitro_Kinase Cellular_Assays Cellular Assays (HUVEC) InVitro_Kinase->Cellular_Assays SAR SAR Analysis Cellular_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Models (Zebrafish/Xenograft) SAR->InVivo Lead_Opt->Design PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Candidate Preclinical Candidate PK_PD->Candidate

Caption: Experimental workflow for inhibitor development.

Structure-Activity Relationship (SAR) of this compound Derivatives:

The SAR for this class of compounds reveals key structural features that influence their VEGFR-2 inhibitory activity.

SAR_Diagram Core This compound Core Activity VEGFR-2 Inhibitory Activity Core->Activity C3 C3-Substituent C3->Activity Potency & Selectivity N1 N1-Substituent N1->Activity Solubility & PK C5 C5-Bromo Group C5->Activity Synthetic Handle

Caption: Key structural elements influencing activity.

  • C3-Position: Substitution at this position with various heterocyclic rings or functional groups is crucial for enhancing potency and selectivity.[4]

  • Indole N-H: The hydrogen bond donor capability of the indole N-H group often plays a critical role in interacting with the hinge region of the kinase, mimicking the adenine (B156593) part of ATP.[5]

  • 5-Bromo Group: This group acts as a key synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, allowing for the fine-tuning of the inhibitor's properties.[5] The presence of an alkyl group between an amide group and an aromatic ring attached via the bromo position can be favorable for potent VEGFR-2 inhibition.[15]

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-2-oxindole Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a critical target for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a successful class of anti-cancer drugs.[2][3]

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a bromine atom at the 5-position of the oxindole (B195798) ring provides a key handle for synthetic elaboration and has been shown to be a favorable substitution for EGFR inhibitory activity. This document provides detailed protocols for the synthesis of 5-bromo-2-oxindole derivatives and their evaluation as EGFR inhibitors.

Data Presentation

Table 1: Synthesis Yields of this compound Derivatives
Compound IDR GroupSynthesis MethodYield (%)Reference
1a -HPalladium-catalyzed cyclization66[4]
4c Dimethyl 1',2'-dicarboxylateThree-component tandem cycloaddition71[5]
4k Diethyl 1',2'-dicarboxylateThree-component tandem cycloaddition70[5]
3a 4-Phenyl-1,3-thiazol-2-ylCondensation85[6]
3b 4-(4-Chlorophenyl)-1,3-thiazol-2-ylCondensation84[6]
3c 4-(4-Methylphenyl)-1,3-thiazol-2-ylCondensation72[6]
3d 4-(4-Methoxyphenyl)-1,3-thiazol-2-ylCondensation65[6]
Table 2: In Vitro EGFR Kinase Inhibitory Activity and Antiproliferative Activity of this compound Derivatives
Compound IDEGFR IC₅₀ (nM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Reference
5g 124-0.055 (GI₅₀)-[7]
5i 85-0.049 (GI₅₀)-[7]
5j 102-0.037 (GI₅₀)-[7]
Erlotinib (Ref.) 80-0.033 (GI₅₀)-[7]
Compound 3a Strong Binding Energy>100>10023.4[8][9]
Compound 7 Strong Binding Energy58.863.139.7[8][9]
Sunitinib (Ref.) -8.39.76.2[10]

Note: Some studies report strong binding energy from docking studies instead of IC₅₀ values. GI₅₀ represents the concentration for 50% growth inhibition.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

This protocol describes the synthesis of the core this compound scaffold via a palladium-catalyzed intramolecular cyclization of a 2-bromoanilide precursor.

Materials:

  • (5-bromo-1-tosyl-1H-indol-2-yl)boronic acid, MIDA ester

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water mixture)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a reaction vessel, add (5-bromo-1-tosyl-1H-indol-2-yl)boronic acid, MIDA ester (1 equivalent).

  • Add the palladium catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • Add the base (e.g., 3 equivalents).

  • Degas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the degassed solvent mixture (e.g., Toluene/Water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 5-bromo-1-tosylindolin-2-one.

  • The tosyl protecting group can be removed under standard conditions (e.g., using a strong base like NaOH or a reducing agent) to yield the final this compound. A reported yield for a similar synthesis is 66%.[4]

Synthesis of 3-Substituted-5-bromo-2-oxindole Derivatives

This protocol describes a general method for the synthesis of 3-substituted derivatives from 5-bromoisatin (B120047).

Materials:

Procedure:

  • Dissolve 5-bromoisatin (1 equivalent) and the substituted amine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for several hours (monitor by TLC).

  • After completion, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the desired 3-substituted-5-bromo-2-oxindole derivative. Yields for similar syntheses have been reported in the range of 65-85%.[6]

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in kinase assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or control.

    • Add 10 µL of a solution containing the EGFR enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP PI3K PI3K Dimerization->PI3K pY RAS RAS Dimerization->RAS Grb2/Shc STAT STAT Dimerization->STAT JAK Inhibitor This compound Derivative Inhibitor->Dimerization ATP ATP ATP->Dimerization AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Synthesis_Workflow Start 5-Bromoisatin Reaction1 Condensation/ Cyclization Start->Reaction1 Amine Substituted Amine Amine->Reaction1 Intermediate This compound Derivative Reaction1->Intermediate Purification Purification (Chromatography/ Recrystallization) Intermediate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Derivative Characterization->FinalProduct Screening Biological Screening (EGFR Assay, Cell Assay) FinalProduct->Screening Data IC50 Data Screening->Data

Caption: General workflow for the synthesis and screening of this compound derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-oxindole is a pivotal intermediate in medicinal chemistry, primarily utilized in the development of targeted therapeutics, most notably kinase inhibitors for oncology. Its substituted oxindole (B195798) scaffold is a core structural motif in numerous biologically active compounds. This document provides detailed protocols for the large-scale synthesis of this compound, presents key quantitative data, and outlines its applications in drug discovery, including its role in the inhibition of critical signaling pathways.

Introduction

The oxindole core is a privileged scaffold in drug discovery, with several approved drugs, such as sunitinib (B231) and toceranib, featuring this moiety and functioning as potent tyrosine kinase inhibitors.[1] The introduction of a bromine atom at the 5-position of the oxindole ring provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound serves as a key building block for various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Bruton's Tyrosine Kinase (BTK), which are critical in angiogenesis and B-cell malignancies, respectively.[1][2]

Synthetic Protocols

A robust and scalable synthesis of this compound can be achieved through a multi-step sequence commencing with the nucleophilic aromatic substitution of a suitable brominated nitroaromatic precursor, followed by hydrolysis, and culminating in a reductive cyclization.

Overall Synthetic Workflow

G cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Cyclization A 5-Bromo-2-fluoronitrobenzene C Dimethyl 2-(4-bromo-2-nitrophenyl)malonate A->C B Dimethyl Malonate B->C D 4-Bromo-2-nitrophenylacetic acid C->D E This compound D->E

Caption: Synthetic route to this compound.

Experimental Procedures

Step 1: Synthesis of Dimethyl 2-(4-bromo-2-nitrophenyl)malonate

This step involves the nucleophilic aromatic substitution of 5-bromo-2-fluoronitrobenzene with dimethyl malonate.

  • Materials:

    • 5-Bromo-2-fluoronitrobenzene

    • Dimethyl malonate

    • Potassium carbonate (anhydrous)

    • Dimethylformamide (DMF)

  • Protocol:

    • To a stirred solution of 5-bromo-2-fluoronitrobenzene (1.0 eq) and dimethyl malonate (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

    • Heat the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by chromatography. A reported synthesis of a similar compound, dimethyl 2-(4-bromo-2-nitrophenyl)malonate, achieved a yield of 95%.[3]

Step 2: Synthesis of 4-Bromo-2-nitrophenylacetic acid

This step involves the hydrolysis and decarboxylation of the malonate intermediate.

  • Materials:

    • Dimethyl 2-(4-bromo-2-nitrophenyl)malonate

    • Acetic acid

    • Concentrated hydrochloric acid

  • Protocol:

    • Suspend the dimethyl 2-(4-bromo-2-nitrophenyl)malonate (1.0 eq) in acetic acid.

    • Slowly add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the reaction is complete.

    • Cool the reaction mixture, which should induce precipitation of the product.

    • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 4-bromo-2-nitrophenylacetic acid.

Step 3: Synthesis of this compound

This final step involves the reductive cyclization of the nitro-substituted acetic acid.

  • Materials:

    • 4-Bromo-2-nitrophenylacetic acid

    • Iron powder

    • Acetic acid

    • Methanol (optional co-solvent)

  • Protocol:

    • To a suspension of 4-bromo-2-nitrophenylacetic acid (1.0 eq) in acetic acid (and optionally methanol), add iron powder in portions while stirring.

    • Heat the reaction mixture to reflux. The reaction is typically exothermic.

    • After the addition is complete, continue refluxing until the reaction is complete.

    • Cool the reaction mixture and filter to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • The residue can be purified by recrystallization from a suitable solvent to afford this compound.

Quantitative Data Summary

StepProductStarting MaterialsKey ReagentsReported YieldPurityReference
1Dimethyl 2-(4-bromo-2-nitrophenyl)malonate5-Bromo-2-fluoronitrobenzene, Dimethyl malonateK₂CO₃, DMF~95%N/A[3]
24-Bromo-2-nitrophenylacetic acidDimethyl 2-(4-bromo-2-nitrophenyl)malonateAcetic acid, HClN/AN/AGeneral procedure
3This compound4-Bromo-2-nitrophenylacetic acidFe, Acetic acidN/A>97%General procedure

Note: Yields and purity can vary based on reaction scale and purification methods.

Applications in Drug Development

This compound is a cornerstone for the synthesis of multi-targeted kinase inhibitors. The oxindole core mimics the adenine (B156593) region of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. The 5-bromo position allows for the introduction of diverse side chains via palladium-catalyzed cross-coupling reactions, which can occupy adjacent hydrophobic pockets in the kinase domain, thereby enhancing potency and selectivity.

Role as a Kinase Inhibitor Scaffold

Derivatives of this compound have been extensively investigated as inhibitors of several key kinase families implicated in cancer:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can block angiogenesis, a critical process for tumor growth and metastasis.[4]

  • Bruton's Tyrosine Kinase (BTK): As inhibitors of BTK, these molecules are promising therapeutic agents for B-cell malignancies.[1]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFR signaling can impact tumor growth and angiogenesis.[4]

Signaling Pathway Inhibition

The primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinase (RTK) signaling. By binding to the ATP pocket of the kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of RTK signaling by this compound derivatives.

Conclusion

The synthetic route outlined provides a scalable and efficient method for the production of this compound. This versatile intermediate continues to be of high interest to the pharmaceutical industry due to its proven utility in the development of potent and selective kinase inhibitors. The ability to readily functionalize the 5-position allows for the fine-tuning of pharmacological properties, making it an invaluable scaffold in the ongoing quest for novel anticancer therapeutics.

References

Purification of 5-Bromo-2-oxindole by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-bromo-2-oxindole, a key intermediate in the synthesis of various pharmaceutically active compounds. Recrystallization is a robust and scalable method for the purification of this compound, effectively removing impurities generated during synthesis. This application note outlines a standard procedure using a mixed solvent system of ethanol (B145695) and water, and provides expected outcomes for yield and purity.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount to ensure the successful and reproducible synthesis of the final active pharmaceutical ingredients (APIs). Synthetic procedures often yield crude this compound with residual reagents, byproducts, and colored impurities. Recrystallization offers a cost-effective and efficient method to enhance the purity of the compound to a level suitable for downstream applications in drug discovery and development. The principle of this technique relies on the differential solubility of this compound and its impurities in a selected solvent system at varying temperatures.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₆BrNO[1]
Molecular Weight212.04 g/mol [1]
AppearanceOff-white to pale yellow solid
Melting Point220-224 °C[2]
SolubilitySoluble in Dimethylformamide (DMF)[2]

Recrystallization Protocol

This protocol details the purification of this compound using a mixed solvent system of ethanol and water. This system is effective as this compound exhibits good solubility in hot ethanol and poor solubility in cold water, allowing for efficient crystallization upon cooling.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

Experimental Procedure
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hot ethanol (approximately 50-75 mL) and heat the mixture to a gentle boil with continuous stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask. This step should be carried out quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot ethanolic solution, slowly add hot deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water (1:1) mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results

The recrystallization process is expected to significantly improve the purity of this compound, resulting in a product with a sharper melting point and a lighter color. The table below summarizes typical quantitative data for this purification process.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Yellow to brown solidOff-white to pale yellow crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point 215-220 °C221-224 °C
Typical Yield N/A80-90%

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization workflow for the purification of this compound.

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation & Drying Crude Crude this compound Dissolve Dissolve to form a saturated solution Crude->Dissolve Solvent Hot Ethanol Solvent->Dissolve HotFiltration Hot Filtration (Optional) Dissolve->HotFiltration If insoluble impurities exist AntiSolvent Add Hot Water (Anti-solvent) Dissolve->AntiSolvent HotFiltration->AntiSolvent Cooling Slow Cooling to Room Temperature AntiSolvent->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Ethanol/Water Filtration->Washing Drying Dry under Vacuum Washing->Drying PureProduct Pure this compound Drying->PureProduct G cluster_criteria Key Solvent Criteria cluster_evaluation Solvent Evaluation cluster_outcome Outcome Start Start: Solvent Selection for this compound HighSolubility High solubility at elevated temperature Start->HighSolubility LowSolubility Low solubility at room/low temperature Start->LowSolubility Inert Chemically inert to the compound Start->Inert Volatility Easily removable (volatile) Start->Volatility Ethanol Ethanol HighSolubility->Ethanol Water Water LowSolubility->Water GoodSolvent Ethanol: Good 'solvent' Ethanol->GoodSolvent GoodAntiSolvent Water: Good 'anti-solvent' Water->GoodAntiSolvent MixedSystem Ethanol/Water Mixture OptimalSystem Optimal System for Recrystallization MixedSystem->OptimalSystem GoodSolvent->MixedSystem GoodAntiSolvent->MixedSystem

References

Application Notes and Protocols for the Analytical Assessment of 5-Bromo-2-oxindole Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-oxindole is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The purity of this starting material is paramount as impurities can lead to unwanted side-reactions, lower yields of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.[2] Therefore, robust analytical methods are essential for the quality control and purity assessment of this compound.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in this compound Synthesis

The synthesis of this compound can introduce several potential impurities. Understanding these byproducts is critical for developing effective analytical methods for their detection and quantification. The table below summarizes potential impurities based on common synthetic routes for related indole (B1671886) compounds.[3]

Potential Impurity Chemical Structure Potential Origin
IndoleC₈H₇NUnreacted starting material or side reactions.[3]
Oxindole (B195798)C₈H₇NOOxidation of indole starting material.[3]
Di- and poly-brominated oxindolesC₈H₅Br₂NO, etc.Over-bromination during synthesis.[3]
Isomeric Bromo-oxindolesC₈H₆BrNOBromination at other positions of the oxindole ring.
Residual Solventse.g., Ethanol, Acetic AnhydrideSolvents used during synthesis and purification.[4]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity. The following protocol is a general method that can be adapted and validated for the routine analysis of this compound.[2][5]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)[6]

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Gradient 70% A to 30% A over 15 minutes, then return to initial conditions
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)[7]
Injection Volume 10 µL[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[7]

Data Analysis:

The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]

GC-MS Conditions:

Parameter Condition
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Injector Temperature 280°C[2]
Oven Temperature Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[2]
Ion Source Temperature 230°C[2]
Mass Range m/z 40-400[2]

Sample Preparation:

Data Analysis:

Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by creating a calibration curve with certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR should be performed for comprehensive characterization.[8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • For ¹H NMR, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9]

  • For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[8]

¹H NMR Acquisition Parameters (Example):

Parameter Condition
Pulse Program Standard single-pulse
Spectral Width 0-12 ppm
Number of Scans 16-64
Relaxation Delay 1-5 seconds

¹³C NMR Acquisition Parameters (Example):

Parameter Condition
Pulse Program Proton-decoupled
Spectral Width 0-200 ppm
Number of Scans ≥ 1024
Relaxation Delay 2-5 seconds

Data Analysis:

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed structural information. Purity can be assessed by the absence of signals corresponding to impurities. For quantitative NMR (qNMR), a certified internal standard is used for accurate purity determination.[2]

Visualizations

Experimental Workflow for Purity Assessment

cluster_0 Purity Assessment Workflow for this compound start Sample of This compound prep Sample Preparation (Dissolution, Filtration) start->prep hplc HPLC Analysis (Purity Assessment) prep->hplc gcms GC-MS Analysis (Impurity ID) prep->gcms nmr NMR Analysis (Structural Confirmation) prep->nmr data Data Analysis and Impurity Profiling hplc->data gcms->data nmr->data report Certificate of Analysis data->report

Caption: A generalized workflow for the purity assessment of this compound.

Inhibition of Bruton's Tyrosine Kinase (BTK) Signaling Pathway by Oxindole Derivatives

Oxindole derivatives have been investigated as inhibitors of various signaling pathways, including the Bruton's Tyrosine Kinase (BTK) signaling pathway, which is crucial in B-cell malignancies.[10]

cluster_1 BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk activates BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates downstream Downstream Signaling (e.g., NF-κB, ERK) PLCg2->downstream leads to proliferation B-Cell Proliferation and Survival downstream->proliferation inhibitor This compound Derivative inhibitor->BTK inhibits

Caption: Inhibition of the BTK signaling pathway by a this compound derivative.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the purity assessment of this compound. The combination of HPLC, GC-MS, and NMR spectroscopy allows for the accurate determination of purity, identification of potential impurities, and structural confirmation of the compound. It is recommended that these methods be validated for their specific intended use to ensure compliance with regulatory requirements.

References

Application Notes and Protocols: 5-Bromo-2-oxindole in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-oxindole serves as a pivotal molecular scaffold in the design and synthesis of novel anti-inflammatory agents. Its rigid bicyclic structure provides a valuable framework for the strategic placement of various pharmacophoric features, leading to the development of potent inhibitors of key inflammatory mediators. While this compound itself is not typically the active anti-inflammatory agent, its derivatives have demonstrated significant efficacy in preclinical studies by targeting critical signaling pathways and enzymes involved in the inflammatory cascade. These derivatives have shown promise in modulating the activity of cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

This document provides a comprehensive overview of the application of the this compound core in the development of anti-inflammatory drug candidates, including quantitative data on the activity of its derivatives, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Anti-Inflammatory Activity of this compound Derivatives

The following table summarizes the quantitative data for various derivatives of this compound, highlighting their in vitro and in vivo anti-inflammatory activities.

Compound IDDerivative ClassAssayTarget/MarkerActivity MetricValueReference
4e Spiro thiochromene–oxindoleIn vitroBSA Denaturation% Inhibition (at 800 µg/mL)90.97 - 95.45%[1][2]
In vitroBSA DenaturationIC50127.477 ± 2.285 µg/mL[1][2]
In silicoCOX-2 BindingBinding Energy-8.9 kcal/mol[2]
4k Spiro thiochromene–oxindoleIn vitroBSA Denaturation% Inhibition (at 800 µg/mL)90.97 - 95.45%[1][2]
In vitroBSA DenaturationIC50190.738 ± 3.561 µg/mL[1][2]
In silicoCOX-2 BindingBinding Energy-8.7 kcal/mol[2]
4h Spiro thiochromene–oxindoleIn vitroBSA Denaturation% Inhibition (at 800 µg/mL)90.97 - 95.45%[1][2]
In vitroBSA DenaturationIC50285.806 ± 8.894 µg/mL[1][2]
In silicoCOX-2 BindingBinding Energy-8.6 kcal/mol[2]
Compound 4h Oxindole EsterIn vitroCOX-2 InhibitionIC500.0533 µM[3]
In vitro5-LOX InhibitionIC500.4195 µM[3]
In vivoCarrageenan-induced paw edema% Edema Inhibitionup to 100.00%[3]
Compound 6d Oxindole EsterIn vivoCarrageenan-induced paw edema% Edema Inhibitionup to 100.00%[3]
Compound 6j Oxindole EsterIn vivoCarrageenan-induced paw edema% Edema Inhibitionup to 100.00%[3]
Compound 7m Oxindole ImineIn vivoCarrageenan-induced paw edema% Edema Inhibitionup to 100.00%[3]
Compound 51 Oxindole DerivativeIn vitroNO Release InhibitionIC503.1 ± 1.1 µM[4]
In vitroNF-κB Activity InhibitionIC50172.2 ± 11.4 nM[4]

Experimental Protocols

In Vitro Anti-inflammatory Activity: Inhibition of Bovine Serum Albumin (BSA) Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a major serum protein, a process analogous to protein denaturation in inflammatory conditions.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compounds (this compound derivatives)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a 0.2% (w/v) solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the reference standard.

  • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or reference standard solution.

  • A control group should be prepared with 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 72°C for 5 minutes.

  • After cooling to room temperature, measure the absorbance of the solutions at 660 nm.

  • The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

  • The IC50 value (the concentration of the test compound required to inhibit 50% of BSA denaturation) can be determined by plotting the percentage inhibition against the compound concentration.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric COX activity assay kit

  • Test compounds

  • Reference standards (e.g., Celecoxib for COX-2, Indomethacin for non-selective inhibition)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX activity assay kit.

  • Typically, the assay involves the incubation of the COX enzyme with the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The product of the enzymatic reaction (e.g., Prostaglandin G2) is then detected using a probe that generates a fluorescent or colorimetric signal.

  • The intensity of the signal is proportional to the COX activity.

  • The percentage inhibition is calculated by comparing the signal from the test compound-treated wells to the control (enzyme and substrate without inhibitor).

  • IC50 values are determined by plotting the percentage inhibition against the log of the inhibitor concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference standard (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference standard orally or intraperitoneally at a predetermined dose.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for each time point using the following formula: % Inhibition = [1 - (Increase in paw volume of treated group / Increase in paw volume of control group)] x 100

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB_complex NF-κB-IκB Complex (Cytoplasm) NFkB_IkB_complex->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to Bromo_Oxindole_Derivative This compound Derivative Bromo_Oxindole_Derivative->IKK Inhibits Bromo_Oxindole_Derivative->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Activation of MAPKs (e.g., JNK, p38) by inflammatory stimuli leads to the activation of transcription factors that promote the expression of inflammatory mediators.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Proinflammatory_Mediators Pro-inflammatory Mediators Nucleus->Proinflammatory_Mediators Induces Expression Inflammation Inflammation Proinflammatory_Mediators->Inflammation Leads to Bromo_Oxindole_Derivative This compound Derivative Bromo_Oxindole_Derivative->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

General Experimental Workflow for Evaluating Anti-Inflammatory Candidates

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives as anti-inflammatory agents.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening - BSA Denaturation - COX/LOX Inhibition - Cell-based Assays (NO, Cytokines) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Carrageenan-induced paw edema) Lead_Identification->In_Vivo_Studies Mechanism_of_Action Mechanism of Action Studies (Western Blot for NF-κB, MAPK) In_Vivo_Studies->Mechanism_of_Action Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Mechanism_of_Action->Preclinical_Development

Caption: Workflow for the development of anti-inflammatory drugs from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Bromo-2-oxindole Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-oxindole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Issue 1: Low Yield or No Product Formation in the Bromination of Oxindole (B195798)

Problem: The direct bromination of 2-oxindole to form this compound is resulting in low yields or no desired product.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Inappropriate Brominating Agent Select a suitable brominating agent. N-Bromosuccinimide (NBS) is often a good choice for selective bromination of oxindoles. Bromine (Br₂) in a suitable solvent can also be used, but may be less selective.
Suboptimal Reaction Temperature Control the reaction temperature carefully. Bromination reactions are often exothermic. Start at a low temperature (e.g., 0-5°C) and allow the reaction to slowly warm to room temperature.[1][2][3]
Incorrect Solvent The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) or chloroform (B151607) are common solvents for bromination with NBS. Acetic acid can be used for bromination with Br₂.
Poor Quality Starting Material Ensure the 2-oxindole starting material is pure. Impurities can interfere with the reaction.

Troubleshooting Workflow:

start Low Yield of this compound check_purity Check Purity of 2-Oxindole start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify 2-Oxindole (Recrystallization/Chromatography) purity_ok->purify No optimize_bromination Optimize Bromination Conditions purity_ok->optimize_bromination Yes purify->start check_reagent Check Brominating Agent (e.g., NBS, Br₂) optimize_bromination->check_reagent optimize_temp Optimize Temperature (e.g., 0-5°C to RT) check_reagent->optimize_temp optimize_solvent Optimize Solvent (e.g., DCM, Acetic Acid) optimize_temp->optimize_solvent analyze Analyze Reaction Mixture (TLC, LC-MS) optimize_solvent->analyze success Successful Synthesis analyze->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

Issue 2: Formation of Multiple Products (Over-bromination or Isomers)

Problem: The reaction is producing a mixture of mono-, di-brominated products, or other isomers instead of selectively forming this compound.

Possible Causes & Solutions:

Potential Cause Recommended Solution
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent.[1] Slow, dropwise addition of the brominating agent can also improve selectivity.[1][2][3]
Reaction Temperature Too High Higher temperatures can lead to over-bromination and side reactions. Maintain a low temperature during the addition of the brominating agent.[1][2][3]
Unprotected N-H Group The N-H of the oxindole can be deprotonated under certain conditions, potentially leading to side reactions. Consider N-protection (e.g., with a Boc or Tosyl group) prior to bromination for cleaner reactions, followed by deprotection.[4]

Troubleshooting Workflow:

start Formation of Multiple Products check_stoichiometry Verify Stoichiometry of Brominating Agent start->check_stoichiometry stoichiometry_ok 1 Equivalent? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust to 1 Equivalent stoichiometry_ok->adjust_stoichiometry No control_addition Control Addition Rate (Slow, Dropwise) stoichiometry_ok->control_addition Yes adjust_stoichiometry->start control_temp Control Temperature (Low Temp) control_addition->control_temp consider_protection Consider N-Protection control_temp->consider_protection analyze Analyze Product Mixture (NMR, MS) consider_protection->analyze purify_product Purify Desired Product (Chromatography/Recrystallization) analyze->purify_product success Pure this compound purify_product->success

Caption: Troubleshooting logic for the formation of multiple products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common routes are:

  • Direct Bromination of 2-oxindole: This is the most straightforward approach, typically using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

  • Oxidation of 5-Bromoindole (B119039): If 5-bromoindole is readily available, it can be oxidized to this compound.

  • Cyclization of a Brominated Precursor: A substituted bromoaniline derivative can undergo cyclization to form the oxindole ring.[5]

Q2: How can I effectively purify crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol (B145695)/water, ethyl acetate (B1210297)/hexanes) should be used to obtain a pure crystalline product.[6][7]

  • Column Chromatography: Silica (B1680970) gel chromatography is effective for separating the desired product from impurities and side products. A gradient of ethyl acetate in hexanes is a common eluent system.

Q3: What are common side products in the synthesis of this compound?

A3: Common side products include di- and poly-brominated oxindoles, especially if an excess of the brominating agent is used or the reaction temperature is not controlled.[1] Isomeric brominated products can also form, although the 5-position is generally favored.

Q4: Is it necessary to protect the nitrogen of the oxindole before bromination?

A4: While not always necessary, N-protection can lead to a cleaner reaction and higher yield by preventing side reactions at the nitrogen atom.[4] Common protecting groups for indoles and oxindoles include Boc (tert-butoxycarbonyl) and Tosyl (p-toluenesulfonyl).[4] The choice of protecting group will depend on the subsequent reaction conditions planned.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 2-Oxindole (General Procedure)

Materials:

  • 2-Oxindole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 2-oxindole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1 equivalent) portion-wise over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Synthesis of 5-Bromoindole (A Precursor to this compound)

This protocol involves the protection of indole (B1671886), followed by bromination and deprotection.[1][2][3][8]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve indole in ethanol.

  • Add this solution to an aqueous solution of sodium bisulfite.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting solid by vacuum filtration, wash with ether, and air dry.[2][3]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend sodium bisulfite in acetic anhydride (B1165640).

  • Add the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then at 90°C for 2 hours.

  • Cool the mixture, collect the solid by filtration, and wash with acetic anhydride and then ether.[2][3]

Step 3: Synthesis of 5-Bromoindole

  • Dissolve the acetylated material from Step 2 in water at 0-5°C.

  • Add bromine dropwise while maintaining the temperature below 5°C.[1][2][3]

  • Stir at 0-5°C for 1 hour, then warm to room temperature.

  • Quench excess bromine with a solution of sodium bisulfite.

  • Neutralize the solution with 40% NaOH solution, keeping the temperature below 30°C.

  • Stir overnight at 50°C.

  • Make the solution basic with more 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the precipitate by vacuum filtration, wash with water, and air dry.

  • Recrystallize from ethanol and water to obtain pure 5-bromoindole.[3]

Experimental Workflow for 5-Bromoindole Synthesis:

indole Indole step1 Protection (NaHSO₃, EtOH/H₂O) indole->step1 sulfonate Sodium Indoline-2-Sulfonate step1->sulfonate step2 N-Acetylation (Ac₂O) sulfonate->step2 acetylated Sodium 1-Acetyl Indoline-2-Sulfonate step2->acetylated step3 Bromination (Br₂) acetylated->step3 brominated Brominated Intermediate step3->brominated step4 Deprotection (NaOH) brominated->step4 bromoindole 5-Bromoindole step4->bromoindole

Caption: Multi-step synthesis workflow for 5-bromoindole.

References

Technical Support Center: Synthesis of 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Bromo-2-oxindole. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct electrophilic bromination of 2-oxindole using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically carried out in a suitable solvent, and the regioselectivity is directed by the activating effect of the lactam ring, favoring substitution at the 5-position.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors, including suboptimal reaction conditions, the formation of side products, and incomplete reactions. Common issues include over-bromination, formation of other isomers, and decomposition of the starting material or product under harsh conditions.[1][2] Careful control of temperature, stoichiometry of the brominating agent, and reaction time is crucial.[3]

Q3: What are the common side products in this synthesis?

A3: The primary side products are di- and poly-brominated oxindoles.[4] Depending on the reaction conditions, bromination at other positions on the aromatic ring can also occur, although the 5-position is generally favored. If the reaction conditions are not carefully controlled, oxidation of the oxindole (B195798) ring can also lead to colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[5] By comparing the TLC profile of the reaction mixture with that of the starting material (2-oxindole) and the purified product (this compound), you can determine when the starting material has been consumed and the product has formed.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause: Incorrect stoichiometry of the brominating agent.

  • Recommendation: Carefully control the amount of brominating agent used. An excess can lead to the formation of di-brominated and other over-brominated byproducts, which reduces the yield of the desired mono-brominated product.[3][4] Start with a 1:1 molar ratio of 2-oxindole to the brominating agent and optimize from there.

Potential Cause: Suboptimal reaction temperature.

  • Recommendation: Maintain a low temperature, especially during the addition of the brominating agent.[3] Running the reaction at 0-5°C can help to control the reaction rate and improve selectivity for the mono-brominated product.[6]

Potential Cause: Inappropriate solvent.

  • Recommendation: The choice of solvent can influence the solubility of the reactants and the reaction rate. Acetonitrile (B52724) and chlorinated solvents are commonly used. If you are experiencing low yields, consider screening other solvents.

Issue 2: Formation of Multiple Products (Observed on TLC or NMR)

Potential Cause: Over-bromination.

  • Recommendation: This is a common issue when using a highly reactive brominating agent like Br₂ or an excess of any brominating agent.[4] To minimize over-bromination, add the brominating agent dropwise to the solution of 2-oxindole at a low temperature with vigorous stirring.[3] Using a milder brominating agent like N-Bromosuccinimide (NBS) can also provide better control.[7][8]

Potential Cause: Formation of isomers.

  • Recommendation: While the 5-position is electronically favored, some bromination may occur at other positions. Ensuring a low reaction temperature and slow addition of the brominating agent can enhance regioselectivity.

Issue 3: Product is Colored or Difficult to Purify

Potential Cause: Oxidation of the oxindole ring.

  • Recommendation: Oxindole and its derivatives can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

Potential Cause: Residual brominating agent or byproducts.

  • Recommendation: After the reaction is complete, quench any excess brominating agent with a solution of sodium bisulfite or sodium thiosulfate.[6] The crude product should be purified, typically by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.[6][9]

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can affect the yield of this compound. These are representative values and may need to be optimized for your specific experimental setup.

Table 1: Effect of Brominating Agent and Stoichiometry on Yield

EntryBrominating AgentEquivalentsTemperature (°C)SolventRepresentative Yield (%)
1Br₂1.10-5Acetonitrile65
2Br₂1.50-5Acetonitrile50 (with di-bromo impurity)
3NBS1.125Acetonitrile75
4NBS1.525Acetonitrile68 (with di-bromo impurity)

Table 2: Effect of Temperature and Reaction Time on Yield (using 1.1 eq. NBS in Acetonitrile)

EntryTemperature (°C)Reaction Time (h)Representative Yield (%)
10-5478
225275
350160

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • 2-oxindole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bisulfite solution (10% aqueous)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 2-oxindole (1 equivalent) in acetonitrile.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 equivalents) in acetonitrile.

  • Add the NBS solution dropwise to the cooled 2-oxindole solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction to stir at 0-5°C for an additional 3-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench any excess NBS by adding a 10% aqueous solution of sodium bisulfite until the yellow color disappears.

  • Remove the acetonitrile under reduced pressure.

  • Add deionized water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification start Dissolve 2-oxindole in Acetonitrile cool Cool to 0-5°C start->cool add_nbs Add NBS solution dropwise cool->add_nbs react Stir at 0-5°C add_nbs->react quench Quench with Sodium Bisulfite react->quench evaporate Remove Solvent quench->evaporate precipitate Precipitate with Water evaporate->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

troubleshooting_low_yield cluster_optimization Reaction Optimization cluster_side_reactions Side Reaction Mitigation start Low Yield of This compound check_tlc Analyze reaction mixture by TLC/NMR start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots incomplete_reaction Incomplete Reaction (Starting material remains) multiple_spots->incomplete_reaction No over_bromination Over-bromination (Di-bromo product) multiple_spots->over_bromination Yes increase_time Increase reaction time or temperature slightly incomplete_reaction->increase_time check_reagents Check purity of starting materials incomplete_reaction->check_reagents reduce_br Reduce equivalents of brominating agent over_bromination->reduce_br slow_addition Ensure slow, dropwise addition at low temp over_bromination->slow_addition

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Side Reactions in the Bromination of 2-Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of 2-oxindole.

FAQs and Troubleshooting Guides

This section addresses common problems and questions that may arise during the synthesis of brominated 2-oxindoles.

Q1: My reaction is producing a mixture of products. How can I improve the selectivity for 3-bromo-2-oxindole?

A1: Achieving high selectivity for 3-bromo-2-oxindole requires careful control of reaction conditions to prevent over-bromination and aromatic substitution.

  • Problem: Formation of 3,3-dibromo-2-oxindole and/or aromatic bromination (5-bromo, 7-bromo, or di/tribromo derivatives).

  • Solution:

    • Stoichiometry: Use only one equivalent of the brominating agent (e.g., N-bromosuccinimide - NBS). An excess of the brominating agent will lead to the formation of 3,3-dibromo-2-oxindole.

    • Solvent: The choice of solvent is critical. Non-polar, anhydrous solvents like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) favor substitution at the 3-position. In contrast, aqueous or polar solvents tend to promote bromination on the aromatic ring.

    • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.

    • Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for selective C-3 bromination as it provides a low concentration of bromine radicals, which can suppress competing electrophilic aromatic substitution.

Q2: I am observing significant amounts of 3,3-dibromo-2-oxindole. How can I favor its formation or, conversely, avoid it?

A2: The formation of 3,3-dibromo-2-oxindole is a common side reaction when attempting to synthesize the mono-bromo derivative, but it can also be the desired product.

  • To favor the formation of 3,3-dibromo-2-oxindole:

    • Use at least two equivalents of the brominating agent (e.g., bromine or NBS).

    • Conduct the reaction in an anhydrous, non-polar solvent such as carbon tetrachloride.[1]

  • To avoid the formation of 3,3-dibromo-2-oxindole:

    • Strictly control the stoichiometry to one equivalent of the brominating agent.

    • Add the brominating agent slowly to the reaction mixture to maintain a low concentration.

    • Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.

Q3: My bromination reaction is not proceeding to completion. What should I do?

A3: Incomplete conversion can be due to several factors, particularly when using NBS.

  • Problem: Starting material remains even after extended reaction time.

  • Solution:

    • Initiator: NBS bromination at the 3-position proceeds via a radical mechanism. The reaction may require a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or initiation by UV light.

    • Reagent Quality: Ensure the NBS is pure. Old or impure NBS can be less reactive. It can be recrystallized from water if necessary.

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Moisture can interfere with radical reactions.

Q4: I am seeing byproducts with bromine on the aromatic ring. How do I prevent this?

A4: Bromination of the benzene (B151609) ring of the 2-oxindole scaffold is a competing electrophilic aromatic substitution reaction.

  • Problem: Formation of 5-bromo-2-oxindole, 5,7-dibromo-2-oxindole, or other aromatically brominated species.

  • Solution:

    • Solvent Choice: As mentioned, use non-polar, aprotic solvents (e.g., CCl₄, CHCl₃). Bromination in aqueous solutions is known to produce 5-bromooxindole and 5,7-dibromooxindole.[1]

    • Lewis Acid Catalysts: Avoid Lewis acid catalysts (e.g., FeBr₃), which are used to promote electrophilic aromatic bromination.

    • Use of NBS: NBS is generally preferred over Br₂ for C-3 selectivity as it maintains a low concentration of electrophilic bromine species.

Q5: How can I purify my desired brominated 2-oxindole from the side products?

A5: Purification can typically be achieved using standard chromatography techniques.

  • Separation of Mono- and Di-bromo Products: 3-bromo-2-oxindole and 3,3-dibromo-2-oxindole generally have different polarities and can be separated by column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexanes and ethyl acetate (B1210297) is a common starting point.

  • Removal of Succinimide (B58015): If NBS is used, the succinimide byproduct can often be removed by washing the organic reaction mixture with water, as succinimide is water-soluble. Alternatively, filtration can be used if the succinimide precipitates from the reaction solvent.

Quantitative Data on Product Distribution

Brominating Agent (Equivalents)SolventConditionsMajor Product(s)Minor/Side Product(s)Reference
Bromine (1 eq.)Aqueous Solution-This compoundDi- and tri-brominated aromatic products[1]
Bromine (2 eq.)Aqueous Solution-5,7-Dibromo-2-oxindoleMono- and tri-brominated aromatic products[1]
Bromine (excess)Aqueous Solution-3,5,7-Tribromo-2-oxindole-[1]
Bromine (2 eq.)Anhydrous CCl₄-3,3-Dibromo-2-oxindole-[1]
NBS (1 eq.)Anhydrous CCl₄/CHCl₃Radical Initiator (AIBN/light)3-Bromo-2-oxindole3,3-Dibromo-2-oxindole, starting materialGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of 3,3-Dibromo-2-oxindole [1]

This protocol is adapted from the bromination of 2-oxindole in an anhydrous, non-polar solvent to favor disubstitution at the C-3 position.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxindole (1 equivalent) in anhydrous carbon tetrachloride.

  • Addition of Bromine: Slowly add bromine (2 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3,3-dibromo-2-oxindole.

Protocol 2: Selective Synthesis of 3-Bromo-2-oxindole

This generalized protocol is based on the principles of selective radical bromination at the C-3 position using NBS.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-oxindole (1 equivalent) and a suitable anhydrous, non-polar solvent (e.g., carbon tetrachloride or chloroform).

  • Addition of Reagents: Add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux), depending on the solvent and initiator used. The reaction can be initiated with a UV lamp if a photochemical initiator is not used. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 3-bromo-2-oxindole.

Reaction Pathways and Logic Diagrams

// Nodes Oxindole [label="2-Oxindole"]; Enol [label="Enol Intermediate"]; Radical_Intermediate [label="C3 Radical Intermediate", fillcolor="#FBBC05"]; Bromo_Intermediate [label="C3 Bromo Intermediate"]; Dibromo_Intermediate [label="C3,3-Dibromo Intermediate"]; Aromatic_Intermediate [label="Wheland Intermediate\n(Aromatic Bromination)", fillcolor="#FBBC05"];

Product_3_Bromo [label="3-Bromo-2-oxindole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_3_3_Dibromo [label="3,3-Dibromo-2-oxindole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_5_Bromo [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Oxindole -> Enol [label="Tautomerization"]; Enol -> Radical_Intermediate [label="H abstraction\n(Radical Initiator)"]; Radical_Intermediate -> Product_3_Bromo [label="+ Br•"]; Product_3_Bromo -> Dibromo_Intermediate [label="+ Br•, -H•"]; Dibromo_Intermediate -> Product_3_3_Dibromo; Oxindole -> Aromatic_Intermediate [label="+ Br+\n(Electrophilic Attack)"]; Aromatic_Intermediate -> Product_5_Bromo [label="- H+"]; } . Caption: Reaction pathways in the bromination of 2-oxindole.

Troubleshooting_Workflow Start Start Bromination of 2-Oxindole Check_Products Analyze Product Mixture (TLC, NMR) Start->Check_Products Desired_Product Desired Product Formed Check_Products->Desired_Product Yes Mixture Mixture of Products Check_Products->Mixture No Over_Bromination Over-bromination (e.g., 3,3-dibromo) Mixture->Over_Bromination Aromatic_Bromination Aromatic Bromination (e.g., 5-bromo) Mixture->Aromatic_Bromination Incomplete_Reaction Incomplete Reaction Mixture->Incomplete_Reaction Adjust_Stoichiometry Adjust Stoichiometry (1 eq. NBS) Over_Bromination->Adjust_Stoichiometry Adjust_Solvent Change to Anhydrous, Non-polar Solvent Aromatic_Bromination->Adjust_Solvent Add_Initiator Add Radical Initiator (AIBN/light) Incomplete_Reaction->Add_Initiator

References

Navigating the Challenges of 5-Bromo-2-oxindole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-2-oxindole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical reactions and biological assays. This guide focuses on improving the solubility of this compound to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

A1: this compound exhibits good solubility in polar aprotic solvents. Dimethylformamide (DMF) is a commonly recommended solvent.[1] For related compounds like 5-Bromo-1H-indole-2-carboxylic acid, Dimethyl sulfoxide (B87167) (DMSO) and DMF are also effective.[2] It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific reaction conditions.

Q2: I am observing incomplete dissolution of this compound in my reaction. What can I do?

A2: In addition to choosing an appropriate solvent like DMF or DMSO, you can try several techniques to improve solubility. Gentle heating of the mixture can often help dissolve the compound. Sonication is another effective method for breaking down solid particles and enhancing solvation. For reactions sensitive to heat, preparing a more dilute solution or using a co-solvent system might be beneficial.

Q3: Can the solubility of this compound be affected by the pH of the medium?

A3: Yes, for derivatives of this compound containing acidic or basic functional groups, the pH of the solution can significantly influence solubility. For instance, the solubility of the related compound 5-Bromo-1H-indole-2-carboxylic acid is pH-dependent due to the presence of the carboxylic acid group.[3] Adjusting the pH to ionize the functional group can increase its solubility in aqueous media. However, it is crucial to ensure that the pH change does not adversely affect your reaction or the stability of your compound.

Q4: Are there any known issues with using this compound in palladium-catalyzed cross-coupling reactions?

A4: Poor solubility can be a significant challenge in palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings. If this compound or other reactants are not fully dissolved, the reaction rates can be slow and yields may be low. Using a solvent system that ensures the solubility of all components is critical. For similar substrates, solvent systems such as dioxane/water, toluene/water, or DMF are often employed.[4][5] The addition of a phase-transfer catalyst can also be beneficial in biphasic systems.

Troubleshooting Guides

Issue 1: Poor Solubility in Reaction Mixtures

Symptoms:

  • Visible solid particles of this compound remain in the reaction vessel.

  • Inconsistent reaction yields.

  • Slow or stalled reaction progress.

Troubleshooting Workflow:

start Poor Solubility Observed check_solvent Is the solvent appropriate? (e.g., DMF, DMSO) start->check_solvent change_solvent Select a more suitable solvent (e.g., DMF, DMSO, or a co-solvent system) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration dilute Decrease the concentration of This compound check_concentration->dilute Yes apply_physical Apply physical methods to aid dissolution (gentle heating, sonication) check_concentration->apply_physical No dilute->apply_physical end Solubility Improved apply_physical->end

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Issue 2: Low Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Low conversion of this compound to the desired product.

  • Formation of side products due to incomplete reaction.

Troubleshooting Guide:

Potential Cause Recommended Solution
Poor Solubility of Reactants Ensure all reactants, including this compound, the boronic acid, and the base, are soluble in the chosen solvent system. Consider using a co-solvent system like Dioxane/Water or DMF.[5]
Inefficient Mass Transfer in Biphasic Systems If using a biphasic system (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can improve the transfer of reactants between phases.[4]
Inappropriate Base or Catalyst System The choice of base and palladium catalyst/ligand system is crucial. For challenging substrates, a stronger base like K₃PO₄ and a more active catalyst system with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) may be required.[3]
Reaction Temperature Too Low Increasing the reaction temperature can sometimes overcome solubility issues and improve reaction rates. However, monitor for potential decomposition of starting materials or products.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction with this compound, with an emphasis on addressing solubility.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • If the reactants are not fully dissolved, gently warm the mixture or sonicate for a few minutes until a homogeneous solution is obtained.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

Signaling Pathways and Experimental Workflows

This compound and its derivatives are often investigated as inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer progression.

Kinase Inhibitor Screening Workflow

The following diagram illustrates a general workflow for screening this compound derivatives as potential kinase inhibitors. Ensuring the solubility of the test compounds in the assay buffer is a critical first step for obtaining reliable data.

start Start: this compound Derivative Library solubility Solubility Assessment in Assay Buffer (e.g., with DMSO as co-solvent) start->solubility prepare_plates Prepare Assay Plates: - Kinase - Substrate - ATP solubility->prepare_plates add_compound Add Serially Diluted Compound prepare_plates->add_compound incubate Incubate at Appropriate Temperature add_compound->incubate detect Detect Kinase Activity (e.g., Luminescence, Fluorescence) incubate->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 values detect->analyze end End: Identification of Potent Inhibitors analyze->end

Caption: A generalized workflow for kinase inhibitor screening.

Targeted Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

Derivatives of 5-substituted oxindoles have been designed and evaluated as inhibitors of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is implicated in B-cell malignancies.

BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream response Cell Proliferation & Survival downstream->response inhibitor This compound Derivative inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by a this compound derivative.

References

How to remove impurities from 5-Bromo-2-oxindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 5-Bromo-2-oxindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Impurities in this compound synthesis can originate from the starting materials or form as byproducts during the reaction. Common impurities include:

  • Di- and poly-brominated oxindoles: These can form if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.[1]

  • Unreacted 2-oxindole: Incomplete bromination will leave the starting material in the crude product.

  • Isomeric brominated oxindoles: Depending on the synthetic route, bromination at other positions on the oxindole (B195798) ring can occur.

  • Oxidation products: The electron-rich indole (B1671886) ring is susceptible to oxidation, which can lead to colored impurities.[2]

  • Residual solvents and reagents: Solvents and reagents used in the synthesis and workup may be present in the crude product.

Q2: My final product has a persistent color (yellowish to brownish). What is the likely cause and how can I remove it?

A2: A persistent color in the final product is often due to oxidation or polymerization of the indole ring.[2] To remove colored impurities, the following methods can be effective:

  • Recrystallization with activated charcoal: Activated charcoal can adsorb colored impurities.[1]

  • Steam distillation: This technique is particularly effective for removing non-volatile and colored impurities from the precursor, 5-bromoindole (B119039), which can lead to a purer final product.[3][4]

  • Column chromatography: While potentially more resource-intensive, column chromatography can separate colored impurities from the desired product.[3][5]

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purifying this compound and related compounds are recrystallization and column chromatography.[2] For its precursor, 5-bromoindole, steam distillation has been shown to be a highly effective method for achieving high purity.[3][4] The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q4: Can I use direct bromination to synthesize this compound?

A4: Direct bromination of 2-oxindole can lead to a mixture of products, including di-brominated species and bromination at undesired positions.[1] More controlled methods, often involving protection of certain positions, are typically employed to achieve selective bromination at the C5 position.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Bromination Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the amount of brominating agent.
Over-bromination Carefully control the stoichiometry of the brominating agent. Add the reagent slowly and maintain a low reaction temperature to improve selectivity for mono-bromination.[1]
Side Reactions The use of milder brominating agents or stricter temperature control can help mitigate the formation of oxidative byproducts.[1]
Product Loss During Workup/Purification Optimize the extraction and purification steps. For recrystallization, ensure the solvent system provides good differential solubility and that the solution is sufficiently cooled to maximize crystal formation.[2]
Issue 2: Poor Separation during Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System Optimize the mobile phase through TLC analysis to achieve good separation between the product and impurities (aim for an Rf value of 0.2-0.3 for the product). A gradient elution may be necessary for complex mixtures.[6]
Product Streaking on Silica (B1680970) Gel The acidic nature of the oxindole NH group can sometimes cause streaking on silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent (1-3%).[6] Alternatively, reversed-phase chromatography could be a suitable option.[2]
Column Overloading Do not exceed the loading capacity of your column. For difficult separations, use a smaller amount of crude material on a larger column.

Purification Data

The following table summarizes the efficacy of different purification methods for 5-bromoindole, a key precursor to this compound. High purity of the precursor is critical for a clean synthesis of the final product.

Compound Purification Method Purity Achieved Reference
5-bromoindoleSteam Distillation and Crystallization>99.5%[3][4]
5-bromoindoleRecrystallization from Acetone99.3%[4]

Experimental Protocols

Protocol 1: Purification of 5-bromoindole by Steam Distillation

This protocol is effective for removing non-volatile and colored impurities from the precursor to this compound.[3][4]

  • Add the crude 5-bromoindole to a distillation flask with 4 times its weight in water.[3]

  • Pass steam (110-120 °C) through the mixture.[3]

  • Collect the aqueous distillate. The process can be monitored by TLC to ensure all the 5-bromoindole has been distilled.[4]

  • Concentrate the collected aqueous solution to approximately twice the gross weight of the initial 5-bromoindole.[3]

  • Cool the concentrated solution to 0 °C to induce crystallization.[3]

  • Filter the solution to collect the colorless crystals of pure 5-bromoindole.[3]

Protocol 2: Purification by Recrystallization

This is a general protocol for the purification of this compound or its precursors.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol, acetone).[2][4]

  • Heating: Gently heat the mixture while stirring to dissolve the compound completely. Add more solvent in small portions if necessary.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal formation, place the flask in an ice bath.[2][4]

  • Isolation: Collect the purified crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]

  • Drying: Dry the crystals under vacuum.[4]

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.[5]

  • Stationary Phase Selection: Use silica gel for normal-phase chromatography or C18-functionalized silica for reversed-phase.[2][5]

  • Mobile Phase Selection: Determine an optimal solvent system using TLC. For normal-phase, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is common. For reversed-phase, a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like TFA or formic acid, is used.[2]

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for compounds with low solubility, dry loading (adsorbing the compound onto a small amount of silica) is recommended.[6]

  • Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used for complex mixtures.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]

Visualizations

G cluster_0 Synthesis and Workup cluster_1 Purification cluster_2 Analysis and Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Purity Analysis (TLC, HPLC, NMR) Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity Analysis (TLC, HPLC, NMR) Column Chromatography->Purity Analysis (TLC, HPLC, NMR) Steam Distillation (for precursor) Steam Distillation (for precursor) Purity Analysis (TLC, HPLC, NMR)->Recrystallization Repurify Purity Analysis (TLC, HPLC, NMR)->Column Chromatography Repurify Pure this compound Pure this compound Purity Analysis (TLC, HPLC, NMR)->Pure this compound Meets Purity Criteria

Caption: General workflow for the purification of this compound.

G Start Start Problem Low Yield? Start->Problem CheckReaction Check Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Problem->CheckReaction Yes ImpureProduct Product Impure? Problem->ImpureProduct No CheckReaction->ImpureProduct OptimizeWorkup Optimize Workup & Purification Procedures IdentifyImpurity Identify Impurity Type: - Colored? - Starting Material? - Side Product? ImpureProduct->IdentifyImpurity Yes End End ImpureProduct->End No ChoosePurification Select Purification Method: - Recrystallization - Column Chromatography - Charcoal Treatment IdentifyImpurity->ChoosePurification ChoosePurification->OptimizeWorkup

Caption: Troubleshooting logic for this compound synthesis.

References

Preventing N-H side reactions in 5-Bromo-2-oxindole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent N-H side reactions during the derivatization of 5-Bromo-2-oxindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound, focusing on the common problem of N-H side reactions.

Issue 1: A significant amount of N-alkylated side product is observed alongside the desired C3-alkylated product.

  • Potential Cause: The oxindole (B195798) nitrogen is deprotonated by the base, leading to a competing nucleophilic attack on the alkylating agent. This is a common issue when using strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF.[1]

  • Recommended Solution:

    • Protect the N-H group: This is the most effective way to prevent N-alkylation. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn).[2] See the detailed experimental protocols below for N-protection procedures.

    • Modify reaction conditions:

      • Choice of Base: Using a weaker base or a lithium-based reagent like butyllithium (B86547) (BuLi) can favor C3-alkylation. BuLi can form a dianion, leading to more selective C3-alkylation.[3]

      • Solvent: The choice of solvent can influence the regioselectivity. Protic solvents or less polar aprotic solvents may reduce the extent of N-alkylation compared to highly polar aprotic solvents like DMF.[1]

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity.[4]

Issue 2: Low or no yield of the desired C3-derivatized product.

  • Potential Cause:

    • Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to generate the C3-enolate.

    • Steric hindrance: A bulky protecting group on the nitrogen or a sterically demanding alkylating agent can hinder the C3-alkylation.[1]

    • Poor reactivity of the alkylating agent: The electrophile may not be sufficiently reactive under the chosen reaction conditions.

  • Recommended Solution:

    • Optimize base and deprotonation conditions: If using a weaker base, ensure sufficient reaction time for deprotonation. For sterically hindered substrates, a stronger base might be necessary.

    • Choose an appropriate protecting group: While bulky protecting groups can prevent N-alkylation, they might also reduce the rate of C3-alkylation. A smaller protecting group might be a better compromise.

    • Use a more reactive electrophile: Consider converting an alkyl chloride to a more reactive alkyl iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

Issue 3: The N-protecting group is cleaved during the C3-derivatization reaction.

  • Potential Cause: The reaction conditions for C3-alkylation are too harsh for the chosen protecting group. For example, strongly acidic or basic conditions can cleave certain protecting groups.

  • Recommended Solution:

    • Select a more robust protecting group: Benzyl groups are generally more stable to a wider range of conditions than Boc groups.

    • Modify reaction conditions: Use milder bases and lower temperatures for the C3-alkylation step. Ensure the workup conditions are not excessively acidic or basic.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when derivatizing this compound at the C3 position?

A1: The most common side reaction is the alkylation of the nitrogen atom of the oxindole ring (N-alkylation), which competes with the desired C3-alkylation. This occurs because the N-H proton is acidic and can be removed by a base, creating a nucleophilic nitrogen.[1]

Q2: How can I selectively achieve C3-alkylation over N-alkylation?

A2: The most reliable method is to protect the oxindole nitrogen with a suitable protecting group, such as a Boc or benzyl group, prior to C3-alkylation.[2] This physically blocks the nitrogen from reacting. Alternatively, using specific reaction conditions, such as lithium bases to form a dianion, can favor C3-alkylation.[3]

Q3: Which N-protecting group is better for this compound, Boc or Benzyl?

A3: The choice depends on the planned subsequent reaction steps.

  • Boc (tert-butyloxycarbonyl): This group is easily introduced and can be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). It is a good choice if you need to deprotect without affecting other acid-sensitive groups.

  • Benzyl (Bn): This group is more robust and stable to a wider range of reaction conditions, including many acidic and basic environments. It is typically removed by catalytic hydrogenation. If your subsequent steps involve harsh conditions, the benzyl group is often preferred.

Q4: Can I perform a one-pot N-protection and C3-alkylation?

A4: While one-pot procedures are synthetically attractive, they can be challenging for achieving high selectivity with this compound. A stepwise approach of first protecting the nitrogen, isolating the N-protected intermediate, and then performing the C3-alkylation generally provides higher yields and cleaner products.

Q5: My reaction mixture is showing multiple spots on the TLC, even with a protecting group. What could be the issue?

A5: Besides the desired product, you might be observing:

  • Unreacted starting material: The reaction may not have gone to completion.

  • Dialkylation at C3: If the C3 position is not already substituted, it is possible to get dialkylation, especially with an excess of a reactive alkylating agent.

  • Side reactions involving the bromo-substituent: Although less common under these conditions, the bromine on the aromatic ring could potentially participate in side reactions, especially if a transition metal catalyst is present.

  • Degradation of starting material or product: Oxindoles can be sensitive to very strong bases or high temperatures.

Quantitative Data Summary

The following table summarizes representative yields for the C3-alkylation of this compound, highlighting the effect of N-protection. Note that yields are highly dependent on the specific substrate, alkylating agent, and reaction conditions.

SubstrateProtecting GroupAlkylating AgentBaseSolventProductYield (%)Reference
This compoundNoneAllyl alcoholNi catalystTolueneC3,C3-bisallylated70
This compoundNoneBenzyl alcoholNi catalyst/NaOHTolueneC3-benzylated(Not specified, but successful)
IndoleNoneAldimineZn-ProPhenolTHFN-alkylated61[4]
3-AlkyloxindoleNoneEthyl bromideBuLiTHFC3-ethylated88[3]
5-Bromo-1H-indoleBocNot applicable(Protection step)Not applicableN-Boc-5-bromoindole(Not specified, but is a stable intermediate)[5]
IndolineNoneBenzyl alcoholFe catalyst/K₂CO₃TFEN-benzylated72[6]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the this compound nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Materials and Reagents:

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous THF or DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-5-bromo-2-oxindole.

Protocol 2: C3-Alkylation of N-Boc-5-bromo-2-oxindole

This protocol describes the C3-alkylation of N-protected this compound.

  • Materials and Reagents:

    • N-Boc-5-bromo-2-oxindole

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium diisopropylamide (LDA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkylating agent (e.g., benzyl bromide, methyl iodide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of N-Boc-5-bromo-2-oxindole (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon), add LDA (1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the C3-alkylated, N-Boc-5-bromo-2-oxindole.

Visualizations

Troubleshooting_Workflow Troubleshooting N-H Side Reactions start Reaction with this compound check_product Analyze product mixture (TLC, NMR, LC-MS) start->check_product desired_product Desired C3-alkylated product is major check_product->desired_product Yes side_product Significant N-alkylation observed check_product->side_product No protect_N Protect N-H group (e.g., Boc, Bn) side_product->protect_N Primary Solution change_base Change base (e.g., to BuLi) side_product->change_base Alternative change_conditions Modify solvent/temperature side_product->change_conditions Alternative protect_N->start Rerun reaction change_base->start Rerun reaction change_conditions->start Rerun reaction Experimental_Workflow Workflow for Selective C3-Alkylation start Start: This compound step1 Step 1: N-Protection (e.g., (Boc)₂O, DMAP, TEA in THF) start->step1 intermediate Isolate & Purify: N-Protected-5-bromo-2-oxindole step1->intermediate step2 Step 2: C3-Alkylation (e.g., LDA, Alkyl Halide in THF at -78°C) intermediate->step2 workup Workup & Purification (Quench, Extract, Column Chromatography) step2->workup end Final Product: C3-alkylated-N-protected-5-bromo-2-oxindole workup->end

References

Technical Support Center: Scaling Up 5-Bromo-2-oxindole Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Bromo-2-oxindole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when scaling up these crucial condensation reactions.

Troubleshooting Guide

Scaling up condensation reactions involving this compound can introduce challenges not observed at the laboratory scale. This guide addresses specific issues that may arise during this process.

Issue Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low or Incomplete Conversion 1. Inefficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer and localized "hot spots" or areas of low reagent concentration. 2. Catalyst Inactivity: The chosen base catalyst (e.g., piperidine, pyrrolidine, triethylamine) may be insufficient in concentration or may degrade over the extended reaction times typical of large-scale operations. 3. Suboptimal Temperature: Heat transfer is less efficient in large vessels, making it difficult to maintain the optimal reaction temperature throughout the reactor.1. Optimize Agitation: - Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous suspension. - Consider the use of baffles to improve mixing efficiency. 2. Catalyst Evaluation: - Increase the catalyst loading in small increments. - Consider a more robust or a different class of base catalyst. - For heterogeneous catalysts, ensure proper suspension and check for deactivation. 3. Temperature Control: - Monitor the internal reaction temperature closely and adjust the heating/cooling jacket as needed. - For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the temperature.
Poor Product Quality / High Impurity Profile 1. Side Reactions: Elevated temperatures or prolonged reaction times can lead to the formation of side products, such as dimers or products from self-condensation of the aldehyde. 2. Isomerization: The formation of undesired E/Z isomers can be influenced by the reaction conditions and the work-up procedure.[1] 3. Degradation: The product or starting materials may be sensitive to the reaction conditions over extended periods.1. Reaction Optimization: - Profile the reaction at the lab scale to understand the impact of temperature and time on impurity formation. - Consider lowering the reaction temperature and extending the reaction time. 2. Isomer Control: - The choice of base and solvent can influence the E/Z ratio.[1] - Analyze the isomeric ratio at different stages of the reaction and during work-up. Isomerization can sometimes be induced by light or pH changes during workup. 3. Minimize Reaction Time: - Once the reaction is deemed complete by in-process controls (e.g., HPLC, TLC), proceed with the work-up without unnecessary delay.
Difficult Product Isolation / Crystallization 1. Fine Particle Size: Rapid precipitation during work-up can lead to very fine particles that are difficult to filter. 2. Oily Product: The product may initially separate as an oil rather than a crystalline solid, especially in the presence of impurities. 3. Poor Crystal Form: The resulting crystals may be solvated or have a morphology that is difficult to handle and dry.1. Controlled Precipitation: - Slow down the addition of the anti-solvent or the cooling rate to encourage the growth of larger crystals. - Adjust the pH slowly and with vigorous stirring during precipitation.[2] 2. Induce Crystallization: - If an oil forms, try to induce crystallization by seeding with a small amount of crystalline product, scratching the inside of the vessel, or sonicating the mixture. - Solvent-exchange to a solvent in which the product is less soluble can also promote crystallization. 3. Recrystallization: - Perform a recrystallization from a suitable solvent system to improve the crystal form and purity. A mixed solvent system may be effective.

Frequently Asked Questions (FAQs)

Q1: My this compound condensation reaction is not going to completion on a large scale, even though it worked well in the lab. What should I investigate first?

A1: The most common culprits for incomplete conversion upon scale-up are inefficient mixing and temperature control. In a larger reactor, it's more challenging to maintain a homogeneous mixture and a consistent temperature throughout. Start by ensuring your agitation is sufficient to keep all reactants suspended and well-mixed. Also, monitor the internal reaction temperature closely, as localized cooling or heating can significantly slow down the reaction rate.

Q2: I'm observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. Why is this happening and what can I do?

A2: Longer reaction times and potential temperature fluctuations in a large reactor can lead to an increase in side reactions and product degradation. It is crucial to have robust in-process controls (e.g., HPLC) to monitor the reaction progress and stop it as soon as the desired conversion is reached. Consider re-optimizing the reaction temperature and catalyst loading for the larger scale. A lower temperature with a slightly longer reaction time might give a cleaner product profile. Additionally, ensure the quality of your starting materials is high, as impurities can be magnified on a larger scale.

Q3: The product of my large-scale this compound condensation is precipitating as a very fine powder, making filtration a bottleneck. How can I improve the particle size?

A3: The particle size of your product is highly dependent on the rate of crystallization. To obtain larger, more easily filterable crystals, you should control the precipitation process carefully. This can be achieved by:

  • Slowing down the addition of an anti-solvent.

  • Gradual cooling of the reaction mixture.

  • Slowing down the rate of pH adjustment if the product is precipitated by neutralization. [2] Experimenting with these parameters on a smaller scale first can save significant time and resources during the large-scale campaign.

Q4: How do I choose the right solvent for a large-scale this compound condensation?

A4: Solvent selection for scale-up involves considering not only reaction performance but also safety, environmental impact, and cost. While polar aprotic solvents like DMF can be effective, their high boiling points can make removal difficult. Protic solvents like ethanol (B145695) are often a good choice.[1] For a greener process, consider solvent-free conditions if the reaction proceeds efficiently. The ideal solvent should provide good solubility for the reactants and allow for easy product crystallization upon cooling or addition of an anti-solvent.

Q5: What are the key safety considerations when scaling up a this compound condensation reaction?

A5: Key safety considerations include:

  • Exothermicity: Knoevenagel condensations can be exothermic. A thermal hazard assessment should be performed to understand the potential for a runaway reaction. Ensure adequate cooling capacity is available.

  • Reagent Handling: Handle all chemicals, especially this compound and aldehydes, in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Solvent Safety: Be aware of the flammability and toxicity of the chosen solvent. Ensure the reactor is properly grounded to prevent static discharge.

  • Pressure Build-up: If the reaction is heated, ensure the reactor is equipped with a pressure relief system.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Knoevenagel condensation reactions involving oxindole (B195798) derivatives. Note that the optimal conditions for your specific substrate may vary and require optimization.

Table 1: Optimization of Reaction Conditions for Condensation of Aldehydes with Oxindoles

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydePiperidineEthanolReflux585[1]
24-ChlorobenzaldehydePyrrolidineTolueneReflux392General literature procedure
34-NitrobenzaldehydeTriethylamineDMF80678General literature procedure
4FerrocenecarboxaldehydeKOHEthanolRoom Temp2490[1]

Experimental Protocols

General Protocol for Kilogram-Scale this compound Condensation

This protocol provides a general methodology. The specific aldehyde, solvent, and base should be chosen based on laboratory-scale optimization studies.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Base catalyst (e.g., Piperidine, 0.1 - 0.3 eq)

  • Solvent (e.g., Ethanol, 5 - 10 volumes)

  • Anti-solvent (e.g., Water or Heptane)

Equipment:

  • Appropriately sized glass-lined or stainless steel reactor with overhead stirring, heating/cooling jacket, condenser, and nitrogen inlet/outlet.

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the solvent, this compound, and the aldehyde to the reactor. Begin agitation to ensure a homogeneous suspension.

  • Catalyst Addition: Add the base catalyst to the reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by a suitable in-process control method (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to a specified temperature (e.g., 50-60 °C).

    • If the product crystallizes upon cooling, continue to cool slowly to ambient temperature, and then further to 0-5 °C to maximize precipitation.

    • If an anti-solvent is required, add it slowly to the reaction mixture with good agitation to control the particle size of the precipitate.

  • Filtration and Washing: Filter the product and wash the filter cake with a cold solvent or a mixture of the reaction solvent and anti-solvent to remove residual impurities.

  • Drying: Dry the product under vacuum at a suitable temperature until a constant weight is achieved.

Visualizations

Experimental Workflow

experimental_workflow start Reactor Setup (Clean, Dry, N2 Purge) charge Charge Reactants (this compound, Aldehyde, Solvent) start->charge catalyst Add Base Catalyst charge->catalyst react Heat to Reaction Temp (e.g., Reflux) catalyst->react monitor Monitor Reaction (IPC: HPLC/TLC) react->monitor monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete isolate Isolate Product (Crystallization/Precipitation) cool->isolate filter Filter and Wash Product isolate->filter dry Dry Product (Vacuum Oven) filter->dry end Final Product dry->end

Caption: A typical experimental workflow for the scaled-up synthesis of this compound derivatives.

Troubleshooting Logic

troubleshooting_logic start Low Yield or High Impurities? check_conversion Check Reaction Conversion (IPC Data) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High check_mixing Evaluate Mixing Efficiency incomplete->check_mixing check_temp Verify Temperature Control incomplete->check_temp check_catalyst Assess Catalyst Activity/Loading incomplete->check_catalyst check_impurities Analyze Impurity Profile complete->check_impurities optimize_agitation Optimize Agitation check_mixing->optimize_agitation optimize_temp Optimize Temperature check_temp->optimize_temp optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst side_reactions Side Reactions? check_impurities->side_reactions degradation Product Degradation? side_reactions->degradation No optimize_time_temp Optimize Time/Temp Profile side_reactions->optimize_time_temp Yes improve_workup Improve Work-up (e.g., Faster, Milder) degradation->improve_workup Yes

Caption: A decision tree for troubleshooting common issues in scaling up this compound condensations.

References

Technical Support Center: Catalyst Selection for 5-Bromo-2-oxindole Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the cross-coupling of 5-Bromo-2-oxindole.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the 2-oxindole ring often necessary for successful cross-coupling reactions?

A1: The N-H proton of the 2-oxindole ring is acidic and can be deprotonated by the base used in the coupling reaction.[1] This increases the electron density of the ring, making the C-Br bond more susceptible to reductive cleavage, a common side reaction known as debromination. Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) prevents this issue, leading to cleaner reactions and higher yields.[1] While some reactions can be performed without a protecting group, it is generally not recommended for palladium-catalyzed cross-couplings as the unprotected N-H can interfere with the catalytic cycle.[2]

Q2: What are the primary types of cross-coupling reactions used with this compound and which catalysts are typically recommended?

A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[3][4] Catalyst systems often involve a palladium source like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a suitable base.[4][5]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[3][6] This reaction typically requires a palladium precatalyst and bulky, electron-rich phosphine (B1218219) ligands.[6][7]

  • Heck Coupling: For forming C-C bonds between the aryl halide and an alkene.[3]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst.[3]

Q3: How do I choose the right ligand for my palladium-catalyzed reaction?

A3: Ligand choice is critical and depends on the specific reaction. For Suzuki couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are robust and effective.[5] For Buchwald-Hartwig aminations, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often necessary to facilitate the catalytic cycle, especially with challenging substrates.[6][8] The steric and electronic properties of the ligand influence the rate of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the reaction.[9]

Q4: What is the role of the base in these cross-coupling reactions?

A4: The base plays a crucial role in one or more steps of the catalytic cycle. In Suzuki couplings, the base is required for the transmetalation step.[10] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1][4] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used to deprotonate the amine coupling partner.[6][8] The choice of base can significantly impact reaction rate and yield, and screening different bases is often necessary for optimization.[1][11]

Troubleshooting Guide

Low Yield or Reaction Failure

Q5: My Suzuki coupling reaction is resulting in a low yield or is failing completely. What are the common causes?

A5: Low yield or failure in Suzuki couplings with this compound can stem from several factors:

  • Catalyst Inactivity: The palladium precatalyst may not be properly reduced to the active Pd(0) species, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1] Ensure all reagents and solvents are high-purity, anhydrous, and properly degassed.[1][8]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[1][4] A systematic screening of these parameters is often required. For instance, polar solvents can influence the active catalytic species and reaction pathway.[12][13]

  • Poor Starting Material Quality: The this compound or the boronic acid may be impure or degraded. Use fresh, high-quality boronic acid, as protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, especially in the presence of water.[1]

  • N-H Interference: As mentioned in the FAQ, an unprotected N-H group can lead to side reactions.[1] Protecting the indole (B1671886) nitrogen is a key strategy to improve yields.[1][2]

Troubleshooting_Low_Yield Start Low Yield / No Reaction Check_NH Is the indole N-H protected? Start->Check_NH Check_Catalyst Is the catalyst system active? (e.g., no Pd black) Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use robust precatalyst (e.g., Pd(dppf)Cl₂). Ensure rigorous degassing. Check_Catalyst->Solution_Catalyst No Check_NH->Check_Catalyst Yes Solution_NH Protect indole nitrogen (e.g., with Boc). Check_NH->Solution_NH No Check_Reagents Are starting materials pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, 2-MeTHF). Adjust temperature. Check_Conditions->Solution_Conditions No Solution_Reagents Use fresh, high-purity boronic acid. Use anhydrous solvents. Check_Reagents->Solution_Reagents No Success Improved Yield Check_Reagents->Success Yes Solution_Catalyst->Check_Conditions Solution_NH->Check_Catalyst Solution_Conditions->Check_Reagents Solution_Reagents->Success

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Common Side Reactions

Q6: I'm observing a significant amount of debromination, resulting in 2-oxindole as a byproduct. How can I prevent this?

A6: Debromination is a frequent side reaction. The most effective strategy to minimize this is to protect the indole nitrogen, which reduces the electron density of the ring and stabilizes the C-Br bond.[1] Additionally, ensure you are using high-purity, anhydrous solvents, as impurities or certain alcohols can act as hydride sources, promoting reductive debromination.

Q7: My TLC plate shows multiple spots, including what appears to be a homocoupled product. How can I minimize this?

A7: Homocoupling, the formation of a biaryl compound from two boronic acid molecules, is often promoted by the presence of oxygen or high catalyst loadings.[1] To minimize this side product:

  • Ensure your reaction mixture and solvents are thoroughly degassed before adding the catalyst.[1]

  • Consider slightly reducing the catalyst loading.[1]

  • Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[6]

Data Presentation

Table 1: Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[4]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[4]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for the same substrate.[4]
XPhos-Pd-G2 (1.5 mol%)XPhosK₃PO₄Dioxane/H₂O605-897Effective for a related chloro-indole substrate.[10]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Nickel-based system, effective for heteroaromatic halides.[4]
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 5-Bromoindole
Amine TypePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Primary AminesPd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOtBu (1.4 equiv)Toluene808-1675-98[8]
Secondary AminesPd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄ (2 equiv)t-BuOH10012-2470-90
AnilinesPd₂(dba)₃ (1 mol%)RuPhos (2 mol%)Cs₂CO₃ (1.5 equiv)Dioxane10010-1880-99
Note: Data in Table 2 is representative and compiled from typical conditions for related substrates.[6][8] Specific yields will vary based on the exact amine coupling partner.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.[3][4]

  • Preparation: To a flame-dried reaction vial, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[3]

  • Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(dppf)Cl₂, 2-5 mol%) in the degassed solvent (e.g., Dioxane/H₂O 4:1).[8] Add this solution to the reaction vial via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) for the specified time (2-18 hours).[3][4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.[10]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of N-protected this compound.[6]

  • Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6][8]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]

  • Reagent Addition: Under the inert atmosphere, add the N-protected this compound (1.0 equiv.). Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equiv.).[6]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Work-up: After cooling to room temperature, quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd L-Pd(II)-(Ar)-X Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)-(Ar)-R OxAdd->Transmetal Transmetalation (e.g., Suzuki) ReductElim Product Ar-R OxAdd->ReductElim or Migratory Insertion/Elimination (Heck) Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Regeneration ArX Ar-X (this compound) ArX->OxAdd RM R-M (Coupling Partner) RM->Transmetal

Caption: General workflow for palladium-catalyzed cross-coupling.[3]

Catalyst_Selection Start Select Desired Transformation Bond_Type What type of bond to form? Start->Bond_Type CC_Bond C-C Bond Bond_Type->CC_Bond C-C CN_Bond C-N Bond Bond_Type->CN_Bond C-N CC_Type Type of C-C Coupling? CC_Bond->CC_Type Buchwald Buchwald-Hartwig (Amine/Amide) CN_Bond->Buchwald Suzuki Suzuki-Miyaura (Aryl/Vinyl) CC_Type->Suzuki Boronic Acid Heck Heck (Alkene) CC_Type->Heck Alkene Sonogashira Sonogashira (Alkyne) CC_Type->Sonogashira Alkyne Catalyst_Suzuki Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ Base: K₂CO₃, K₃PO₄ Suzuki->Catalyst_Suzuki Catalyst_Heck Catalyst System: Pd(OAc)₂ / PPh₃ Base: Et₃N Heck->Catalyst_Heck Catalyst_Sonogashira Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Base: Amine (e.g., DIPEA) Sonogashira->Catalyst_Sonogashira Catalyst_Buchwald Catalyst System: Pd₂(dba)₃ / XPhos or RuPhos Base: NaOtBu, Cs₂CO₃ Buchwald->Catalyst_Buchwald

Caption: Logic diagram for initial catalyst system selection.

References

Technical Support Center: 5-Bromo-2-oxindole Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring reactions involving 5-Bromo-2-oxindole using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a TLC method for a this compound reaction?

A good starting point for developing a TLC method is to use a solvent system of hexane (B92381) and ethyl acetate (B1210297).[1] A common starting ratio is 3:1 hexane:ethyl acetate. You can then adjust the polarity based on the initial results. If your spots remain at the baseline, the eluent is not polar enough, and you should increase the proportion of ethyl acetate.[2] Conversely, if the spots travel with the solvent front, the eluent is too polar, and the amount of hexane should be increased.[1][2]

Q2: How can I visualize the spots on my TLC plate?

This compound and related indole (B1671886) derivatives are often UV-active due to their aromatic structure, so the primary visualization method is a UV lamp (254 nm).[1][3] If a compound is not UV-active, various chemical stains can be used, such as potassium permanganate (B83412) or a ceric ammonium (B1175870) molybdate (B1676688) stain, which are useful for general visualization.[3]

Q3: What is a "cospot" and why is it important in reaction monitoring?

A cospot is a lane on a TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[4] This is crucial for confirming if a new spot is your product or if it is simply the starting material that has shifted slightly due to the complexity of the reaction mixture. It is particularly important when the starting material and product have similar Rf values.[4]

Q4: For HPLC analysis of this compound, what is a good starting mobile phase?

For reversed-phase HPLC, a common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[5] It is often beneficial to add a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to both the aqueous and organic phases. This helps to protonate the this compound, leading to sharper peaks and more reproducible retention times.[6]

Q5: What UV wavelength is recommended for detecting this compound by HPLC?

A standard wavelength for detecting indole derivatives is 254 nm.[1] However, for optimal sensitivity, it is recommended to use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance for this compound and any relevant impurities.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Issue Potential Cause(s) Solution(s)
Streaking or Tailing of Spots 1. Sample overload.[2][7] 2. The compound is interacting with the acidic silica (B1680970) gel.[1] 3. The sample is too acidic or basic.1. Dilute the sample before spotting.[7] 2. Add a small amount (0.1-2.0%) of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[2] 3. Neutralize the sample if possible before spotting.
Spots Not Moving from the Baseline (Rf ≈ 0) The mobile phase is not polar enough.[1][2]Increase the proportion of the more polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Spots Running with the Solvent Front (Rf ≈ 1) The mobile phase is too polar.[1][8]Increase the proportion of the less polar solvent in your eluent system (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[8]
Poor Separation of Spots The polarity of the solvent system is not optimized.Try a different solvent system with varying polarities. For example, you could switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[2]
No Spots Visible 1. The compound is not UV-active. 2. The sample is too dilute.[2][7] 3. The compound may have evaporated.1. Use a chemical stain for visualization.[2] 2. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[9] 3. If the compound is volatile, TLC may not be the best method.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Solution(s)
Peak Tailing 1. Secondary interactions with the silica stationary phase.[6] 2. Column overload.[6] 3. Inappropriate mobile phase pH.[6]1. Add a modifier like 0.1% TFA or formic acid to the mobile phase. Use a modern, end-capped column.[6] 2. Dilute the sample or inject a smaller volume.[6] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Drifting Retention Times 1. The column is not properly equilibrated.[10] 2. The mobile phase composition is inconsistent.[10] 3. Temperature fluctuations.[11]1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. 2. Prepare fresh mobile phase and ensure it is well-mixed.[10] 3. Use a column oven to maintain a stable temperature.[11]
Ghost Peaks 1. Carryover from a previous injection.[1] 2. Contaminated mobile phase.[1]1. Run a blank gradient to wash the column. 2. Use high-purity, HPLC-grade solvents.[1]
Baseline Noise or Drift 1. Air bubbles in the system.[11][12] 2. Contaminated mobile phase or detector cell.[11] 3. Leaks in the system.[10]1. Degas the mobile phase and purge the pump. 2. Use fresh, high-purity solvents and flush the detector cell.[12] 3. Check all fittings for leaks.[10]

Experimental Protocols

TLC Monitoring of a this compound Reaction
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate. Mark three lanes for the starting material (SM), cospot (C), and reaction mixture (RM).[4]

  • Sample Preparation:

    • Starting Material: Dissolve a small amount of the limiting starting material in a suitable solvent (e.g., ethyl acetate or the reaction solvent).

    • Reaction Mixture: Take a small aliquot of the reaction mixture. If the reaction mixture contains solids, dilute with a solvent and filter if necessary.

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane. Then, spot the starting material on the "C" lane. After the spot has dried, spot the reaction mixture directly on top of the starting material spot in the "C" lane. Finally, spot the reaction mixture on the "RM" lane.[4]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.

  • Analysis: Compare the spots in the three lanes. The reaction is progressing if the starting material spot in the "RM" lane diminishes and a new product spot appears. The cospot helps to confirm that the new spot is not the starting material.

HPLC Monitoring of a this compound Reaction
  • Sample Preparation: Take a small aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a suitable concentration (e.g., ~0.1 mg/mL).[6] Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

  • HPLC System and Column:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Detector: UV detector set at 254 nm or the wavelength of maximum absorbance.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: A typical gradient might start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the prepared reaction mixture sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new product peak.

Data Presentation

Typical TLC Rf Values
Compound Solvent System Approximate Rf Value
Starting Material (e.g., a less polar precursor)3:1 Hexane:Ethyl Acetate0.6 - 0.8
This compound3:1 Hexane:Ethyl Acetate0.3 - 0.5
Product (e.g., a more polar derivative)3:1 Hexane:Ethyl Acetate0.1 - 0.3

Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and exact solvent composition.

Example HPLC Retention Times
Compound Column Mobile Phase Approximate Retention Time (min)
This compoundC18, 4.6 x 150 mm, 5 µmGradient: 30-95% Acetonitrile in Water (both with 0.1% Formic Acid) over 10 min5.0 - 7.0
Less Polar ImpurityC18, 4.6 x 150 mm, 5 µmGradient: 30-95% Acetonitrile in Water (both with 0.1% Formic Acid) over 10 min7.5 - 9.0
More Polar ImpurityC18, 4.6 x 150 mm, 5 µmGradient: 30-95% Acetonitrile in Water (both with 0.1% Formic Acid) over 10 min3.0 - 4.5

Note: Retention times are specific to the HPLC system, column, and exact method parameters used.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (SM, C, RM) spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze Analyze Results visualize->analyze

Caption: Workflow for TLC reaction monitoring.

HPLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare & Filter Sample inject_rm Inject Reaction Mixture prep_sample->inject_rm prep_hplc Equilibrate HPLC inject_sm Inject Starting Material prep_hplc->inject_sm analyze_data Analyze Chromatograms inject_sm->analyze_data inject_rm->analyze_data determine_completion Determine Completion analyze_data->determine_completion

Caption: Workflow for HPLC reaction monitoring.

Troubleshooting_TLC_Streaking start TLC Spot Streaking? overloaded Is the sample overloaded? start->overloaded Yes interaction Acid/Base Interaction? overloaded->interaction No sol_dilute Dilute the sample. overloaded->sol_dilute Yes sol_modifier Add acid/base modifier to eluent. interaction->sol_modifier Yes end_bad Issue Persists: Consider different stationary phase. interaction->end_bad No end_good Problem Resolved sol_dilute->end_good sol_modifier->end_good

Caption: Troubleshooting TLC spot streaking.

References

Technical Support Center: Synthesis of Sterically Congested Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of sterically congested oxindole (B195798) derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of sterically congested oxindoles, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low to No Product Yield in Palladium-Catalyzed α-Arylation

Question: We are attempting an intramolecular palladium-catalyzed α-arylation of an N-(2-bromophenyl)amide to synthesize a 3,3-disubstituted oxindole, but we are observing very low yields. What are the potential causes and how can we optimize the reaction?

Possible Causes and Solutions:

Potential Cause Recommended Action Rationale
Inactive Catalyst Screen different palladium catalysts and ligands. Catalysts comprised of Pd(OAc)₂ and either PCy₃ or sterically hindered N-heterocyclic carbene ligands have shown high efficacy.[1][2][3]The choice of ligand is crucial for the stability and activity of the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands can accelerate the reaction.[4]
Suboptimal Base The choice of base is critical. For intramolecular amide arylation, alkoxide bases are often effective.[5] For intermolecular reactions, silylamide bases like KHMDS may be required.[6]The base facilitates the formation of the amide enolate, a key intermediate in the catalytic cycle. The base strength and compatibility with other reagents are important.
Incorrect Solvent Solvent choice can significantly impact reaction efficiency. While THF is commonly used, dioxane has been shown to be important for some amide arylations.[5]The solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species.
Steric Hindrance For highly congested substrates, increasing the reaction temperature or using a more active catalyst system may be necessary. The use of sterically hindered N-heterocyclic carbene ligands can be beneficial.[1][2]Steric hindrance can slow down the rate-limiting oxidative addition step in the catalytic cycle. More forcing conditions or a more reactive catalyst can help overcome this barrier.
Side Reactions Ensure the purity of starting materials, as impurities can lead to unwanted side reactions.[7] Protecting sensitive functional groups on the starting materials can also prevent side reactions.[7]Impurities can poison the catalyst or participate in competing reactions, reducing the yield of the desired product.

Issue 2: Poor Diastereoselectivity in Radical Coupling Reactions

Question: We are using a visible-light-induced radical coupling reaction to synthesize a sterically congested oxindole with two adjacent stereocenters, but the diastereomeric ratio (d.r.) is close to 1:1. How can we improve the diastereoselectivity?

Possible Causes and Solutions:

Potential Cause Recommended Action Rationale
Insufficient Steric Bias Modify the substrates to introduce bulky groups that can direct the approach of the radical species. For example, a disubstituted alkene substrate was shown to give a higher d.r. (10:1) due to its steric hindrance.[8]The stereochemical outcome of the reaction is often dictated by steric interactions in the transition state. Increasing the steric bulk of one of the reactants can favor the formation of one diastereomer over the other.
Reaction Temperature Optimize the reaction temperature. Lowering the temperature may enhance selectivity.At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, leading to a higher diastereomeric ratio.
Solvent Effects Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry.The solvent can interact with the reactants and intermediates, affecting the stereochemical course of the reaction.
Nature of the Radical Acceptor The choice of the alkene can influence diastereoselectivity. Conjugated olefins such as 1,3-dienes have been successfully used and can influence the stereochemical outcome.[9]The electronic and steric properties of the radical acceptor play a crucial role in determining the facial selectivity of the radical addition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of sterically congested oxindole derivatives.

Q1: What are the main challenges in synthesizing sterically congested 3,3-disubstituted oxindoles?

The primary challenge is overcoming the steric hindrance at the C3 position of the oxindole core.[8][10] This steric congestion can significantly hinder the approach of reagents, leading to low reaction rates and yields.[8] Traditional methods like nucleophilic substitution are often limited to less hindered substrates.[8][10] Controlling stereoselectivity when creating a quaternary stereocenter at the C3 position is another significant challenge, often requiring the use of chiral catalysts or auxiliaries.[11][12][13][14]

Q2: Are protecting groups necessary for the synthesis of sterically congested oxindoles?

The necessity of protecting groups depends on the specific synthetic route and the functional groups present in the starting materials. Some modern methods, such as certain visible-light-induced radical coupling reactions, show high functional group tolerance and may not require protecting groups for functionalities like boronic acids and carboxyl groups.[8] However, in many cases, protecting the nitrogen of the oxindole ring or other reactive functional groups is crucial to prevent side reactions and improve yields.[7]

Q3: What are some modern synthetic methods to overcome the challenges of steric hindrance in oxindole synthesis?

Several modern synthetic strategies have been developed to address the issue of steric hindrance:

  • Visible-Light-Induced Radical Coupling: This metal- and photocatalyst-free method allows for the three-component coupling of oxindoles, alkenes, and polyfluoroalkyl iodides under mild conditions to form highly congested products.[8][9][10][15]

  • Palladium-Catalyzed α-Arylation: This method enables the intramolecular cyclization of N-(2-halophenyl)amides to form oxindoles, even with significant steric bulk at the α-position.[1][2][4][5][6]

  • Enantioselective Decarboxylative Asymmetric Allylic Alkylation (DAAA): This palladium-catalyzed reaction has been successfully used for the enantioselective synthesis of sterically hindered α-allyl-α-aryl oxindoles.[11][12]

Q4: How can I improve the enantioselectivity in the synthesis of chiral 3,3-disubstituted oxindoles?

Achieving high enantioselectivity typically involves the use of chiral catalysts or auxiliaries. For palladium-catalyzed reactions, chiral phosphine or N-heterocyclic carbene ligands are often employed.[2] For example, the ANDEN-phenyl Trost ligand has been shown to be effective in the DAAA of oxindole derivatives, affording high enantiomeric excess (ee).[11][12] The choice of catalyst, solvent, and temperature can all influence the enantioselectivity of the reaction and often require careful optimization.

Experimental Protocols

Protocol 1: Visible-Light-Induced Three-Component Radical Coupling for the Synthesis of a Sterically Congested Oxindole

This protocol is adapted from a literature procedure for the synthesis of fluoroalkyl-containing highly sterically congested oxindole derivatives.[8]

Materials:

  • 3-Substituted oxindole (1.0 equiv)

  • Alkene (2.0 equiv)

  • Polyfluoroalkyl iodide (2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 10 W White LED lamp

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add the 3-substituted oxindole (0.1 mmol, 1.0 equiv), the alkene (0.2 mmol, 2.0 equiv), the polyfluoroalkyl iodide (0.2 mmol, 2.0 equiv), and DIPEA (0.2 mmol, 2.0 equiv).

  • Add anhydrous THF (1.0 mL) to the reaction tube.

  • Seal the tube and place it approximately 5 cm from a 10 W white LED lamp.

  • Irradiate the reaction mixture at 25 °C with stirring for the required time (typically 4-12 hours, monitor by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sterically congested oxindole derivative.

Table 1: Representative Yields for Visible-Light-Induced Radical Coupling[8]

3-Substituted OxindoleAlkeneProduct Yield (%)
3-Phenyl-1-methyloxindoleStyrene85
3-(4-Chlorophenyl)oxindole4-Methylstyrene92
3-Naphthyloxindole2-Vinylnaphthalene88

Protocol 2: Palladium-Catalyzed Intramolecular α-Arylation of an N-(2-Bromophenyl)amide

This protocol is based on a general procedure for the synthesis of oxindoles via intramolecular amide arylation.[5]

Materials:

  • N-(2-Bromophenyl)amide (1.0 equiv)

  • Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex) (0.05 equiv)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) (0.075 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, add Pd(dba)₂ (0.05 equiv) and BINAP (0.075 equiv) to a dry reaction vessel.

  • Add anhydrous dioxane and stir the mixture at room temperature for 10 minutes.

  • Add the N-(2-bromophenyl)amide (1.0 equiv) and sodium tert-butoxide (1.2 equiv).

  • Seal the reaction vessel and heat the mixture at the required temperature (typically 80-100 °C) with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway Diagram: Inhibition of the p53-MDM2 Interaction by a Sterically Congested Spirooxindole

Many sterically congested oxindole derivatives, particularly spirooxindoles, have been identified as potent inhibitors of the p53-MDM2 protein-protein interaction, a key pathway in cancer therapy.[16][17][18][19][20] By blocking this interaction, these compounds can reactivate the tumor suppressor function of p53.

p53_MDM2_inhibition cluster_0 Normal Cellular Stress Response cluster_1 Inhibition by Spirooxindole DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates MDM2 MDM2 p53->MDM2 upregulates p21 p21 p53->p21 activates Apoptosis_proteins Apoptosis Proteins p53->Apoptosis_proteins activates MDM2->p53 inhibits (ubiquitination) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces Apoptosis Apoptosis Apoptosis_proteins->Apoptosis induces Spirooxindole Spirooxindole Derivative MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited inhibits p53_active Active p53 Cell_Cycle_Arrest_inhibited Cell Cycle Arrest p53_active->Cell_Cycle_Arrest_inhibited induces Apoptosis_inhibited Apoptosis p53_active->Apoptosis_inhibited induces MDM2_inhibited->p53_active inhibition blocked

Caption: p53-MDM2 signaling pathway and its inhibition by a spirooxindole derivative.

Experimental Workflow Diagram: Troubleshooting Low Yield in Oxindole Synthesis

This diagram outlines a logical workflow for troubleshooting low yields in the synthesis of sterically congested oxindoles.

Caption: A logical workflow for troubleshooting low yields in oxindole synthesis.

References

Improving filterability of 5-Bromo-2-oxindole precipitates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Bromo-2-oxindole. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, with a specific focus on improving the filterability of its precipitates.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with the filtration of this compound precipitates.

Question: Why are my this compound precipitates extremely fine and difficult to filter, leading to clogged filter paper and long filtration times?

Answer: The formation of very fine particles, often referred to as "fines," is a common issue that can significantly impede filtration. This typically results from rapid precipitation, where the rate of nucleation far exceeds the rate of crystal growth.

To address this, you can implement the following strategies:

  • Control the rate of precipitation: Add the precipitating agent slowly and with vigorous stirring. This minimizes local high supersaturation, which favors the growth of existing crystals over the formation of new nuclei.

  • Adjust the temperature: Cooling the solution slowly during crystallization can promote the formation of larger, more easily filterable crystals. Conversely, in some cases, precipitation at a slightly elevated temperature can improve crystal habit.

  • Utilize a co-solvent system: The choice of solvent can significantly impact crystal morphology. Experimenting with different solvent systems, such as ethanol (B145695)/water or isopropanol (B130326)/water mixtures, may yield larger and more regular crystals.[1]

  • Implement an aging or digestion period: After precipitation, allowing the slurry to stir at a constant temperature for a period (a process known as Ostwald ripening) can lead to the dissolution of smaller particles and their redeposition onto larger crystals.

Question: My filtered this compound cake is a dense, gelatinous mass that is difficult to wash and dry. What can I do?

Answer: A gelatinous precipitate often indicates the presence of amorphous material or very small, irregularly shaped crystals with a high surface area that traps solvent.

Consider these troubleshooting steps:

  • Optimize the pH of the precipitation: The pH at which this compound is precipitated can influence its morphology. A systematic study of the final pH of your precipitation may reveal a range that produces a more crystalline and less gelatinous product.

  • Increase the ionic strength of the mother liquor: Adding a neutral salt to the solution before precipitation can sometimes help to coagulate colloidal particles, making them easier to filter.

  • Employ a different crystallization technique: Instead of rapid precipitation, consider techniques like cooling crystallization from a saturated solution or vapor diffusion, which generally afford more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal crystal morphology for efficient filtration of this compound?

A1: Ideally, you want to obtain well-defined, relatively large, and uniform crystals. Crystalline forms such as needles or plates are generally easier to filter than fine, amorphous powders. The goal is to produce a crystalline solid that forms a porous filter cake, allowing the mother liquor to pass through easily.

Q2: Can the solvent used for precipitation affect the filterability of this compound?

A2: Absolutely. The polarity of the solvent and its ability to solvate this compound will directly influence the crystal habit.[2][3][4][5] A solvent system that provides moderate solubility for this compound at a given temperature is often a good starting point for developing a crystallization process that yields easily filterable crystals.

Q3: How does temperature control during precipitation impact the filterability of the final product?

A3: Temperature is a critical parameter. Generally, slower cooling rates favor the growth of larger crystals.[6] A controlled cooling profile, as opposed to crash cooling, is recommended. For precipitations that occur by changing the solvent composition, maintaining a constant, and sometimes elevated, temperature can also be beneficial.

Q4: Are there any chemical additives that can improve the filtration of this compound?

A4: While the use of additives should be approached with caution to avoid product contamination, filter aids like celite can be added to the slurry before filtration to increase the porosity of the filter cake. However, this is a physical aid and does not change the crystal morphology of the product itself. In some crystallization processes, small amounts of specific polymers or surfactants can act as habit modifiers, but this would require significant process development.

Data Summary

The following table summarizes the general effects of key experimental parameters on the characteristics of precipitates and their filterability. This information is based on established principles of crystallization and may need to be optimized for your specific process.

ParameterActionExpected Impact on PrecipitateConsequence for Filterability
Rate of Addition of Precipitant DecreaseLarger, more uniform crystalsImproved
Stirring Rate Optimize (Vigorous but not causing shear-induced breakage)More uniform particle size distributionImproved
Temperature Slow cooling or isothermal precipitationLarger crystalsImproved
Precipitation pH OptimizeCan affect crystal habit and purityMay be improved
Aging/Digestion Time IncreaseLarger, more perfect crystalsImproved
Solvent System Optimize polarity and solubilityCan change crystal habit from fine powder to needles/platesPotentially significant improvement

Experimental Protocols

Protocol 1: Recrystallization of this compound to Improve Filterability

This protocol describes a general method for the recrystallization of crude this compound to obtain a more easily filterable crystalline solid.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like isopropanol or acetone)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.

  • Once completely dissolved, slowly add deionized water dropwise to the hot solution until a slight turbidity persists.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance.

  • For maximum yield, the flask can be further cooled in an ice bath.

  • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of a cold ethanol/water mixture.

  • Dry the purified this compound under vacuum.

Visualizations

The following diagrams illustrate the logical relationships in troubleshooting poor filterability and the influence of key parameters on crystal characteristics.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Filterability start Poor Filterability of This compound Precipitate issue1 Fine Particles / Clogged Filter start->issue1 issue2 Gelatinous Precipitate / Slow Drainage start->issue2 solution1a Decrease Rate of Precipitant Addition issue1->solution1a solution1b Implement Slow Cooling Profile issue1->solution1b solution1c Introduce Aging/ Digestion Step issue1->solution1c solution1d Optimize Solvent System issue1->solution1d solution2a Optimize Precipitation pH issue2->solution2a solution2b Increase Ionic Strength of Mother Liquor issue2->solution2b solution2c Change Crystallization Method (e.g., Cooling Crystallization) issue2->solution2c end Improved Filterability solution1a->end solution1b->end solution1c->end solution1d->end solution2a->end solution2b->end solution2c->end

Caption: Troubleshooting workflow for poor filterability.

Parameter_Influence Influence of Parameters on Crystal Characteristics param1 Rate of Supersaturation outcome1 Nucleation Rate param1->outcome1 High rate increases outcome2 Crystal Growth Rate param1->outcome2 Low rate favors param2 Temperature Control param2->outcome1 Rapid cooling increases param2->outcome2 Slow cooling favors param3 Solvent Choice param3->outcome2 Solubility affects outcome3 Crystal Habit (Shape) param3->outcome3 Polarity affects result1 Fine Particles outcome1->result1 result2 Large, Well-defined Crystals outcome2->result2 outcome3->result2

Caption: Influence of parameters on crystal characteristics.

References

Minimizing decarboxylation in indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize decarboxylation during the synthesis of indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintentional decarboxylation during indole-2-carboxylic acid synthesis?

A1: The primary causes of decarboxylation of indole-2-carboxylic acid are elevated temperatures and acidic conditions. The carboxylic acid group at the C2 position of the indole (B1671886) ring is susceptible to removal as carbon dioxide, particularly when heated above its melting point or in the presence of strong acids.[1][2][3] The mechanism in acidic conditions involves the protonation of the carboxylic acid, followed by the cleavage of the carbon-carbon bond.[4]

Q2: Which synthesis route is more prone to decarboxylation, the Reissert or the Fischer indole synthesis?

A2: Both the Reissert and Fischer indole syntheses can lead to decarboxylation if not properly controlled. In the Reissert synthesis, the final step is a reductive cyclization to form indole-2-carboxylic acid, and decarboxylation can occur if the reaction is heated excessively or if acidic workup conditions are too harsh.[1][2] The Fischer indole synthesis using pyruvic acid phenylhydrazone can also yield indole-2-carboxylic acid, but the acidic conditions and heat used for the cyclization can also promote decarboxylation.[5][6] The initial report of the Fischer synthesis for 1-methyl-2-indolecarboxylic acid showed a very low yield of 5%, indicating that side reactions like decarboxylation can be significant.[5]

Q3: How can I best hydrolyze ethyl indole-2-carboxylate (B1230498) to the carboxylic acid without causing decarboxylation?

A3: To minimize decarboxylation during the hydrolysis of ethyl indole-2-carboxylate, it is crucial to use mild basic conditions and to avoid high temperatures. Alkaline hydrolysis is the standard procedure.[7] It is recommended to perform the hydrolysis at room temperature or with gentle heating, followed by acidification at low temperatures (e.g., 0-5 °C) to precipitate the carboxylic acid. The use of aqueous potassium hydroxide (B78521) in acetone (B3395972) is one reported method for successful N-alkylation followed by hydrolysis to the corresponding carboxylic acids in high yields.[8]

Q4: Are there any specific catalysts I should avoid to prevent decarboxylation?

A4: While catalysts are more commonly used to intentionally promote decarboxylation, certain metal ions can facilitate this process. For instance, copper salts are often used with a high-boiling solvent like quinoline (B57606) to effect decarboxylation.[9][10] Therefore, it is advisable to avoid contamination with such metal salts if the goal is to isolate the carboxylic acid.

Troubleshooting Guide

Problem / Symptom Possible Cause(s) Suggested Solution(s)
Low yield of indole-2-carboxylic acid and presence of indole as a major byproduct. - Excessive heat during reaction or workup.- Use of strong acidic conditions.- Prolonged reaction times at elevated temperatures.- Maintain a lower reaction temperature during the synthesis and purification steps.- Use milder acidic conditions for workup and precipitation of the product.- Monitor the reaction progress closely and avoid unnecessarily long reaction times.
Product degradation during purification by crystallization. - High temperature of the crystallization solvent.- Acidity of the crystallization solvent.- Choose a solvent system that allows for crystallization at a lower temperature.- Ensure the solvent is neutral. If an acidic solvent is necessary, use it at the lowest possible temperature for the shortest possible time.- Consider alternative purification methods such as column chromatography with a neutral stationary phase.
Inconsistent yields between batches. - Contamination of reagents or glassware.- Variations in reaction temperature or time.- Ensure all reagents are pure and free from contaminants, especially metal ions that can catalyze decarboxylation.[9]- Use clean and dry glassware.- Precisely control reaction parameters such as temperature and time for each batch.
Difficulty in isolating the product after hydrolysis of the ester. - Incomplete precipitation of the carboxylic acid.- Co-precipitation of impurities.- Ensure the pH of the solution is sufficiently low to fully protonate and precipitate the carboxylic acid.[11]- Cool the solution adequately during acidification and precipitation.- Purify the crude product by recrystallization from a suitable solvent system.[11]

Key Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Indole-2-carboxylate with Minimized Decarboxylation

This protocol is adapted from procedures that prioritize the isolation of the carboxylic acid.[7][8]

  • Dissolution: Dissolve ethyl indole-2-carboxylate in a suitable solvent such as ethanol (B145695) or a mixture of acetone and water.

  • Saponification: Add a solution of potassium hydroxide (KOH) in water to the reaction mixture. It is recommended to use a molar excess of KOH.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating (e.g., up to 40-50 °C) can be applied to accelerate the reaction, but high temperatures should be avoided.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath.

  • Acidification: Slowly add a cold, dilute acid (e.g., 1M HCl) to the cooled reaction mixture with vigorous stirring until the pH is acidic (pH 2-3), which will cause the indole-2-carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at a low temperature.

Protocol 2: Purification of Indole-2-carboxylic Acid

This protocol is based on general procedures for the purification of carboxylic acids.[11]

  • Acid-Base Extraction:

    • Dissolve the crude indole-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate) to form the sodium salt of the carboxylic acid, which will move to the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.

    • Cool the aqueous layer in an ice bath and acidify with a cold, dilute acid to re-precipitate the pure carboxylic acid.

  • Recrystallization:

    • Dissolve the filtered and dried carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture).

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Indole-2-Carboxylic Acid vs. Indole (Illustrative)

Synthesis MethodKey ParameterConditionIndole-2-carboxylic Acid Yield (%)Indole Yield (%)Reference
ReissertReductive Cyclization Temperature80 °C75<5Fictional Data
ReissertReductive Cyclization Temperature120 °C4035Fictional Data
FischerCyclization CatalystZnCl₂6015Fictional Data
FischerCyclization CatalystPolyphosphoric Acid5025Fictional Data
Ester HydrolysisTemperature25 °C95<1Fictional Data
Ester HydrolysisTemperature80 °C7020Fictional Data

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual yields will vary based on the specific reaction conditions and substrates used.

Visualizations

Reissert_Synthesis o_nitrotoluene o-Nitrotoluene intermediate Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate Base diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate reductive_cyclization Reductive Cyclization (e.g., Zn/CH₃COOH) intermediate->reductive_cyclization indole_2_coa Indole-2-carboxylic Acid reductive_cyclization->indole_2_coa decarboxylation Decarboxylation (Heat, Acid) indole_2_coa->decarboxylation indole Indole decarboxylation->indole

Caption: Reissert synthesis workflow for indole-2-carboxylic acid.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Pyruvic Acid Phenylhydrazone phenylhydrazine->hydrazone pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone cyclization Acid-catalyzed Cyclization hydrazone->cyclization indole_2_coa Indole-2-carboxylic Acid cyclization->indole_2_coa decarboxylation Decarboxylation (Heat) indole_2_coa->decarboxylation indole Indole decarboxylation->indole

Caption: Fischer indole synthesis for indole-2-carboxylic acid.

Troubleshooting_Decarboxylation start Low Yield of Indole-2-carboxylic Acid check_temp Was the reaction or purification temperature high? start->check_temp check_acid Were strong acidic conditions used? check_temp->check_acid No reduce_temp Reduce temperature during reaction and purification. check_temp->reduce_temp Yes use_mild_acid Use milder acidic conditions or perform acidification at low temp. check_acid->use_mild_acid Yes check_impurities Are there any metal ion impurities? check_acid->check_impurities No end Improved Yield reduce_temp->end use_mild_acid->end purify_reagents Purify reagents and use clean glassware. check_impurities->purify_reagents Yes check_impurities->end No purify_reagents->end

Caption: Troubleshooting workflow for low yields due to decarboxylation.

References

Technical Support Center: Reactivity of 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-oxindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile scaffold in medicinal chemistry. The most common reactions involve modifications at the N-1 position (alkylation) and the C-3 position (condensation reactions). The bromine atom at the C-5 position also allows for various cross-coupling reactions.

Q2: How does the choice of solvent affect the N-alkylation of this compound?

A2: Solvent selection is critical for controlling the regioselectivity and yield of N-alkylation. Polar aprotic solvents like DMF are often preferred as they can effectively dissolve the intermediate indolide anion, promoting N-alkylation over C-3 alkylation.[1] Ethereal solvents like THF can sometimes lead to the precipitation of the indole (B1671886) salt, which may result in poorer regioselectivity.[2]

Q3: I am observing a significant amount of C-3 alkylation during my N-alkylation reaction. What is the likely cause?

A3: C-3 alkylation is a common side reaction due to the high nucleophilicity of this position.[1] This issue can arise from incomplete deprotonation of the N-H group. Using a strong base like sodium hydride (NaH) in a sufficient excess and allowing adequate time for deprotonation before adding the alkylating agent can minimize C-3 alkylation.[1] The choice of solvent also plays a role; polar aprotic solvents like DMF generally favor N-alkylation.[1]

Q4: What is the best type of solvent for Knoevenagel condensation with this compound?

A4: For Knoevenagel condensations, polar solvents are generally preferred. Aprotic polar solvents can lead to high conversion rates and selectivity.[3] Polar protic solvents like ethanol (B145695) can also be effective and may be a more environmentally friendly option.[4]

Q5: I am experiencing low yields in my condensation reaction. What are some potential solutions?

A5: Low yields in condensation reactions can be due to several factors. Ensure your reagents are pure and dry. The choice of catalyst and reaction temperature is also crucial. For instance, in some Knoevenagel reactions, using a base catalyst like piperidine (B6355638) in a solvent such as ethanol can improve yields.[5] Optimizing the reaction time and temperature may also be necessary.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (N- vs. C-3 Alkylation)

Potential Causes & Solutions:

  • Incomplete Deprotonation: The N-H bond must be fully deprotonated to favor N-alkylation.

    • Solution: Use a strong base such as sodium hydride (NaH) in a slight excess (e.g., 1.2 equivalents).[7] Ensure the reaction is conducted under anhydrous conditions to prevent quenching the base. Allow sufficient time for the deprotonation to complete before adding the alkylating agent.[1]

  • Solvent Choice: The solvent can influence the solubility of the intermediate anion and thus the reaction pathway.

    • Solution: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) to ensure the indolide anion remains dissolved.[1][5] Avoid less polar or ethereal solvents where the salt may precipitate.[2]

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic product distribution.

    • Solution: Increasing the reaction temperature can sometimes favor the thermodynamically more stable N-alkylated product.[1]

Issue 2: Low Yield in N-Alkylation

Potential Causes & Solutions:

  • Ineffective Base/Solvent Combination: The choice of base and solvent is critical for reaction efficiency.

    • Solution: An effective combination for N-alkylation is potassium carbonate (K2CO3) in DMF.[5] The use of organic bases like triethylamine (B128534) (TEA) may result in lower yields and more impurities.[5]

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Increasing the reaction time can improve yields. For example, extending the reaction from 3 to 24 hours has been shown to increase yields significantly.[5] Optimization of the reaction temperature is also recommended; however, excessively high temperatures should be avoided to prevent decomposition.

  • Alkylating Agent Reactivity: The nature of the alkylating agent can impact the reaction.

    • Solution: For less reactive alkyl bromides, the addition of a catalytic amount of potassium iodide (KI) can enhance reactivity through the Finkelstein reaction, converting the bromide to a more reactive iodide in situ.[5]

Issue 3: Side Reactions During Condensation

Potential Causes & Solutions:

  • Incorrect Catalyst: The choice and amount of catalyst can lead to side product formation.

    • Solution: For Knoevenagel-type condensations, a weak base catalyst like piperidine is often effective.[5] Acid catalysts can also be used, but strong acids may lead to undesired side reactions.[6] The amount of catalyst should be optimized.

  • Unfavorable Solvent: The solvent can influence reaction rates and selectivity.

    • Solution: Polar aprotic solvents have been shown to provide high conversion and selectivity in some condensation reactions.[3] If using a protic solvent like ethanol, ensure it is anhydrous if water-sensitive intermediates are involved.

Quantitative Data Summary

Table 1: Solvent and Base Effects on the N-Alkylation of Oxindoles

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K2CO3DMF60355[5]
2TEADMF603Lower Yield, Impurities[5]
3NaHDMF603<5[5]
4K2CO3MeCN603Inferior to DMF[5]
5K2CO3Acetone603Inferior to DMF[5]
6K2CO3DMF602476[5]

Table 2: Solvent Effects on Knoevenagel Condensation Reactions

EntrySolvent TypeSolventConversion (%)Selectivity (%)TimeReference
1Aprotic PolarAcetonitrile81-9910015 min[3]
2Aprotic PolarDMF81-9910015 min[3]
3Protic PolarMethanolPoorPoorSlower[3]
4NonpolarToluene61-99100Hours[3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is adapted from procedures for the N-alkylation of related oxindole (B195798) scaffolds.[5][7]

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the this compound is fully dissolved.

  • If using NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • If using K2CO3: Add K2CO3 (2.0 eq) and optional KI (0.05 eq) to the solution.

  • Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 60 °C) for the required time (e.g., 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Knoevenagel Condensation of this compound

This protocol is based on general procedures for Knoevenagel condensation with oxindoles.[5]

Materials:

  • This compound

  • Aldehyde or ketone (1.5 eq)

  • Piperidine (0.67 eq)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.5 eq) in ethanol.

  • Add piperidine (0.67 eq) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold diethyl ether and air dry to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

N_Alkylation_Troubleshooting start Poor Regioselectivity in N-Alkylation deprotonation Check Deprotonation start->deprotonation Incomplete Deprotonation? solvent Evaluate Solvent start->solvent Suboptimal Solvent? temperature Assess Temperature start->temperature Kinetic Product Favored? strong_base Use Strong Base (e.g., NaH) & Anhydrous Conditions deprotonation->strong_base polar_aprotic Switch to Polar Aprotic Solvent (e.g., DMF) solvent->polar_aprotic increase_temp Increase Reaction Temperature (Favors Thermodynamic Product) temperature->increase_temp result Improved N-Alkylation Selectivity strong_base->result polar_aprotic->result increase_temp->result

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

Experimental_Workflow_N_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve this compound in Anhydrous DMF add_base 2. Add Base (e.g., K2CO3 or NaH) dissolve->add_base add_alkylating 3. Add Alkylating Agent add_base->add_alkylating stir 4. Stir at Desired Temperature & Time add_alkylating->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction with Ethyl Acetate quench->extract purify 8. Purify by Column Chromatography extract->purify product Pure N-Alkylated Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

References

Technical Support Center: Temperature Control in 5-Bromo-2-oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding temperature control during the synthesis of 5-Bromo-2-oxindole and its critical precursor, 5-Bromoindole (B119039). Precise temperature management is paramount for achieving high yield, purity, and safety.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during synthesis, with a focus on temperature-related causes and solutions.

Q1: My bromination step is producing significant di- and poly-brominated impurities. What is the likely cause and solution?

A1: The most common cause of over-bromination is a loss of temperature control during the bromine addition.[1] The bromination reaction is exothermic, and higher temperatures can decrease regioselectivity, leading to multiple brominations on the indole (B1671886) ring.[1][2]

Solutions:

  • Maintain Low Temperature: The reaction should be kept between 0-5°C during the dropwise addition of bromine.[1]

  • Controlled Addition: Add the bromine slowly and in a controlled, dropwise manner with vigorous stirring to dissipate heat effectively and prevent localized temperature spikes.[1]

  • Stoichiometry: Carefully control the stoichiometry, using no more than one equivalent of bromine relative to the N-acetyl indoline-2-sulfonate intermediate.[1]

Q2: I'm experiencing a potential runaway reaction during the bromination step. How can this be prevented?

A2: A runaway reaction can occur if the heat generated by the exothermic bromination exceeds the cooling capacity of your setup.[2] This leads to a rapid temperature and pressure increase, posing a significant safety hazard and promoting impurity formation.[2]

Solutions:

  • Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath, for a true reading of the reaction conditions.[2]

  • Slow, Controlled Addition: Use a dosing pump or a dropping funnel to add the bromine at a slow, steady rate.[2]

  • Adequate Cooling: Ensure your cooling bath (e.g., ice-salt or a cryocooler) has sufficient capacity for the scale of the reaction.

Q3: The yield of my initial sulfonation step (Intermediate I) is low, especially when scaling up. Could temperature be a factor?

A3: Yes, while the sulfonation of indole is typically run at room temperature (20-30°C), poor mixing in larger volumes can lead to localized temperature increases.[2][3] These "hot spots" can affect the stability of the product and lead to incomplete reactions, thereby reducing yield.[2]

Solutions:

  • Efficient Agitation: For larger scales, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure the mixture remains homogeneous.[2]

  • Temperature Monitoring: Even at room temperature, monitor the internal temperature to ensure no significant exotherms are occurring due to poor mixing or addition rates.[2]

Q4: During the N-acetylation step (Intermediate II), the mixture becomes a thick, unmanageable slurry. I'm concerned about poor heat transfer. What should I do?

A4: The formation of a thick slurry is a common challenge in the acetylation step as the product precipitates, which can indeed lead to poor heat transfer and mixing.[2]

Solutions:

  • Powerful Stirring: An overhead mechanical stirrer is essential to maintain mobility in the thick slurry.[2]

  • Appropriate Reactor: For pilot-scale production, a reactor with a powerful stirrer and a bottom-outlet valve is recommended for easier handling.[2]

  • Controlled Heating: Ensure gradual and even heating to the target temperature (68-90°C) to avoid localized overheating of the thick mixture.[1][3]

Q5: What are the optimal temperature ranges for each step of the synthesis of 5-Bromoindole via the sulfonate intermediate?

A5: The key temperature parameters for the multi-step synthesis are summarized in the table below. Adhering to these ranges is critical for success.

Summary of Key Temperature Parameters

The following table outlines the critical temperature ranges and durations for the multi-step synthesis of 5-Bromoindole, a common precursor to this compound.

Reaction StepTemperature Range (°C)Typical DurationKey Considerations
1. Sulfonation 20 - 30 °C15 - 20 hoursMonitor for localized heating due to poor mixing on a larger scale.[2][3]
2. N-Acetylation 68 - 90 °C2 - 4 hoursThe mixture can become a thick slurry, requiring powerful agitation for even heat transfer.[1][2][3]
3. Bromination 0 - 5 °C1 - 3 hoursHighly exothermic; requires slow, dropwise addition and internal temperature monitoring to prevent side reactions.[1][2][3]
4. Neutralization < 30 °C10 - 30 minutesKeep the temperature down during neutralization with NaOH to avoid unwanted side reactions.[1]
5. Deprotection 50 °C to Reflux12 - 18 hoursThis final heating step removes the protecting groups to yield the final product.[1][3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 5-Bromoindole, which can subsequently be converted to this compound.

Synthesis of 5-Bromoindole via Sulfonate Intermediate (Compiled from[1][3])

  • Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)

    • Dissolve indole in an alcoholic solvent (e.g., ethanol (B145695) or isopropanol).

    • In a separate flask, prepare an aqueous solution of sodium bisulfite.

    • Add the indole solution to the sodium bisulfite solution with stirring.

    • Allow the mixture to react at room temperature (20-30°C) for 15-20 hours.[3]

    • Collect the resulting solid by vacuum filtration, wash with ether, and air dry to yield Intermediate I.

  • Step 2: Synthesis of 2-Sodium Sulfonate-1-Acetyl-Indole (Intermediate II)

    • Suspend Intermediate I in acetic anhydride.

    • Heat the suspension to 70°C and stir for 1 hour, then increase the temperature to 90°C for 2 hours.[1]

    • Cool the mixture to room temperature and collect the solid (Intermediate II) by filtration.

  • Step 3: Synthesis of 5-Bromoindole

    • Dissolve Intermediate II in water and cool the solution to 0-5°C in an ice bath.[1]

    • While vigorously stirring, slowly add one equivalent of bromine dropwise, ensuring the internal temperature does not rise above 5°C.[1]

    • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.[1]

    • Quench any excess bromine by adding a solution of sodium bisulfite.

    • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.[1]

    • Make the solution basic with additional NaOH and stir overnight at 50°C to complete the deprotection.[1]

    • Cool the reaction solution to precipitate the product, which is then collected by filtration, washed, and dried.

Workflow and Logic Diagrams

Visual aids to understand the synthesis workflow and troubleshooting logic.

G start_end start_end process process intermediate intermediate critical critical Indole Indole Int1 Intermediate I (2-Sodium Sulfonate-Indole) Indole->Int1  Sulfonation  (20-30°C) Int2 Intermediate II (N-Acetyl Protected) Int1->Int2  N-Acetylation  (70-90°C) Product 5-Bromoindole Int2->Product  Bromination (0-5°C)  & Deprotection (50°C)  

Caption: Synthesis workflow for 5-Bromoindole showing critical temperature stages.

G problem problem check check action action result result p1 Problem: Low Yield or Multiple Products c1 Bromination Step Issue? p1->c1 c2 Acetylation Step Issue? c1->c2 No a1 Optimize Bromination: - Lower Temperature (0-5°C) - Control Stoichiometry - Slow Addition c1->a1 Yes c3 Deprotection Step Issue? c2->c3 No a2 Optimize Acetylation: - Check Reagent Purity - Adjust Temperature/Time c2->a2 Yes a3 Optimize Deprotection: - Ensure Basic pH - Adjust Temperature/Time c3->a3 Yes r1 Purify Final Product c3->r1 No a1->r1 a2->r1 a3->r1

Caption: Troubleshooting logic for impurity issues in 5-Bromoindole synthesis.

References

Technical Support Center: 5-Bromo-2-oxindole Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-2-oxindole reactions. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the workup and purification stages of their experiments involving this versatile chemical intermediate. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a reaction involving this compound?

A typical aqueous workup procedure involves quenching the reaction, followed by extraction, washing, drying, and concentration. The specific reagents and solvents will vary depending on the reaction. For instance, in N-alkylation reactions, quenching is often done with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2] The product is then extracted into an organic solvent like ethyl acetate (B1210297), the organic layers are combined, washed with water and brine to remove inorganic impurities, dried over an anhydrous salt such as sodium sulfate, and finally, the solvent is removed under reduced pressure.[1][2]

Q2: My this compound derivative appears to be insoluble in common extraction solvents. What should I do?

This compound and its derivatives can have limited solubility. It is known to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4] If your product is precipitating during extraction with less polar solvents like ethyl acetate or diethyl ether, you may need to use a larger volume of the extraction solvent or switch to a more polar solvent system. However, be mindful that highly polar solvents can make back-extraction and removal more difficult.

Q3: I am observing multiple spots on my TLC after workup. What are the likely side products?

In reactions involving indole (B1671886) and oxindole (B195798) cores, common side products can include starting material, over-alkylated or over-brominated products, and oxidation products.[5] For instance, if the reaction is a bromination, di- or poly-brominated indoles can form if the stoichiometry of the brominating agent is not carefully controlled.[5] The oxindole C3 position can also be susceptible to oxidation.

Q4: How can I effectively purify my crude this compound derivative?

The most common methods for purification are silica (B1680970) gel column chromatography and recrystallization.[1][5] For column chromatography, a gradient of ethyl acetate in hexanes is often a good starting point for elution.[1] Recrystallization can be effective for obtaining highly pure crystalline solids.[6] Experimenting with different solvent systems is key to finding the optimal conditions for your specific compound. For some indole derivatives, steam distillation has been used to remove colored impurities.[5][7]

Q5: My purified this compound product is colored. How can I remove the color?

Colored impurities in indole derivatives often result from oxidation or polymerization.[8] Purification by recrystallization, potentially with the use of activated charcoal, can help adsorb these colored impurities.[5] Performing the workup and purification steps quickly and under an inert atmosphere can also help to minimize the formation of colored byproducts.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound reactions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Recovery After Extraction - Product is partially or fully soluble in the aqueous layer. - Incorrect pH of the aqueous layer leading to the product being in a salt form. - Emulsion formation during extraction.- Increase the polarity of the organic extraction solvent or perform multiple extractions. - Adjust the pH of the aqueous layer to ensure the product is in its neutral form. - To break up emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Persistent Impurities After Column Chromatography - Co-elution of impurities with the product. - Streaking or tailing of the product on the silica gel.- Optimize the solvent system for your column. Try using a different solvent system or a shallower gradient. - For acidic or basic compounds that may interact with the silica gel, consider adding a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine (B128534) for basic compounds).[9]
Product Decomposition During Workup or Purification - Sensitivity of the product to acid or base. - Oxidation of the oxindole core.- Use mild quenching and washing reagents (e.g., saturated sodium bicarbonate instead of strong base). - Keep the workup temperature low (e.g., perform extractions with cold solvents). - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]
Oily Product Instead of a Solid - Presence of residual solvent. - The product is an oil at room temperature. - Presence of greasy impurities.- Ensure complete removal of solvent under high vacuum. - Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexanes. - Purify further by column chromatography to remove impurities.

Experimental Protocols

General Aqueous Workup and Extraction Protocol

This protocol is a general guideline and may need to be adapted for your specific reaction.

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. Slowly add the appropriate quenching solution (e.g., saturated aqueous NH₄Cl, water, or a dilute acid/base) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The volume of the organic solvent should typically be equal to or greater than the aqueous volume.

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate completely. Drain the lower layer (the denser layer, which could be aqueous or organic depending on the solvent) and collect the desired organic layer.

  • Back-extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.

  • Washing: Combine all the organic layers. Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (saturated aqueous NaCl solution) to help break any emulsions and remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Stir for 15-30 minutes.

  • Filtration and Concentration: Filter the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Visualizations

General Workup and Purification Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Completed Reaction Mixture Quench Quenching (e.g., H₂O, aq. NH₄Cl) Reaction->Quench Extract Extraction (e.g., EtOAc, DCM) Quench->Extract Wash Washing (H₂O, Brine) Extract->Wash Dry Drying (e.g., Na₂SO₄) Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Method Concentrate->Purify Column Column Chromatography Purify->Column Chromatography Recrystallization Recrystallization Purify->Recrystallization Crystallization PureProduct Pure this compound Derivative Column->PureProduct Recrystallization->PureProduct

Caption: A generalized workflow for the workup and purification of this compound reactions.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Product Yield After Workup CheckAqueous Analyze Aqueous Layer (e.g., by TLC/LC-MS) Start->CheckAqueous ProductInAqueous Product Detected in Aqueous Layer? CheckAqueous->ProductInAqueous AdjustpH Adjust pH of Aqueous Layer and Re-extract ProductInAqueous->AdjustpH Yes CheckEmulsion Emulsion Formed During Extraction? ProductInAqueous->CheckEmulsion No UseMorePolarSolvent Use More Polar Extraction Solvent AdjustpH->UseMorePolarSolvent End Improved Yield AdjustpH->End UseMorePolarSolvent->End BreakEmulsion Break Emulsion (add brine, filter) CheckEmulsion->BreakEmulsion Yes CheckDecomposition Evidence of Decomposition? (TLC streaking, color change) CheckEmulsion->CheckDecomposition No BreakEmulsion->End MilderConditions Use Milder Workup Conditions (lower temp, inert atm.) CheckDecomposition->MilderConditions Yes CheckDecomposition->End No MilderConditions->End

Caption: A troubleshooting decision tree for addressing low product yield during workup.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, unambiguous structural characterization of heterocyclic compounds is paramount. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-oxindole and its parent compound, 2-oxindole. The inclusion of experimental protocols and visual workflows aims to facilitate a comprehensive understanding and replication of the analysis.

Comparison of NMR Spectral Data

The introduction of a bromine atom at the C-5 position of the 2-oxindole scaffold induces notable shifts in the NMR spectra, providing a clear spectroscopic signature for its presence and location. The following tables summarize the key ¹H and ¹³C NMR chemical shifts (δ) for both this compound and 2-oxindole, facilitating a direct comparison.

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)

Proton This compound Chemical Shift (δ, ppm) 2-Oxindole Chemical Shift (δ, ppm) Difference (Δδ, ppm) Multiplicity & Coupling Constant (J, Hz) for this compound
H-1 (NH)~10.64~10.35+0.29br s
H-33.543.47+0.07s
H-47.357.18+0.17d, J = 8.2 Hz
H-67.296.98+0.31dd, J = 8.2, 2.0 Hz
H-76.826.88-0.06d, J = 2.0 Hz

Note: Data for this compound is compiled from analogous compounds and spectral prediction. Data for 2-oxindole is from publicly available spectral databases.

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)

Carbon This compound Chemical Shift (δ, ppm) 2-Oxindole Chemical Shift (δ, ppm) Difference (Δδ, ppm)
C-2 (C=O)175.8176.5-0.7
C-3 (CH₂)35.836.2-0.4
C-3a127.5128.0-0.5
C-4125.0124.3+0.7
C-5113.5121.8-8.3
C-6130.0127.9+2.1
C-7110.5109.4+1.1
C-7a142.5142.9-0.4

Note: Data for this compound is compiled from analogous compounds and spectral prediction. Data for 2-oxindole is from publicly available spectral databases.

The most significant changes are observed for the aromatic protons and carbons, particularly those in close proximity to the bromine atom. In the ¹H NMR spectrum, the downfield shift of H-4 and H-6 in this compound is characteristic of the deshielding effect of the halogen. In the ¹³C NMR spectrum, the C-5 signal experiences a substantial upfield shift due to the "heavy atom effect" of bromine, while the adjacent carbons (C-4 and C-6) are deshielded.

Experimental Protocols

Reproducible and high-quality NMR data acquisition is contingent on standardized experimental procedures.

Sample Preparation
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy
  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy
  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-200 ppm

Visualizing the Analysis

To further clarify the relationships between the compound's structure and its NMR data, as well as the experimental workflow, the following diagrams are provided.

G Structure of this compound with Atom Numbering cluster_0 C7a C7a C7 C7 C7a->C7 C6 C6 C7->C6 H7 H7 C7->H7 -H C5 C5 C6->C5 H6 H6 C6->H6 -H C3a C3a C5->C3a Br Br C5->Br Br C3a->C7a C3 C3 C3a->C3 C4 C4 C3a->C4 C2 C2 C3->C2 H3a H3a C3->H3a -H H3b H3b C3->H3b -H N1 N1 C2->N1 O O C2->O =O N1->C7a H1 H1 N1->H1 -H H4 H4 C4->H4 -H

Caption: Chemical structure of this compound with atom numbering for NMR signal assignment.

G Workflow for NMR Analysis of this compound cluster_workflow start Start sample_prep Sample Preparation (Dissolve in DMSO-d6) start->sample_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) processing->analysis comparison Comparison with 2-Oxindole Data analysis->comparison structure Structural Confirmation comparison->structure end End structure->end

Caption: A streamlined workflow for the NMR analysis of this compound.

Unveiling the Bioactivity of 5-Halo-Oxindoles: A Comparative Analysis of 5-Bromo and 5-Fluoro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a pharmacologically active scaffold can significantly influence a compound's biological profile. This guide provides a comprehensive comparison of the biological activities of 5-bromo and 5-fluoro oxindole (B195798) derivatives, two closely related classes of compounds that have shown considerable promise in medicinal chemistry. By presenting quantitative data from key experimental assays, detailing the methodologies behind these experiments, and visualizing the relevant signaling pathways, this document aims to provide a valuable resource for the rational design of next-generation therapeutics.

The oxindole core is a privileged scaffold in drug discovery, forming the structural basis of numerous kinase inhibitors and other therapeutic agents. The introduction of a halogen at the 5-position of the oxindole ring has been a widely employed strategy to modulate potency, selectivity, and pharmacokinetic properties. Among the halogens, fluorine and bromine are of particular interest due to their distinct electronic and steric properties. Fluorine, being highly electronegative and small in size, can alter a molecule's pKa, improve metabolic stability, and enhance binding interactions. In contrast, the larger bromine atom can also participate in halogen bonding and provides a useful synthetic handle for further molecular elaboration.

This guide will delve into the comparative biological activities of 5-bromo and 5-fluoro oxindole derivatives, with a focus on their anticancer effects through the inhibition of key protein kinases.

Quantitative Comparison of Biological Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of representative 5-bromo and 5-fluoro oxindole derivatives. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Kinase Inhibitory Activity of 5-Bromo and 5-Fluoro Oxindole Derivatives

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
5-Fluoro-Oxindole SunitinibVEGFR-22.0[1]
PDGFR-β1.0[1]
c-Kit4.0[1]
Compound 15c VEGFR-2117[2]
FGFR11287[2]
RET1185[2]
5-Bromo-Oxindole Compound 6e c-Kit99[3]
PDGFRβ120[3]
Compound 67a VEGFR-278[1]

Table 2: In Vitro Cytotoxicity of 5-Bromo and 5-Fluoro Oxindole Derivatives

Compound ClassRepresentative CompoundCell LineIC50 / GI50 (µM)Reference
5-Fluoro-Oxindole SunitinibHCT-116 (Colon)--
MCF-7 (Breast)--
A549 (Lung)--
Compound 3g T-47D (Breast)Growth Inhibition > 70%
HOP-92 (Lung)Growth Inhibition > 70%
NCI/ADR-RES (Ovarian)Growth Inhibition > 95.13%
5-Bromo-Oxindole Compound 106a-k (general)HepG2 (Liver)Mild Activity[1]
HeLa (Cervical)Mild Activity[1]
PC3 (Prostate)Mild Activity[1]
Compound 6e GIST-T1 (GIST)GI50 = 0.03 µM[3]

Key Signaling Pathways

The anticancer activity of many 5-bromo and 5-fluoro oxindole derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) that play crucial roles in tumor growth, angiogenesis, and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are two of the most prominent targets.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg pY1175 Ras Ras VEGFR->Ras via Grb2/Sos PI3K PI3K VEGFR->PI3K pY1054/1059 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Oxindole 5-Bromo/Fluoro Oxindole Derivative Oxindole->VEGFR Inhibition

Caption: Inhibition of the VEGFR signaling pathway by 5-halo-oxindole derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Differentiation Cell Differentiation STAT->Differentiation Oxindole 5-Bromo/Fluoro Oxindole Derivative Oxindole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 5-halo-oxindole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of 5-bromo and 5-fluoro oxindole derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2, PDGFR-β, c-Kit)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-Kit)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine Triphosphate)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (5-bromo or 5-fluoro oxindole derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted test compound, the respective kinase enzyme, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow Start Start Prep_Comp Prepare Serial Dilutions of Test Compound Start->Prep_Comp Setup_Rxn Set up Kinase Reaction (Enzyme, Substrate, Compound) Prep_Comp->Setup_Rxn Initiate_Rxn Initiate Reaction with ATP Setup_Rxn->Initiate_Rxn Incubate Incubate at Room Temperature Initiate_Rxn->Incubate Detect Detect ADP Production (Luminescence) Incubate->Detect Analyze Analyze Data and Determine IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (5-bromo or 5-fluoro oxindole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 or GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Incubate_72h Incubate for 48-72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Abs Measure Absorbance at 570 nm Solubilize->Measure_Abs Analyze Analyze Data and Determine IC50/GI50 Measure_Abs->Analyze End End Analyze->End

Caption: General workflow for the MTT cell viability assay.

Conclusion

The comparative analysis of 5-bromo and 5-fluoro oxindole derivatives reveals that both classes of compounds possess significant biological activities, particularly as anticancer agents through the inhibition of key protein kinases like VEGFR and EGFR. The choice between a bromine or fluorine substituent at the 5-position can have a profound impact on the potency and selectivity of the resulting derivative.

While direct, head-to-head comparisons of identically substituted 5-bromo and 5-fluoro oxindoles are limited in the current literature, the available data suggests that both halogen substitutions are viable strategies for developing potent kinase inhibitors. The 5-fluoro substitution, as exemplified by the FDA-approved drug Sunitinib, has a proven track record in clinical applications. On the other hand, 5-bromo-oxindoles continue to be a fertile ground for the discovery of novel and potent bioactive molecules.

Further research focusing on the direct comparison of these halo-substituted oxindoles will be invaluable in elucidating the precise structure-activity relationships and guiding the future design of more effective and selective therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

The Structure-Activity Relationship of 5-Bromo-2-Oxindole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-bromo-2-oxindole derivatives have emerged as a promising scaffold in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), focusing on their inhibitory effects on key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information is supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

The 2-oxindole core is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position not only enhances the therapeutic potential but also provides a versatile handle for synthetic modifications.[1][2][3] These derivatives have demonstrated significant anticancer activity by targeting the ATP-binding sites of various kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Comparative Analysis of Inhibitory Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the oxindole (B195798) ring. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected derivatives, providing a clear comparison of their performance.

Cytotoxic Activity of this compound Derivatives

The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Series 1 Varied substitutions at the 3-positionA549 (Lung)3.103[6]
Skov-3 (Ovarian)3.721[6]
Compound 23p 2,4-dimethyl-1H-pyrrole-3-carboxamide moietyHepG2 (Liver)2.357[7]
A549 (Lung)3.012[7]
Skov-3 (Ovarian)2.899[7]
Compound 6 N-benzyl substitution with a chloro groupMCF-7 (Breast)3.55 ± 0.49[6]
MDA-MB-231 (Breast)4.40 ± 0.468[6]
Compound 9h Valeryl group attached to piperazine (B1678402)RAMOS (B-cell lymphoma)2.75 ± 0.80[8][9]
Compound 9f 3-bromobenzoyl group attached to piperazineRAMOS (B-cell lymphoma)2.06 ± 0.43[5]
Compound 9g 3-fluorobenzoyl group attached to piperazineRAMOS (B-cell lymphoma)2.09 ± 0.47[5]

SAR Insights:

  • Substitutions at the C3 position of the oxindole scaffold are critical for anticancer activity.[10]

  • The introduction of a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety in compounds like 23p resulted in potent, broad-spectrum antitumor activity, often exceeding that of the reference drug Sunitinib.[7]

  • For BTK inhibitors, modifications on the piperazine ring attached to the oxindole core significantly impact activity, with benzoyl and aliphatic groups showing promise in RAMOS cells.[5][8]

Kinase Inhibitory Activity

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases. The IC50 values for the inhibition of EGFR, BTK, and VEGFR-2 are summarized below.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 11n Akt10.17[10]
Compound 5l FLT336.21 ± 1.07[11]
CDK28.17 ± 0.32[11]
Spirooxindole 5g EGFR26[12]
CDK-2301[12]
Spirooxindole 5l EGFR67[12]
CDK-2345[12]
Spirooxindole 5n EGFR40[12]
CDK-2557[12]
Compound 6f EGFR1380[13]

SAR Insights:

  • The oxindole scaffold serves as a versatile backbone for developing potent inhibitors against a range of kinases.[4]

  • Spirooxindoles, a subclass of these derivatives, have shown potent dual inhibitory activity against EGFR and CDK-2.[12]

  • The selectivity of these inhibitors can be tuned by modifying the substitutions at the C3 position of the oxindole ring.[10]

Key Signaling Pathways and Inhibition

The anticancer effects of this compound derivatives are a direct consequence of their ability to block crucial signaling pathways that drive tumor growth and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.[14][15] this compound derivatives can inhibit EGFR, thereby blocking these oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR_dimer Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[9][11] Inhibitors targeting BTK are effective in treating B-cell malignancies.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB / MAPK IP3_DAG->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->BTK Inhibits

Caption: Inhibition of the BTK signaling pathway by this compound derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][16] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2_dimer Inhibits

References

A Comparative Guide to In Silico Docking Studies of 5-Bromo-2-Oxindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Bromo-2-oxindole derivatives as kinase inhibitors, based on in silico docking studies. We present quantitative data on their binding affinities against key cancer-related kinases—Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2)—and compare their performance with established kinase inhibitors. Detailed experimental protocols for the cited docking studies and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Comparative Analysis of Binding Affinities

The following tables summarize the in silico binding energies and in vitro inhibitory concentrations (IC50) of this compound derivatives against VEGFR-2, EGFR, and CDK2, alongside established inhibitors for comparison. Lower binding energy values indicate a stronger predicted binding affinity.

Table 1: Comparison of VEGFR-2 Inhibitors

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Reference CompoundReference Binding Energy (kcal/mol)Reference IC50 (µM)
5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideVEGFR-2-8.0214.3 (HepG2 cells)Sorafenib-8.506.2 (HepG2 cells)
5-Bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazideVEGFR-2-8.76-Sunitinib-14.00 to -16.600.139
5-Bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazideVEGFR-2-7.78-

Table 2: Comparison of EGFR Inhibitors

CompoundTargetBinding Energy (kcal/mol)IC50 (µM)Reference CompoundReference Binding Energy (kcal/mol)Reference IC50 (µM)
5-Bromoindole-2-carboxylic acid derivative 3aEGFRStrongest in series (not specified)Most potent of seriesErlotinib-7.3 to -9.19~0.002
5-Bromoindole-2-carboxylic acid derivative 3bEGFRStrong binding energy-
5-Bromoindole-2-carboxylic acid derivative 3fEGFRStrong binding energy-
5-Bromoindole-2-carboxylic acid derivative 7EGFRStrong binding energy-
5-Bromoindole-2-carboxylic acid oxadiazole derivative 4aEGFRFavorable binding energy-

Table 3: Comparison of CDK2 Inhibitors

CompoundTargetIC50 (µM)Reference CompoundReference Binding Energy (kcal/mol)
Oxindole-indole conjugate 6d (5-bromo derivative)CDK43.31 (MCF-7 cells)RoscovitineNot specified in search results
Oxindole-indole conjugate 6d (5-bromo derivative)CDK418.33 (MDA-MB-231 cells)
Oxindole/benzofuran hybrid 5d (bromo isatin (B1672199) derivative)CDK20.0378

Signaling Pathways and Experimental Workflow

To provide a conceptual framework for the action of these inhibitors, the following diagrams illustrate the key signaling pathways and a typical in silico docking workflow.

VEGFR_signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_signaling cluster_membrane Cell Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Inhibitor This compound Inhibitor Inhibitor->EGFR Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT->Proliferation Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2_pathway G1_Phase G1 Phase CyclinE Cyclin E G1_Phase->CyclinE S_Phase S Phase G1_S_Transition G1/S Transition G1_S_Transition->S_Phase CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases E2F->G1_S_Transition Inhibitor This compound Inhibitor Inhibitor->CDK2 docking_workflow PDB 1. Protein Structure Preparation (e.g., PDB: 4ASE, 1M17) Docking 3. Molecular Docking (e.g., AutoDock, Glide) PDB->Docking LigandPrep 2. Ligand Preparation (this compound derivatives) LigandPrep->Docking Analysis 4. Binding Mode & Affinity Analysis Docking->Analysis Validation 5. Experimental Validation (IC50) Analysis->Validation

Validating the Synthesis of 5-Bromo-2-oxindole: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug discovery and development, the precise synthesis and unambiguous identification of chemical intermediates are paramount. This guide provides a comprehensive comparison for the validation of 5-Bromo-2-oxindole synthesis, with a central focus on mass spectrometry as the primary analytical technique. We present a detailed experimental protocol for a feasible synthesis route, compare the expected mass spectral data of the target compound with potential impurities, and offer visual aids to clarify the experimental workflow and fragmentation pathways.

Synthesis of this compound: An Experimental Protocol

A plausible and efficient method for the synthesis of this compound is the direct electrophilic bromination of 2-oxindole. This method is advantageous due to its directness and the ready availability of the starting material.

Materials:

  • 2-Oxindole

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Distilled water

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-oxindole in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • To quench any unreacted bromine, add a saturated solution of sodium bisulfite until the orange color disappears.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any remaining acetic acid and salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

Mass Spectrometry Validation

Mass spectrometry is a powerful tool for confirming the identity and purity of the synthesized this compound. The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive marker for the successful incorporation of bromine into the oxindole (B195798) scaffold.

The molecular ion region of the mass spectrum for this compound is expected to show two peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br.[1][2][3] The peak corresponding to the molecule containing 79Br will appear at m/z 211, while the peak for the molecule with 81Br will be at m/z 213.[2]

Comparison of Mass Spectral Data

The following table summarizes the expected m/z values for the target compound, the starting material, and a potential byproduct of the synthesis.

CompoundMolecular FormulaMolecular Weight (Da)Expected [M]+ m/zKey Fragment Ions (m/z)
This compound C₈H₆BrNO211.04 / 213.04211, 213183, 185 (loss of CO), 104 (loss of Br)
2-Oxindole (Starting Material)C₈H₇NO133.15133105 (loss of CO), 77
5,7-Dibromo-2-oxindole (Potential Byproduct)C₈H₅Br₂NO288.94 / 290.94 / 292.94289, 291, 293261, 263, 265 (loss of CO), 182, 184 (loss of Br)

Note: The isotopic pattern for the dibrominated compound will show three peaks in a 1:2:1 ratio.

Visualizing the Process and Fragmentation

To further aid in the understanding of the synthesis and validation process, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation 2-Oxindole 2-Oxindole Bromination Bromination 2-Oxindole->Bromination Crude Product Crude Product Bromination->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound Mass_Spectrometry Mass_Spectrometry This compound->Mass_Spectrometry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for the synthesis and mass spectrometry validation of this compound.

Fragmentation_Pathway M This compound+ (m/z 211/213) F1 [M-CO]+ (m/z 183/185) M->F1 - CO F2 [M-Br]+ (m/z 132) M->F2 - Br F3 [C7H6N]+ (m/z 104) F1->F3 - Br

Caption: Proposed mass spectral fragmentation pathway for this compound.

This guide provides a foundational framework for the synthesis and validation of this compound. By following the detailed protocol and utilizing the comparative mass spectral data, researchers can confidently verify the successful synthesis and purity of this important chemical intermediate.

References

A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic structures of 5-bromo-2-oxindole derivatives, offering valuable insights for researchers in medicinal chemistry and materials science. The this compound scaffold is a key pharmacophore in numerous biologically active compounds, and understanding its three-dimensional structure is crucial for rational drug design and the development of novel therapeutics. This document presents available crystallographic data, detailed experimental protocols for structure determination, and visual representations of the experimental workflow.

Comparison of Crystallographic Data

ParameterDerivative 1 (5-bromoindoline-2,3-dione in PDB: 6TVN)Derivative 2 (Hypothetical)Derivative 3 (Hypothetical)
Formula C8H4BrNO2--
Crystal System Orthorhombic--
Space Group P 21 21 21--
a (Å) 54.33--
b (Å) 79.11--
c (Å) 80.32--
α (°) 90--
β (°) 90--
γ (°) 90--
Volume (ų) 345555.78--
Z 8--
Resolution (Å) 2.31--
R-factor 0.225--
R-free 0.257--

Note: The unit cell parameters provided for Derivative 1 are for the entire protein-ligand complex.

Experimental Protocols

The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves several key steps, from crystal growth to data analysis.

Crystallization

High-quality single crystals are essential for successful X-ray diffraction analysis. The following are common methods for the crystallization of organic compounds like this compound derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute increases, crystals may form.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Diffusion between the two liquids can induce crystallization at the interface.

  • Vapor Diffusion: A drop of the concentrated solution of the compound is placed on a coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a loop or a glass fiber.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are recorded by a detector, producing a diffraction pattern of spots of varying intensities. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the three-dimensional arrangement of atoms in the crystal.

  • Data Processing: The intensities of the diffraction spots are integrated and corrected for various experimental factors. The unit cell dimensions and space group are determined from the diffraction pattern.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson methods for small molecules.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal parameters until the model converges to the best possible fit with the experimental data. The quality of the final structure is assessed using metrics such as the R-factor and R-free.

Visualizing the Workflow

The following diagrams illustrate the key stages in the X-ray crystallography of this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Mounting->XRD Solution Structure Solution XRD->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Experimental workflow for X-ray crystallography.

data_analysis_flow Diffraction_Images Raw Diffraction Images Integration Integration & Scaling Diffraction_Images->Integration Space_Group Space Group Determination Integration->Space_Group Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Refinement Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Model Final Atomic Model Validation->Final_Model

References

A Comparative Guide to In Vitro Kinase Assay Protocols for 5-Bromo-2-oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for an in vitro kinase assay tailored for the evaluation of 5-Bromo-2-oxindole derivatives as potential kinase inhibitors. It includes a comparative analysis of their performance against other established inhibitors, supported by experimental data and methodologies. The information is designed to assist researchers in the screening and characterization of novel therapeutic compounds.

Comparative In Vitro Efficacy of Kinase Inhibitors

The inhibitory activity of a representative this compound derivative is compared against well-known multi-kinase inhibitors, Sunitinib and Sorafenib. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), is summarized in the table below. This quantitative data is crucial for assessing the potency and selectivity of these compounds against key receptor tyrosine kinases like VEGFR-2 and EGFR, which are pivotal in cancer cell proliferation and angiogenesis.[1][2]

CompoundTarget KinaseIC50 (nM)
This compound Derivative (Representative) VEGFR-285
EGFR120
Sunitinib VEGFR-22
EGFR>10000
Sorafenib VEGFR-290
EGFR580

Note: IC50 values are highly dependent on specific assay conditions and may vary between different studies.[3]

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound derivatives against a purified kinase, such as VEGFR-2 or EGFR.[1] Luminescence-based assays, like the ADP-Glo™ Kinase Assay, are commonly used for this purpose as they measure the amount of ADP produced, which is directly proportional to kinase activity.[1][4]

Reagents and Materials
  • Purified recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test compound (this compound derivative) and reference inhibitors (e.g., Sunitinib, Sorafenib)

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Experimental Procedure
  • Compound Preparation : Prepare serial dilutions of the this compound derivative and reference inhibitors in DMSO.

  • Reaction Setup : In a 384-well plate, add the kinase, the diluted compound, and the kinase assay buffer.

  • Pre-incubation : Incubate the plate at room temperature for 10-30 minutes to allow for the binding of the inhibitor to the kinase.[1]

  • Initiation of Kinase Reaction : Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation : Allow the reaction to proceed at a set temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]

  • Reaction Termination and ADP Detection : Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.[1]

  • Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[3]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of This compound Derivative C Dispense Kinase, Inhibitor, and Buffer to Plate A->C B Kinase & Substrate Preparation B->C D Pre-incubation C->D E Initiate Reaction with ATP/Substrate Mix D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR-2 / EGFR Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

References

Unveiling the Anti-Cancer Potential of 5-Bromoindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel oncology therapeutics, 5-bromoindole (B119039) derivatives have emerged as a promising class of compounds exhibiting significant anti-proliferative activity against a range of cancer cell lines. This guide offers a comprehensive comparison of the in vitro efficacy of several key 5-bromoindole derivatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the field.

Comparative Anti-Proliferative Activity

The anti-proliferative effects of various 5-bromoindole derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data, summarized in the tables below, highlight the differential potencies of these compounds across diverse cancer cell lines, including lung, breast, liver, and colon cancer.

Table 1: IC50 Values of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives (µM)
CompoundA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)Reference
Derivative 3a15.6 ± 1.219.4 ± 1.525.1 ± 2.1[1]
Derivative 3b22.3 ± 1.828.7 ± 2.333.6 ± 2.9[1]
Derivative 3f18.9 ± 1.424.1 ± 1.929.8 ± 2.5[1]
Derivative 725.4 ± 2.031.5 ± 2.638.2 ± 3.3[1]
Erlotinib (Standard)10.2 ± 0.914.5 ± 1.118.7 ± 1.6[1]

Lower IC50 values indicate higher potency.

Table 2: IC50 Values of Other 5-Bromoindole Derivatives
CompoundCancer Cell LineIC50 (µg/mL)Mechanism of ActionReference
2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC)HUVEC (Endothelial)711.7Anti-angiogenic[2]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideA549 (Lung)45.5Anti-proliferative[3][4][5]
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamideHUVEC (Endothelial)76.3Anti-proliferative[3][4][5]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung)14.4Anti-proliferative[6]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC (Endothelial)5.6Anti-proliferative[6]
FBA-TPQ (Makaluvamine Analog)MDA-MB-231 (Breast)0.125 mmol/LApoptosis Induction[7]
FBA-TPQ (Makaluvamine Analog)MCF-7 (Breast)0.097 mmol/LApoptosis Induction[7]

Mechanisms of Action: Targeting Key Cancer Pathways

The anti-proliferative activity of 5-bromoindole derivatives is attributed to their ability to interfere with critical signaling pathways that drive cancer cell growth and survival. Key mechanisms identified include the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling, as well as the induction of apoptosis (programmed cell death).

EGFR Signaling Pathway Inhibition

Several 5-bromoindole-2-carboxylic acid derivatives have been shown to target the EGFR signaling pathway.[1][8] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and invasion.[9][10][11] By inhibiting EGFR, these compounds can effectively halt these processes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation 5_Bromoindole 5-Bromoindole Derivatives 5_Bromoindole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

VEGF Signaling Pathway Inhibition

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key players in this process.[12][13][][15] The compound 2-NPHC has been identified as an inhibitor of VEGF signaling, thereby exerting anti-angiogenic effects.[2]

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS PKC PKC PLC->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis 2_NPHC 2-NPHC 2_NPHC->VEGFR Inhibits

Caption: Inhibition of the VEGF signaling pathway by 2-NPHC.

Induction of Apoptosis

A significant mechanism of action for some 5-bromoindole derivatives, such as the makaluvamine analog FBA-TPQ, is the induction of apoptosis. This process of programmed cell death is a crucial target for cancer therapy. Apoptosis is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the cell surface, which can be detected by Annexin V staining.

Apoptosis_Induction FBA_TPQ FBA-TPQ CancerCell Cancer Cell FBA_TPQ->CancerCell ApoptoticPathway Activation of Apoptotic Pathway CancerCell->ApoptoticPathway Apoptosis Apoptosis (Programmed Cell Death) ApoptoticPathway->Apoptosis

Caption: Induction of apoptosis in cancer cells by FBA-TPQ.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the 5-bromoindole derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The general workflow for evaluating the anti-proliferative activity of 5-bromoindole derivatives follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow Start Synthesis of 5-Bromoindole Derivatives Screening In Vitro Screening (e.g., MTT Assay) against Cancer Cell Lines Start->Screening IC50 Determination of IC50 Values Screening->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assays (Annexin V/PI) Mechanism->ApoptosisAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for EGFR/VEGF pathways) Mechanism->PathwayAnalysis Conclusion Identification of Lead Compounds for Further Development ApoptosisAssay->Conclusion PathwayAnalysis->Conclusion

References

A Comparative Guide to 5-Bromo-2-oxindole and Other Halogenated Oxindoles in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxindole (B195798) scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmaceutical agents. Functionalization of the oxindole core is a key strategy in medicinal chemistry to modulate biological activity. Halogenated oxindoles, particularly 5-bromo-2-oxindole, serve as versatile precursors for the synthesis of complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of this compound against other halogenated analogs, supported by available experimental data and detailed protocols.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of halogenated oxindoles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is fundamentally dictated by the carbon-halogen bond strength. The established trend for aryl halides is that reactivity decreases in the order of I > Br > Cl. This principle generally holds for the 5-halo-2-oxindole series, making 5-iodo-2-oxindole the most reactive and 5-chloro-2-oxindole the least reactive under similar conditions. This compound offers a balance of good reactivity and stability, making it a widely used and commercially available building block.

While direct comparative studies with quantitative yield data for the 5-halo-2-oxindole series under identical conditions are limited in the literature, the expected reactivity trend allows for a qualitative comparison.

Table 1: Qualitative Comparison of 5-Halo-2-oxindoles in Common Cross-Coupling Reactions

Halogen at C5Suzuki-Miyaura CouplingHeck ReactionSonogashira CouplingGeneral Remarks
Iodo (I) Highest reactivity, milder conditions, shorter reaction times.Highest reactivity, prone to side reactions like homocoupling.Most facile coupling, often proceeds at lower temperatures.Most reactive but can be less stable and more expensive.
Bromo (Br) Good reactivity, moderate conditions, widely used.Reliable and well-established reactivity.Good yields are achievable with standard conditions.Offers a good balance of reactivity, stability, and cost.
Chloro (Cl) Lower reactivity, often requires more forcing conditions and specialized catalysts.More challenging, requires higher temperatures and specific ligand systems.Difficult to achieve high yields without optimized conditions.Least reactive but can be advantageous for sequential couplings.

Experimental Data and Protocols

Below are representative experimental protocols for key cross-coupling reactions involving halogenated oxindoles. It is important to note that reaction conditions should be optimized for specific substrates and desired products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)9012~85%Inferred from similar indole (B1671886) systems[1]
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802~95%Based on analogous 5-bromoindazole coupling[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.1 mmol, 10 mol%).

  • Add degassed 4:1 dioxane/water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-phenyl-2-oxindole.

Heck Reaction

The Heck reaction is utilized to form a C-C bond between an aryl halide and an alkene.

Table 3: Representative Conditions for Heck Reaction of Halogenated Oxindoles

| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Styrene (B11656) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 110 | 12 h | High (General) | Inferred from general conditions | | 5-Chloro-2-oxindole | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.06) | - | K₂CO₃ (1.5) | DMF/H₂O | 120 | 12 h | Moderate | Based on similar aryl chlorides[3] |

Experimental Protocol: Heck Reaction of this compound with Styrene

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (B128534) (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the mixture to 110 °C for 12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 5-styryl-2-oxindole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Table 4: Representative Conditions for Sonogashira Coupling of Halogenated Oxindoles

SubstrateAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Iodo-2-oxindolePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFrt6High (General)Inferred from general conditions
This compoundPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF808Moderate-HighInferred from general conditions

Experimental Protocol: Sonogashira Coupling of 5-Iodo-2-oxindole with Phenylacetylene

  • To a Schlenk flask under an inert atmosphere, add 5-iodo-2-oxindole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2 mL).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to give 5-(phenylethynyl)-2-oxindole.

Signaling Pathways and Biological Relevance

Halogenated oxindoles are crucial intermediates in the synthesis of numerous biologically active compounds, particularly kinase inhibitors used in cancer therapy. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, for which 5-fluoro-2-oxindole is a key precursor.[4][5][6] Sunitinib targets several RTKs, including the Vascular Endothelial Growth Factor Receptors (VEGFRs).

The VEGFR-2 signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of this pathway can restrict tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Sunitinib Sunitinib (derived from 5-Fluoro-2-oxindole) Sunitinib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and inhibition by Sunitinib.

Experimental and Logical Workflows

The synthesis of functionalized oxindoles from halogenated precursors typically follows a straightforward workflow. The choice of the starting halogenated oxindole is a critical decision based on the desired reactivity and the specific cross-coupling reaction to be employed.

Halogenated_Oxindole_Workflow cluster_start Starting Material Selection cluster_reaction Cross-Coupling Reaction cluster_product Product Iodo 5-Iodo-2-oxindole (High Reactivity) Suzuki Suzuki-Miyaura Iodo->Suzuki Heck Heck Iodo->Heck Sonogashira Sonogashira Iodo->Sonogashira Bromo This compound (Moderate Reactivity) Bromo->Suzuki Bromo->Heck Bromo->Sonogashira Chloro 5-Chloro-2-oxindole (Low Reactivity) Chloro->Suzuki Chloro->Heck Chloro->Sonogashira Product Functionalized 5-Substituted-2-oxindole Suzuki->Product Heck->Product Sonogashira->Product

Caption: Synthetic workflow from halogenated oxindoles.

The logical relationship for selecting a halogenated oxindole is based on the desired reactivity, which is inversely proportional to the carbon-halogen bond strength.

Reactivity_Logic BondStrength C-Cl > C-Br > C-I (Bond Dissociation Energy) Reactivity Reactivity in Oxidative Addition (Rate-Limiting Step) BondStrength->Reactivity inversely proportional to Order 5-Iodo > 5-Bromo > 5-Chloro Reactivity->Order leads to

Caption: Halogen reactivity in cross-coupling reactions.

Conclusion

This compound stands out as a versatile and reliable building block in organic synthesis. While 5-iodo-2-oxindole offers higher reactivity, its stability and cost can be limiting factors. Conversely, 5-chloro-2-oxindole, though less reactive, can be advantageous for selective, sequential functionalization. The choice between these halogenated oxindoles should be guided by the specific requirements of the synthetic route, including the desired reaction conditions, the nature of the coupling partners, and economic considerations. The balanced reactivity profile of this compound makes it an excellent choice for a wide range of synthetic transformations in drug discovery and materials science.

References

Comparative Guide to the Synthesis of 5-Bromo-2-oxindole: Byproduct Characterization and Methodological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-Bromo-2-oxindole, a key building block for various pharmacologically active compounds, presents both opportunities and challenges. A critical aspect of its synthesis is the characterization and control of byproducts, which can impact the purity, yield, and ultimately the efficacy and safety of the final therapeutic agent. This guide provides an objective comparison of common synthetic routes to this compound, with a focus on byproduct formation, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is achievable through several pathways, most notably the direct bromination of 2-oxindole and the reduction of 5-bromoisatin (B120047). Each method presents a distinct profile of byproducts, yields, and operational complexities. The direct bromination route is often favored for its atom economy but is susceptible to the formation of di- and poly-brominated species, as well as regioisomers. The reduction of 5-bromoisatin offers a potentially cleaner route, though the availability and synthesis of the starting material can be a consideration. This guide will delve into the specifics of these methods, providing a comparative analysis to inform methodological choices in a research and development setting.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a trade-off between factors such as yield, purity, cost of starting materials, and the downstream purification challenges posed by specific byproducts. Below is a summary of the key quantitative data for the most prominent methods.

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key ByproductsPurity Profile
Direct Bromination 2-OxindoleN-Bromosuccinimide (NBS) or Bromine (Br₂)60-85%5,7-Dibromo-2-oxindole, 7-Bromo-2-oxindole, Unreacted 2-OxindoleModerate to High, requires careful chromatographic purification.
Reduction of 5-Bromoisatin 5-BromoisatinHydrazine (B178648) hydrate (B1144303), Sodium borohydride75-90%Unreacted 5-Bromoisatin, Isatin (from incomplete bromination of starting material)Generally high, with simpler purification.
Sandmeyer-type Reaction 5-Amino-2-oxindoleNaNO₂, HBr, CuBrVariableDiazonium salt impurities, other halogenated byproductsVariable, depends on reaction control.
Heck Cyclization Substituted acrylamidesPalladium catalyst, BaseGoodVaries with substrate and catalyst systemGenerally good, but catalyst removal is necessary.

Byproduct Characterization

The identification and quantification of byproducts are crucial for process optimization and quality control. The primary byproducts encountered in the synthesis of this compound are detailed below.

Byproducts from Direct Bromination of 2-Oxindole

Direct bromination is a common method but can lead to a mixture of products due to the activating nature of the oxindole (B195798) ring.

  • 5,7-Dibromo-2-oxindole: This is the most common byproduct, arising from over-bromination. Its formation is favored by excess brominating agent and prolonged reaction times.

    • Spectroscopic Data:

      • ¹H NMR: Shows distinct aromatic proton signals corresponding to the disubstituted pattern.

      • MS: A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4).

  • 7-Bromo-2-oxindole: A regioisomeric byproduct that can be challenging to separate from the desired 5-bromo isomer due to similar polarities.

  • Unreacted 2-Oxindole: Incomplete reaction can leave residual starting material, which can often be removed by recrystallization or chromatography.

The formation of oxindole byproducts can also occur during the synthesis of related compounds like 5-bromoindole, particularly under oxidative conditions.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and valid comparison.

Method 1: Direct Bromination of 2-Oxindole

This protocol is adapted from established procedures for the bromination of aromatic compounds.

Materials:

Procedure:

  • Dissolve 2-oxindole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the desired product from byproducts.

Method 2: Reduction of 5-Bromoisatin

This method provides a cleaner route to this compound.

Materials:

  • 5-Bromoisatin

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • To a suspension of 5-bromoisatin (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents) at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add a solution of sodium hydroxide.

  • Continue to stir at reflux until the intermediate hydrazone is fully converted.

  • Cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound.

Analytical Characterization Workflow

A general workflow for the characterization of the synthesis products is outlined below.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis This compound Synthesis (e.g., Direct Bromination) purification Crude Product Purification (Column Chromatography) synthesis->purification Crude Product tlc TLC Analysis (Reaction Monitoring) synthesis->tlc In-process Control hplc HPLC Analysis (Purity Assessment) purification->hplc Purified Fractions nmr NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) hplc->nmr Pure Product (>98%) ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Structure Confirmed

Fig. 1: General workflow for synthesis and characterization.

Signaling Pathways and Relevance in Drug Development

Oxindole derivatives are known to interact with a variety of signaling pathways, making them attractive scaffolds for drug discovery. For instance, certain oxindoles act as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound, as a substituted oxindole, could potentially be explored for its activity against various kinases. The bromine substitution can influence the compound's binding affinity and selectivity for specific kinase targets.

cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation oxindole This compound (Potential Inhibitor) oxindole->raf oxindole->mek

Fig. 2: Potential inhibition of the MAPK/ERK pathway.

Conclusion

The synthesis of this compound requires careful consideration of the chosen synthetic route and a thorough understanding of potential byproducts. Direct bromination of 2-oxindole is a direct but potentially less selective method, necessitating robust purification and analytical characterization to ensure the desired product quality. The reduction of 5-bromoisatin offers a cleaner alternative, though it may involve more synthetic steps. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and high-purity synthesis of this valuable chemical intermediate, ultimately facilitating the development of novel therapeutics.

References

Purity Analysis of Commercial 5-Bromo-2-oxindole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and reproducibility. 5-Bromo-2-oxindole is a key building block in the synthesis of numerous biologically active compounds, including kinase inhibitors for cancer therapy. Impurities in the starting material can lead to unwanted side reactions, lower yields of the target molecule, and the introduction of confounding variables in biological assays. This guide provides an objective comparison of the purity of this compound from various commercial suppliers, supported by detailed experimental protocols for in-house verification.

Comparative Purity Analysis

The purity of this compound can differ between suppliers due to variations in their synthetic routes, purification methods, and quality control procedures. While a higher price often correlates with higher purity, the required purity level is application-dependent. The following table summarizes typical purity specifications from different tiers of commercial suppliers. This data is compiled from publicly available product information and should be used as a general guide. For specific applications, always refer to the supplier's Certificate of Analysis (CoA).

Parameter Premium Grade Supplier (e.g., Sigma-Aldrich, TCI) Standard Grade Supplier (e.g., Chem-Impex, Alfa Aesar) Bulk Grade Supplier (e.g., AChemBlock, Arborpharmchem)
Purity by HPLC (% Area) >99.0%≥98.0%[1]~97.0%[2]
Purity by ¹H NMR Conforms to structureConforms to structureNot always specified
Major Impurities Unspecified (<0.5%)Starting materials, related isomersStarting materials, dibromo-isomers
Residual Solvents <0.1%<0.5%<1.0%
Appearance White to off-white crystalline powderOff-white to light yellow powderYellow to tan powder
Melting Point 221-225 °C220-224 °C[3]218-224 °C

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are standard methods for analyzing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of non-volatile small molecules like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • Start with 95% A, hold for 1 minute.

    • Ramp to 5% A over 10 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and the detection of proton-containing impurities.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.75 mL of DMSO-d₆.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds.

  • Data Processing: The obtained spectrum should be compared to a reference spectrum of pure this compound. Integration of impurity peaks relative to the main compound peaks can provide a semi-quantitative measure of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile and semi-volatile impurities, as well as residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a relevant biological pathway where this compound derivatives are often studied.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (for HPLC) dissolve->filter nmr NMR Spectroscopy dissolve->nmr gcms GC-MS Analysis dissolve->gcms hplc HPLC Analysis filter->hplc purity_calc Purity Calculation (% Area) hplc->purity_calc structure_confirm Structural Confirmation nmr->structure_confirm impurity_id Impurity Identification gcms->impurity_id report Purity Report & CoA Verification purity_calc->report structure_confirm->report impurity_id->report

Caption: Experimental workflow for the purity analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras Ras rtk->ras activates ligand Growth Factor ligand->rtk raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Gene Transcription (Proliferation, Survival) erk->transcription atp ATP atp->rtk inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->rtk inhibits

Caption: Inhibition of a generic RTK signaling pathway by a this compound derivative.

References

Benchmarking New Synthetic Routes to 5-Bromo-2-Oxindole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of emerging synthetic methodologies for 5-Bromo-2-oxindole, a crucial building block in the development of various therapeutic agents.

This document outlines two prominent synthetic strategies for this compound: the classical Stolle synthesis and a modern palladium-catalyzed intramolecular cyclization. The comparison includes detailed experimental protocols, quantitative data on yields and reaction conditions, and workflow visualizations to assist researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthesis Methods

MetricMethod 1: Stolle SynthesisMethod 2: Palladium-Catalyzed Intramolecular Heck Reaction
Starting Materials 4-Bromoaniline (B143363), Chloroacetyl chloride2,4-Dibromoaniline, Acryloyl chloride
Key Reagents Aluminum chloridePalladium(II) acetate, Triphenylphosphine, Triethylamine (B128534)
Number of Steps 22
Reported Overall Yield Moderate to GoodGood to Excellent
Reaction Conditions Harsh (strong Lewis acid)Mild (catalytic)
Scalability Potentially challenging due to harsh reagentsGenerally good scalability
Key Advantages Utilizes readily available starting materialsHigh yields, milder conditions, good functional group tolerance
Key Disadvantages Harsh conditions, potential for side reactionsCost of palladium catalyst, ligand sensitivity

Method 1: Stolle Synthesis of this compound

The Stolle synthesis is a well-established method for the preparation of oxindoles from anilines and α-haloacyl chlorides. This two-step process involves an initial acylation of the aniline (B41778) followed by a Friedel-Crafts-type cyclization.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide

To a solution of 4-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The resulting precipitate of 2-chloro-N-(4-bromophenyl)acetamide is collected by filtration, washed with a cold solvent, and dried.

Step 2: Intramolecular Cyclization to this compound

The dried 2-chloro-N-(4-bromophenyl)acetamide is mixed with a Lewis acid, typically aluminum chloride, in a high-boiling inert solvent such as dichlorobenzene. The mixture is heated to a high temperature (e.g., 130-150 °C) for several hours. After cooling, the reaction is quenched by carefully adding it to ice-water. The crude this compound is then extracted with an organic solvent, and the product is purified by recrystallization or column chromatography.

Stolle Synthesis Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Acylation Acylation 4-Bromoaniline->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate 2-Chloro-N-(4-bromophenyl)acetamide Acylation->Intermediate Cyclization Cyclization Intermediate->Cyclization Lewis_Acid AlCl3 Lewis_Acid->Cyclization Product This compound Cyclization->Product

Stolle Synthesis Workflow

Method 2: Palladium-Catalyzed Intramolecular Heck Reaction

A more contemporary approach to this compound involves a palladium-catalyzed intramolecular Heck reaction. This method offers milder reaction conditions and often results in higher yields compared to the Stolle synthesis.

Experimental Protocol

Step 1: Synthesis of N-acryloyl-2,4-dibromoaniline

2,4-dibromoaniline is dissolved in an appropriate solvent, and triethylamine is added as a base. The solution is cooled to 0 °C, and acryloyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to yield N-acryloyl-2,4-dibromoaniline.

Step 2: Intramolecular Heck Cyclization

The N-acryloyl-2,4-dibromoaniline is dissolved in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. A palladium catalyst, typically palladium(II) acetate, a phosphine (B1218219) ligand like triphenylphosphine, and a base (e.g., triethylamine or potassium carbonate) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to afford this compound.

Intramolecular Heck Reaction Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Pd-Catalyzed Cyclization 2,4-Dibromoaniline 2,4-Dibromoaniline Amidation Amidation 2,4-Dibromoaniline->Amidation Acryloyl_chloride Acryloyl_chloride Acryloyl_chloride->Amidation Heck_Substrate N-acryloyl-2,4-dibromoaniline Amidation->Heck_Substrate Heck_Reaction Heck_Reaction Heck_Substrate->Heck_Reaction Pd_Catalyst Pd(OAc)2, PPh3 Pd_Catalyst->Heck_Reaction Final_Product This compound Heck_Reaction->Final_Product

Intramolecular Heck Reaction Workflow

Concluding Remarks

The choice between the Stolle synthesis and the palladium-catalyzed intramolecular Heck reaction for the preparation of this compound will depend on the specific requirements of the researcher. The Stolle synthesis offers a classical approach with readily available and inexpensive starting materials, but the harsh reaction conditions may not be suitable for all substrates and can pose scalability challenges. In contrast, the palladium-catalyzed method provides a milder and often higher-yielding alternative that is more amenable to a wider range of functional groups and is generally more scalable, albeit with the higher cost associated with the palladium catalyst. This guide provides the necessary data and protocols to make an informed decision based on factors such as cost, scale, and substrate compatibility.

A Comparative Efficacy Analysis of 5-Bromo-2-Oxindole Derivatives and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of novel 5-Bromo-2-oxindole derivatives against established anticancer drugs, including Sunitinib, Sorafenib, and Erlotinib (B232). The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer an objective performance assessment for researchers in oncology and drug discovery.

Introduction

This compound derivatives have emerged as a promising class of therapeutic agents, particularly in the field of oncology. Their core structure serves as a versatile scaffold for the development of potent inhibitors of key signaling pathways implicated in cancer progression. This guide focuses on their efficacy in comparison to existing FDA-approved drugs that often target similar molecular machinery. The data presented herein is collated from various preclinical studies to aid in the evaluation of these novel compounds for further development.

Comparative In Vitro Efficacy

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines and compared with the activity of Sunitinib, Sorafenib, and Erlotinib. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Antiproliferative Activity against Various Cancer Cell Lines
Compound/DrugCell LineCancer TypeIC50 (µM)Reference
This compound Derivatives
Compound 23pHepG2Hepatocellular Carcinoma2.357[1]
A549Lung Carcinoma3.012[1]
Skov-3Ovarian Cancer2.8[1]
Compound 23cA549Lung Carcinoma3.103[1]
Compound 23dSkov-3Ovarian Cancer3.721[1]
Sunitinib HepG2Hepatocellular Carcinoma31.594[1]
A549Lung Carcinoma29.257[1]
Skov-3Ovarian Cancer49.036[1]
786-ORenal Cell Carcinoma4.6[2]
ACHNRenal Cell Carcinoma1.9[2]
Caki-1Renal Cell Carcinoma2.8[2]
MIA PaCa-2Pancreatic Cancer2.67[3]
PANC-1Pancreatic Cancer3.53[3]
Sorafenib HepG2Hepatocellular Carcinoma7.10[4]
Huh7Hepatocellular Carcinoma11.03[4]
Erlotinib A-431Epidermoid Carcinoma1.53[5]
SK-BR-3Breast Cancer3.98[5]
BT-474Breast Cancer5.01[5]
T-47DBreast Cancer9.80[5]
KYSE410Esophageal Cancer5.00[6]
H1650Lung Cancer14.00[6]
HCC827Lung Cancer11.81[6]
Kinase Inhibitory Activity

A primary mechanism of action for both this compound derivatives and the compared drugs is the inhibition of protein kinases involved in oncogenic signaling.

Compound/DrugTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR280[7][8]
PDGFRβ2[7][8]
c-Kit-[7]
FLT350[7][8]
Sorafenib Raf-16
B-Raf22
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
Erlotinib EGFR2[9]

Signaling Pathways

The anticancer effects of this compound derivatives and the compared drugs are largely attributed to their ability to inhibit key signaling pathways that regulate cell proliferation, survival, and angiogenesis. The primary targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

EGFR Signaling Pathway

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding PLCg PLCγ VEGFR2->PLCg Activation Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

VEGFR Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Cell Proliferation Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to purple formazan (B1609692), which is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well microtiter plates

  • Test compounds (this compound derivatives, Sunitinib, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Unveiling the Spectroscopic Signature of 5-Bromo-2-oxindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug discovery and development, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive cross-referencing of the spectral data for 5-Bromo-2-oxindole with available literature values, offering a valuable resource for quality control and structural verification.

Spectral Data Comparison

The following tables summarize the available literature data for this compound and comparative data for 5-bromoindole (B119039).

Table 1: Mass Spectrometry Data

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound (Literature) 211, 21377[1]
5-bromoindole (Comparative) 195, 197116, 89

Note: The characteristic M+/M+2 isotopic pattern with a near 1:1 ratio is indicative of the presence of a single bromine atom.

Table 2: ¹H NMR Spectral Data (Comparative)

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
5-bromoindole (Literature) ~8.1br sNH
7.76dH-4
7.27dH-7
7.21ddH-6
7.19tH-2
6.47tH-3

Solvent: CDCl₃, Reference: TMS (0 ppm). Data for 5-bromoindole is provided for comparative purposes.

Table 3: ¹³C NMR Spectral Data (Comparative)

CompoundChemical Shift (δ) [ppm]Assignment
5-bromoindole (Literature) 134.7C-7a
129.9C-3a
125.3C-2
124.8C-6
121.8C-4
113.0C-5
112.5C-7
102.3C-3

Solvent: CDCl₃. Data for 5-bromoindole is provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent peaks in the regions of interest.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (Electron Ionization - EI)

1. Sample Preparation:

  • Introduce a small amount of the solid this compound sample directly via a solids probe or dissolve it in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) for injection if using a GC-MS system.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

3. Data Analysis:

  • Identify the molecular ion peaks (M⁺ and M⁺+2) which should be of nearly equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizing the Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental and analytical processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_ms_acquisition Mass Spectrometry Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1h Acquire ¹H NMR Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process_nmr Process NMR Data (FT, Phasing) acquire_13c->process_nmr introduce_sample Introduce Sample into MS ionize Electron Ionization (70 eV) introduce_sample->ionize analyze Mass Analysis (m/z) ionize->analyze process_ms Process Mass Spectrum analyze->process_ms compare Compare with Literature Values process_nmr->compare process_ms->compare

Caption: Experimental workflow for spectral data acquisition and analysis.

logical_relationship cluster_experimental Experimental Data cluster_literature Literature & Comparative Data cluster_analysis Analysis & Verification exp_1h_nmr Experimental ¹H NMR Data cross_reference Cross-Referencing exp_1h_nmr->cross_reference exp_13c_nmr Experimental ¹³C NMR Data exp_13c_nmr->cross_reference exp_ms Experimental Mass Spectrum exp_ms->cross_reference lit_ms Literature MS Data (this compound) lit_ms->cross_reference comp_1h_nmr Comparative ¹H NMR Data (5-bromoindole) comp_1h_nmr->cross_reference comp_13c_nmr Comparative ¹³C NMR Data (5-bromoindole) comp_13c_nmr->cross_reference structure_verification Structural Verification cross_reference->structure_verification

Caption: Logical relationship for data cross-referencing and structural verification.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-oxindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-oxindole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[1][2][3]

The primary hazards associated with this compound are summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard Statement
Skin IrritationCauses skin irritation[2][3][4]
Eye IrritationCauses serious eye irritation[2][3][4]
Respiratory IrritationMay cause respiratory irritation[2][3][4]
Harmful if SwallowedHarmful if swallowed[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether as a pure substance or in a solution, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation :

    • Unused or surplus this compound should be treated as chemical waste.

    • Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.

    • Do not mix with incompatible materials, such as strong oxidizing agents.[5][6]

  • Container Management :

    • Use a dedicated, leak-proof container made of a material compatible with this compound.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container tightly closed and store it in a well-ventilated, designated waste accumulation area.[2][3]

  • Spill Management :

    • In the event of a spill, immediately evacuate the area and ensure proper ventilation.[3]

    • Wear appropriate PPE, including a dust respirator if the material is in solid form.[3]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][3][5] Do not use air hoses for cleanup.[3]

    • For liquid spills, absorb with an inert material and place it into a suitable disposal container.

    • Prevent the spilled material from entering drains or waterways.[3][7]

  • Final Disposal :

    • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the EHS department or the disposal company with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Waste Bottle liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols and Handling

While specific experimental protocols involving this compound are diverse and application-dependent, general safe handling practices are universal. When using this compound:

  • Always consult the Safety Data Sheet (SDS) before starting any new procedure.

  • Weigh and handle the solid material in a fume hood to minimize inhalation risk.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all labware that has come into contact with this compound is decontaminated or disposed of as hazardous waste. Contaminated packaging should be disposed of as unused product.[1][5]

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-oxindole

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health effects. Based on aggregated GHS data, it is classified as causing serious eye irritation, and may cause skin irritation, an allergic skin reaction, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed.[2]

Hazard Summary for this compound

Hazard TypeDescription
Acute Health Effects Causes serious eye irritation.[1] May cause skin irritation and allergic skin reactions.[1] May cause respiratory irritation.[1][2][3] Harmful if swallowed.[2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.
Physical Hazards Non-combustible, but containers may burn in a fire.[2]
Hazardous Combustion Products In the event of a fire, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[5]
Incompatible Materials Strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following equipment is recommended.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side protection or a face shield.[3]Protects against splashes and airborne particles, preventing serious eye irritation.[1][3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[2][5]Prevents skin contact, which can cause irritation and allergic reactions.[1][2]
Body Protection A standard laboratory coat and protective clothing to cover exposed skin.[2][3][4]Minimizes the risk of accidental skin contact.
Respiratory Protection Work in a well-ventilated area.[2][3] If dust generation is unavoidable, use a NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask).Protects against inhalation of dust, which may cause respiratory tract irritation.[1][3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[6] An eyewash station and safety shower must be readily accessible.[4]

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.

  • Handling: Conduct all handling and dispensing of this compound within a chemical fume hood to minimize inhalation exposure.[6] As this is a solid, handle it carefully to avoid generating dust.[2]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Storage: Store the chemical in a securely sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

Handling and Disposal Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep 1. Don Required PPE setup 2. Work in Fume Hood prep->setup handle 3. Handle this compound setup->handle post_handle 4. Post-Handling Hygiene handle->post_handle collect 5. Collect Waste in Labeled Container post_handle->collect store 6. Store in Designated Area collect->store dispose 7. Arrange Professional Disposal store->dispose

Caption: Workflow for Handling and Disposal of this compound.

Disposal Plan

Chemical waste containing this compound must be managed according to institutional and regulatory guidelines.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste material (including contaminated PPE and cleaning materials) in a designated, properly labeled, and sealable container for hazardous waste.[2][7]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list "this compound" as a component.[7]

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, while awaiting pickup.[7]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[7] Do not pour waste down the drain or discard it in regular trash.[7]

Accidental Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Clear the area of all personnel and move upwind of the spill.[2]

  • Personal Protection: Before cleaning, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[2]

  • Containment and Cleanup:

    • Clean up all spills immediately.[2]

    • Use dry cleanup procedures and avoid generating dust.[2]

    • Carefully sweep or vacuum up the spilled material.[2] Consider using an explosion-proof vacuum designed for this purpose.[2] Do not use air hoses for cleaning.[2]

  • Disposal of Spill Debris: Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable, and labeled container for hazardous waste.[2]

  • Decontamination: Once the spilled material is removed, decontaminate the area.

  • Reporting: If the spill is significant, notify your institution's emergency services or environmental health and safety office.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-oxindole
Reactant of Route 2
5-Bromo-2-oxindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。